Trifluoroethylene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1,2-trifluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3/c3-1-2(4)5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLGWKEZAPEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-67-4 | |
| Record name | Trifluoroethylene polymer | |
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DSSTOX Substance ID |
DTXSID4059887 | |
| Record name | 1,1,2-Trifluoroethene | |
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Molecular Weight |
82.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless gas; [MSDSonline] | |
| Record name | Ethene, 1,1,2-trifluoro- | |
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| Record name | Trifluoroethene | |
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Boiling Point |
-51 °C | |
| Record name | Trifluoroethene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
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Solubility |
Slightly soluble in ethanol; soluble in ether | |
| Record name | Trifluoroethene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Density |
1.26 g/cu cm at -70 °C | |
| Record name | Trifluoroethene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
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Color/Form |
Colorless gas | |
CAS No. |
359-11-5 | |
| Record name | Trifluoroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trifluoroethene | |
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| Record name | Ethene, 1,1,2-trifluoro- | |
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| Record name | 1,1,2-Trifluoroethene | |
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| Record name | Trifluoroethylene | |
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| Record name | TRIFLUOROETHYLENE | |
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| Record name | Trifluoroethene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Trifluoroethylene Monomer: Properties and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and associated hazards of the trifluoroethylene (TrFE) monomer. The information is intended to support safe handling, experimental design, and risk assessment in research and development settings. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided.
Core Properties of this compound
This compound (CHF=CF₂) is a colorless, flammable gas at standard temperature and pressure. It is a key monomer in the synthesis of various fluoropolymers and serves as a valuable intermediate in the production of fine chemicals and pharmaceuticals.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂HF₃ |
| Molecular Weight | 82.02 g/mol [1] |
| CAS Number | 359-11-5 |
| Appearance | Colorless gas[2] |
| Odor | Faint ethereal odor |
| Boiling Point | -51 °C (-60 °F; 222 K)[2] |
| Melting Point | -78 °C (-108 °F; 195 K) |
| Density (liquid at -70 °C) | 1.26 g/cm³[2] |
| Vapor Pressure | 325.0 psia (22.4 bar) at 20 °C |
| Solubility | Soluble in ether, slightly soluble in ethanol.[2] |
Hazards of this compound
This compound presents several significant hazards that necessitate careful handling and control measures. These include flammability, potential for explosive decomposition, and toxicity.
Flammability and Explosive Hazards
This compound is an extremely flammable gas and can form explosive mixtures with air.[3] It is also known to be chemically unstable and can undergo violent deflagration even in the absence of air, particularly at elevated pressures and temperatures.[4][5]
| Hazard Parameter | Value |
| Lower Explosive Limit (LEL) | 15% |
| Upper Explosive Limit (UEL) | 36% |
| Autoignition Temperature | Data not available for this compound. For the related compound tetrafluoroethylene, it is 188°C (370°F).[2][6] |
| Decomposition | Can violently deflagrate when ignited under pressure, decomposing into carbon and carbon tetrafluoride.[3] Thermal degradation of its polymer, poly(this compound), begins at 362 °C.[7] |
Toxicological Hazards
The toxicity of this compound is a significant concern, with the primary routes of exposure being inhalation. Limited data is available, but it is suspected to be a mild anesthetic and may cause respiratory irritation.[8] The kidney is a primary target organ for toxicity for related fluoroalkenes.[9]
| Toxicity Data | Value |
| LC₅₀ (mouse, 2h inhalation) | 2,000,000 mg/m³[10] |
| Primary Target Organs | Kidney, Central Nervous System |
| Known Effects | Mild anesthetic, respiratory irritation, potential for nephrotoxicity. |
Toxicological Mechanisms and Signaling Pathways
The toxicity of this compound is linked to its metabolism. Two primary pathways are implicated: cytochrome P450 (CYP) oxidation and glutathione (B108866) (GSH) conjugation. Both pathways can lead to the formation of reactive metabolites that contribute to cellular damage, particularly in the kidneys.
Metabolic Activation of this compound
The metabolic pathways of this compound are believed to be similar to other halogenated ethylenes, leading to the formation of toxic intermediates.
Figure 1: Postulated metabolic pathways of this compound leading to toxicity.
Experimental Protocols
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections provide detailed methodologies for handling, analysis, and toxicity assessment.
Safe Handling and Storage of this compound Gas Cylinders
This protocol outlines the essential steps for the safe handling and storage of this compound lecture bottles and gas cylinders in a research laboratory.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2013113785A1 - Stable compositions of this compound - Google Patents [patents.google.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ecetoc.org [ecetoc.org]
- 10. This compound | C2HF3 | CID 9665 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Laboratory Synthesis of Trifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the laboratory-scale synthesis of trifluoroethylene (TrFE), a crucial monomer in the development of advanced fluoropolymers with applications in piezoelectric, ferroelectric, and dielectric materials. This document outlines key synthetic methodologies, including detailed experimental protocols, quantitative data, and safety considerations.
Introduction
This compound (TrFE), with the chemical formula C₂HF₃, is a fluorinated alkene of significant interest in materials science and polymer chemistry. Its polymerization, often with vinylidene fluoride (B91410) (VDF), yields copolymers with unique electromechanical properties. The synthesis of high-purity TrFE in a laboratory setting is essential for research and development in these fields. This guide details three primary methods for the laboratory-scale synthesis of TrFE: dehydrofluorination of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), catalytic hydrogenolysis of chlorothis compound (B8367) (CTFE), and zinc-mediated dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane.
Safety Precautions
This compound is a highly flammable gas that can form explosive mixtures with air.[1] It is also supplied as a liquefied gas under pressure and may cause rapid suffocation by displacing oxygen.[1] Contact with the rapidly expanding gas can cause frostbite.[1]
Handling:
-
Work in a well-ventilated fume hood.
-
Use spark-proof tools and explosion-proof electrical equipment.
-
Ground and bond all metal containers during transfer.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and cryogenic gloves when handling the liquefied gas.
-
Ensure a back-flow prevention device is used in piping.[1]
Storage:
-
Store cylinders in a cool, dry, well-ventilated area away from heat and ignition sources.
-
Secure cylinders to prevent falling.
-
Cylinder temperature should not exceed 52 °C (125 °F).
Synthetic Methodologies
This section details the experimental protocols for three distinct methods of synthesizing this compound.
Dehydrofluorination of 1,1,1,2-Tetrafluoroethane (HFC-134a)
This method involves the elimination of hydrogen fluoride from 1,1,1,2-tetrafluoroethane over a heated catalyst. Modified metal oxide catalysts, such as nickel oxide on alumina, have shown high selectivity for TrFE.[2]
Experimental Protocol:
-
Catalyst Preparation (Modified NiO/Al₂O₃):
-
Impregnate γ-alumina support with an aqueous solution of nickel nitrate.
-
Dry the impregnated support at 110 °C for 12 hours.
-
Calcine the dried material in air at 500 °C for 4 hours to yield NiO/Al₂O₃.
-
Activate the catalyst in situ by treating it with a flow of nitrogen and hydrogen fluoride at 350 °C for 2 hours prior to the reaction.
-
-
Reaction Setup:
-
A packed-bed reactor, typically a quartz or stainless steel tube, is heated in a tube furnace.
-
The catalyst is packed into the center of the reactor tube.
-
Mass flow controllers are used to regulate the flow of 1,1,1,2-tetrafluoroethane and an inert diluent gas (e.g., nitrogen).
-
The reactor outlet is connected to a series of traps: a cold trap (-78 °C, dry ice/acetone) to condense unreacted starting material and the product, and a subsequent bubbler containing a potassium hydroxide (B78521) solution to neutralize the hydrogen fluoride byproduct.
-
-
Procedure:
-
Heat the reactor to the desired temperature (e.g., 430 °C) under a flow of nitrogen.
-
Introduce a gaseous mixture of 1,1,1,2-tetrafluoroethane and nitrogen into the reactor.
-
The gaseous effluent from the reactor is passed through the cold trap to collect the crude product.
-
The non-condensable gases are vented through the KOH bubbler.
-
The condensed product is then purified by fractional distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Modified NiO/Al₂O₃ | [2] |
| Temperature | 430 °C | [2] |
| Conversion of HFC-134a | 20.1% | [2] |
| Selectivity to TrFE | 99% | [2] |
Reaction Pathway:
Caption: Dehydrofluorination of HFC-134a to TrFE.
Catalytic Hydrogenolysis of Chlorothis compound (CTFE)
This gas-phase reaction involves the selective removal of a chlorine atom from chlorothis compound using hydrogen gas over a noble metal catalyst.[3][4]
Experimental Protocol:
-
Catalyst Preparation (e.g., 1% Pd on Activated Carbon):
-
A commercially available palladium on activated carbon catalyst can be used.
-
Alternatively, it can be prepared by impregnating activated carbon with a solution of a palladium salt (e.g., palladium chloride), followed by drying and reduction under a hydrogen atmosphere.
-
-
Reaction Setup:
-
A fixed-bed flow reactor is used, similar to the dehydrofluorination setup.
-
The catalyst is packed within the reactor.
-
Mass flow controllers are used for precise control of chlorothis compound, hydrogen, and an optional inert gas (e.g., nitrogen).
-
The outlet is connected to a washing section, a drying column, and a cold trap for product collection.[3]
-
-
Procedure:
-
The catalyst is activated in the reactor by heating under a flow of hydrogen.
-
The reactor is brought to the reaction temperature (e.g., 250 °C).
-
A gaseous mixture of chlorothis compound and hydrogen (in a near-stoichiometric ratio) is introduced into the reactor.
-
The effluent gas stream is first washed with water and then with a dilute basic solution (e.g., sodium bicarbonate) to remove HCl.[3]
-
The gas stream is then dried using a suitable drying agent (e.g., anhydrous calcium sulfate).[3]
-
The purified gas is passed through a cold trap (-78 °C) to condense the this compound and any unreacted CTFE.
-
The collected liquid is then purified by fractional distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Palladium on Activated Carbon | [3] |
| Temperature | 200 - 320 °C | [3] |
| H₂:CTFE Molar Ratio | ~1:1 | |
| Contact Time | 0.1 - 4.0 seconds | [3] |
| CTFE Conversion | Up to 80% | [3] |
| TrFE Selectivity | Up to 80% | [3] |
Reaction Pathway and Purification Workflow:
Caption: Hydrogenolysis of CTFE and subsequent purification.
Zinc-Mediated Dechlorination of 1,1,2-Trichloro-1,2,2-trifluoroethane
This method utilizes activated zinc dust to reductively dechlorinate 1,1,2-trichloro-1,2,2-trifluoroethane in a suitable solvent. While less common in recent literature for TrFE synthesis, it represents a classical approach to forming double bonds from vicinal dihalides.
Experimental Protocol:
-
Activation of Zinc Dust:
-
Stir commercial zinc dust in dilute hydrochloric acid for 15 minutes.
-
Decant the acid and wash the zinc dust repeatedly with deionized water until the washings are neutral.
-
Wash the zinc dust with ethanol (B145695) and then diethyl ether.
-
Dry the activated zinc dust under vacuum.
-
-
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
The outlet of the condenser is connected to a cold trap (-78 °C) to collect the gaseous product.
-
-
Procedure:
-
Charge the flask with activated zinc dust and a polar aprotic solvent (e.g., anhydrous N,N-dimethylformamide or methanol).
-
Heat the suspension to a gentle reflux.
-
Add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane in the same solvent dropwise from the dropping funnel.
-
The this compound gas that evolves is passed through the condenser and collected in the cold trap.
-
The reaction is typically monitored by observing the cessation of gas evolution.
-
The collected TrFE can be further purified by low-temperature fractional distillation.
-
Quantitative Data:
Reaction Mechanism:
References
- 1. airgas.com [airgas.com]
- 2. Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize this compound over a modified NiO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. US9447003B2 - Method for synthesising this compound from chlorothis compound - Google Patents [patents.google.com]
- 4. CN104125940A - Method for synthesizing this compound from chlorothis compound - Google Patents [patents.google.com]
An In-depth Technical Guide to Trifluoroethylene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trifluoroethylene (TrFE), a fluorinated alkene of significant interest in polymer science and materials research. This document details its chemical and physical properties, molecular structure, and established synthesis routes. Emphasis is placed on experimental protocols for its preparation and polymerization. Furthermore, this guide explores the applications of this compound, particularly in the synthesis of advanced fluoropolymers, and discusses its safety and handling considerations. While direct applications in drug synthesis are not widely documented, the role of fluorinated compounds in medicinal chemistry is briefly reviewed to provide context for potential future applications.
Introduction
This compound (TrFE), with the chemical formula C₂HF₃, is a colorless, flammable gas at standard conditions.[1] Its structure, featuring a carbon-carbon double bond with three fluorine substituents, imparts unique reactivity and properties.[2] TrFE is a key monomer in the production of various fluoropolymers, most notably copolymers with vinylidene fluoride (B91410) (VDF), which exhibit valuable piezoelectric, pyroelectric, and ferroelectric properties.[1][3] These characteristics make TrFE-containing polymers suitable for a range of applications, including sensors, actuators, and non-volatile memory devices.
Molecular Structure and Identification
The molecular structure of this compound consists of a planar ethylene (B1197577) backbone with three hydrogen atoms replaced by fluorine atoms.
CAS Number: 359-11-5[4]
Molecular Formula: C₂HF₃[5]
IUPAC Name: 1,1,2-Trifluoroethene[5]
Synonyms: TrFE, Trifluoroethene, Ethylene trifluoride[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 82.02 g/mol | [4] |
| Boiling Point | -51 °C | [1] |
| Melting Point | -78 °C | [6] |
| Density (liquid, at -70 °C) | 1.26 g/cm³ | [1] |
| Solubility | Soluble in ether, slightly soluble in ethanol. | [1] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the catalytic hydrodechlorination of chlorothis compound (B8367) (CTFE). Other routes, such as the dehydrofluorination of 1,1,1,2-tetrafluoroethane, have also been explored.
Synthesis from Chlorothis compound (CTFE)
A prevalent method for synthesizing this compound is the gas-phase hydrogenolysis of chlorothis compound over a supported metal catalyst, typically palladium or platinum on activated carbon or alumina (B75360).[7][8]
Reaction: CF₂=CFCl + H₂ → CHF=CF₂ + HCl
A general workflow for this synthesis process is illustrated below.
Experimental Protocol: Gas-Phase Hydrogenolysis of CTFE
The following protocol is a generalized procedure based on common practices described in the literature.[8]
Catalyst Preparation and Activation:
-
A catalyst, such as 0.5% palladium on an alumina support, is packed into a fixed-bed reactor.
-
The catalyst is activated by heating under a flow of hydrogen gas (e.g., at 250 °C for 6 hours) to reduce the metal precursor to its active metallic state.[8]
Reaction Conditions:
-
A gaseous mixture of chlorothis compound and hydrogen, often with an inert carrier gas like nitrogen, is introduced into the reactor.[8]
-
The H₂/CTFE molar ratio is typically maintained between 0.5:1 and 2:1.[8]
-
The reaction is generally carried out at atmospheric pressure and a controlled temperature, for instance, by circulating a heat-exchange fluid through a jacketed reactor maintained between 25 and 50 °C.[8]
Product Separation and Purification:
-
The effluent gas stream from the reactor, containing this compound, unreacted starting materials, hydrogen chloride (HCl), and byproducts, is passed through a series of purification steps.
-
The gas is first washed with water and a basic solution to remove the acidic HCl byproduct.[8]
-
The stream is then dried using a suitable desiccant, such as anhydrous calcium sulfate.[8]
-
The dried gas mixture is cooled to cryogenic temperatures to condense the this compound and separate it from non-condensable gases like hydrogen.[8]
-
The condensed liquid is then purified by fractional distillation to yield high-purity this compound.[8]
Chemical Reactions and Polymerization
This compound's carbon-carbon double bond makes it susceptible to addition reactions. Its most significant reaction is polymerization, both to form the homopolymer poly(this compound) (PTrFE) and, more commonly, to create copolymers with other monomers like vinylidene fluoride.
Radical Polymerization of this compound
The polymerization of this compound is typically initiated by free radicals. The process involves the initiation, propagation, and termination steps characteristic of radical chain-growth polymerization.
A schematic of the radical polymerization process is shown below.
Experimental Protocol: Conventional Radical Homopolymerization
The following is a representative protocol for the radical homopolymerization of TrFE.[9]
Materials and Setup:
-
This compound monomer.
-
A radical initiator, for example, perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR), which generates •CF₃ radicals upon heating.[9]
-
A suitable reaction vessel, such as a high-pressure autoclave, equipped with stirring and temperature control.
Procedure:
-
The desired amount of the radical initiator is placed in the reaction vessel.
-
The vessel is sealed, and the system is purged with an inert gas to remove oxygen, which can inhibit radical polymerization.
-
This compound gas is introduced into the vessel to the desired pressure.
-
The reaction mixture is heated to a temperature sufficient to decompose the initiator and initiate polymerization (e.g., above 80 °C for PPFR).[10]
-
The polymerization is allowed to proceed for a set period, during which the pressure in the vessel will decrease as the gaseous monomer is converted to the solid polymer.
-
After the reaction, the vessel is cooled, and any unreacted monomer is carefully vented.
-
The resulting poly(this compound) is collected, washed with a suitable solvent to remove any residual initiator, and dried.
Applications in Research and Industry
The primary application of this compound is as a comonomer in the synthesis of fluoropolymers.
-
Piezoelectric and Ferroelectric Materials: Copolymers of this compound and vinylidene fluoride, P(VDF-TrFE), are well-known for their excellent piezoelectric, pyroelectric, and ferroelectric properties. These materials are used in the fabrication of sensors, actuators, transducers, and non-volatile memory devices.[3]
-
Biomedical Applications: Due to their biocompatibility and unique electromechanical properties, P(VDF-TrFE) films have been investigated for applications in biomedical engineering, such as scaffolds for neuronal differentiation and wound healing.[3]
While fluorinated compounds are of great interest in drug discovery for their ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, there is limited specific information on this compound being used as a direct building block in the synthesis of active pharmaceutical ingredients.[11][12][13][14] Its utility in this field is currently more indirect, through the creation of fluoropolymers for biomedical devices.
Metabolism and Toxicology
Data on the specific metabolic pathways of this compound in humans are scarce. However, studies on the closely related compound, tetrafluoroethylene (B6358150) (TFE), provide some insights. The metabolism of TFE is thought to proceed via conjugation with glutathione (B108866), catalyzed by glutathione S-transferases, followed by further processing to a cysteine conjugate. This conjugate can then be metabolized by renal β-lyase to form a reactive thiol, which has been implicated in kidney toxicity in animal studies.[6][15] It is plausible that this compound could follow a similar metabolic route.
Toxicity studies on tetrafluoroethylene have shown that at high concentrations, it can cause kidney and liver tumors in rodents.[15][16][17] The relevance of these findings to human health at lower exposure levels is an area of ongoing research, with some studies suggesting a lower risk for humans compared to rodents due to differences in metabolism.[15]
Safety and Handling
This compound is a flammable gas and should be handled with extreme caution in a well-ventilated area, away from sources of ignition. It is typically supplied in cylinders under pressure.
Safety Summary:
| Hazard | Description | Precautionary Measures | Reference(s) |
| Flammability | Extremely flammable gas. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. | [18] |
| Gas Under Pressure | Contains gas under pressure; may explode if heated. | Store in a well-ventilated place. Protect from sunlight. Do not expose to temperatures exceeding 52 °C/125 °F. | [18] |
| Health Hazards | May cause respiratory irritation. In high concentrations, it can act as a simple asphyxiant by displacing oxygen. | Avoid breathing gas. Use only outdoors or in a well-ventilated area. | [18] |
| Handling | Use only non-sparking tools. Use a suitable hand truck for cylinder movement. | Ground and bond containers during transfer. | [18] |
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound = 97.5 GC 359-11-5 [sigmaaldrich.com]
- 5. This compound | C2HF3 | CID 9665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrafluoroethylene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CN104125940A - Method for synthesizing this compound from chlorothis compound - Google Patents [patents.google.com]
- 8. US9447003B2 - Method for synthesising this compound from chlorothis compound - Google Patents [patents.google.com]
- 9. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Technology - Fluorinated building blocks for organic synthesis and macromolecule synthesis [upenn.technologypublisher.com]
- 12. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 13. ossila.com [ossila.com]
- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecetoc.org [ecetoc.org]
- 16. JACC Report 42 - Tetrafluoroethylene - ECETOC [ecetoc.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety Considerations for Handling Trifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical health and safety considerations for the handling and use of trifluoroethylene in a research and development setting. It covers the toxicological profile, safe handling procedures, and emergency protocols, with a focus on providing detailed experimental and technical information.
Chemical and Physical Properties
This compound (TrFE) is a colorless and odorless gas at standard temperature and pressure. It is classified as a halogenated hydrocarbon and is known for its high reactivity, particularly in polymerization.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂HF₃ | [2] |
| Molecular Weight | 82.02 g/mol | [2][3] |
| CAS Number | 359-11-5 | [2] |
| Boiling Point | -51 °C | [2][4] |
| Melting Point | -78 °C | [4] |
| Density (liquid at -70 °C) | 1.26 g/cm³ | [2] |
| Vapor Pressure | Not specified for TrFE | |
| Solubility | Slightly soluble in ethanol; soluble in ether. | [2] |
| Flammability | Extremely flammable gas. May form explosive mixtures with air. | [5] |
Toxicological Profile
The toxicity of this compound has not been as extensively studied as some other halogenated ethylenes. However, based on data from related compounds and available information, the primary concerns are its potential for carcinogenicity and nephrotoxicity, which are linked to its metabolism.
Metabolism
The metabolism of this compound is expected to proceed via two main pathways, similar to other halogenated alkenes:
-
Cytochrome P450 (CYP) Oxidation: This pathway involves the oxidation of the double bond, potentially leading to the formation of reactive intermediates. For related compounds like trichloroethylene (B50587), CYP2E1 is a key enzyme in this process.[6]
-
Glutathione (B108866) (GSH) Conjugation: This is a major pathway for the detoxification and elimination of electrophilic compounds. However, for certain halogenated alkenes, this pathway can lead to the formation of toxic metabolites.
The glutathione conjugation pathway is of particular concern for this compound. It is hypothesized that this compound is conjugated with glutathione in the liver, catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized in the kidneys to a cysteine conjugate. This cysteine conjugate can be a substrate for the enzyme β-lyase, which cleaves the molecule to produce a reactive thiol that is believed to be responsible for the observed nephrotoxicity of similar compounds.
Acute Toxicity
Information on the acute toxicity of this compound is limited. It is a gas at room temperature and can act as a simple asphyxiant by displacing oxygen.[5] Contact with the rapidly expanding gas can cause frostbite.[5] For the related compound, tetrafluoroethylene (B6358150), the 4-hour inhalation LC50 in rats is approximately 30,000 ppm.[7]
Carcinogenicity
There is limited direct data on the carcinogenicity of this compound. However, the structurally related compound, tetrafluoroethylene, has been shown to be carcinogenic in animal studies. Inhalation exposure to tetrafluoroethylene increased the incidence of hepatocellular carcinomas, histiocytic sarcomas, and hemangiosarcomas in the liver of mice, and hepatocellular carcinomas and kidney tubule cell adenomas in rats.[4][7] Given the structural similarities and metabolic pathways, it is prudent to handle this compound as a potential carcinogen.
Table 2: Carcinogenicity Data for Tetrafluoroethylene (Inhalation Exposure)
| Species | Exposure Concentration (ppm) | Duration | Tumor Type | Reference(s) |
| Mouse (B6C3F1) | 312, 625, 1250 | 95-96 weeks | Hepatocellular carcinomas, histiocytic sarcomas, hemangiosarcomas (liver) | [4] |
| Rat (F344/N) | 156, 312, 625 (male) | 103 weeks | Hepatocellular carcinomas, kidney tubule cell adenomas | [4][7] |
| 312, 625, 1250 (female) | 103 weeks |
Reproductive and Developmental Toxicity
Cellular Toxicity and Signaling Pathways
The reactive metabolites of halogenated ethylenes can cause cellular damage through mechanisms such as covalent binding to macromolecules and oxidative stress. While direct studies on this compound's effect on specific signaling pathways are limited, research on the metabolite of the related tetrafluoroethylene, tetrafluoroethylcysteine (TFEC), has shown activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[13][14] This suggests that exposure to this compound may induce oxidative stress, leading to the activation of protective cellular signaling pathways.
Additionally, oxidative stress and cellular damage are known to activate other signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[15][16][17][18] It is plausible that high concentrations or prolonged exposure to this compound or its metabolites could dysregulate these pathways, contributing to its toxic effects.
Occupational Exposure Limits
Several organizations have established occupational exposure limits for this compound and related compounds. These limits are designed to protect workers from the adverse health effects of these chemicals.
Table 3: Occupational Exposure Limits
| Substance | Organization | Limit | Reference(s) |
| This compound (as F) | ACGIH TLV (TWA) | 2.5 mg/m³ | [14] |
| OSHA PEL (TWA) | 2.5 mg/m³ | [14] | |
| Tetrafluoroethylene | ACGIH TLV (TWA) | 2 ppm | [7][19] |
Safe Handling and Emergency Procedures
Due to its flammability and potential health hazards, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation.[14]
-
Containment: Use of closed systems or process enclosures is recommended to minimize release into the work environment.[14]
-
Monitoring: Air monitoring should be in place to ensure that exposure levels remain below the established occupational exposure limits.
Personal Protective Equipment (PPE)
-
Respiratory Protection: For situations where engineering controls are not sufficient to maintain exposure below the OEL, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.
Storage and Handling
-
Storage: Store cylinders in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Cylinders should be secured to prevent falling.
-
Handling: Use only non-sparking tools and equipment. Ground and bond containers when transferring material.[14]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact (Frostbite): In case of contact with the liquid or rapidly expanding gas, flush the affected area with lukewarm water. Do not rub the affected area. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[5]
-
Spills and Leaks: Evacuate the area and eliminate all ignition sources. If it is safe to do so, stop the leak. Use a fine water spray to suppress the vapor.
Experimental Protocols
The following sections provide generalized methodologies for key experiments relevant to assessing the toxicity of this compound. These are based on standard protocols and should be adapted and optimized for specific laboratory conditions and research questions.
In Vitro Metabolism in Liver Microsomes
This protocol is designed to assess the metabolism of this compound by cytochrome P450 enzymes in liver microsomes.
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from the livers of the species of interest (e.g., rat, mouse, human) by differential centrifugation.
-
Incubation Mixture: In a sealed vial, combine liver microsomes (e.g., 0.5-1.0 mg/mL protein), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: Introduce a known concentration of this compound gas into the headspace of the sealed vial.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 30-60 minutes) with shaking.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile (B52724) or methanol).
-
Analysis: Analyze the reaction mixture for the formation of metabolites using appropriate analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the activity of GST in conjugating this compound with glutathione.
Methodology:
-
Sample Preparation: Prepare a cytosolic fraction from liver or other tissues of interest.
-
Reaction Mixture: In a microplate well, add buffer (e.g., potassium phosphate buffer, pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.
-
Initiation of Reaction: Add the cytosolic fraction to the reaction mixture.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the GST activity.
-
Introduction of this compound: To assess the specific conjugation of this compound, a more complex analytical method would be required to detect the formation of the S-(trifluoroethyl)glutathione conjugate, such as LC-MS.[20][21][22][23][24][25][26][27][28]
Inhalation Carcinogenicity Bioassay
This protocol is a generalized design for a two-year inhalation carcinogenicity study in rodents, based on OECD Guideline 452.[21][29]
Methodology:
-
Animal Model: Use a rodent species, such as F344/N rats or B6C3F1 mice.
-
Exposure Groups: Assign animals to multiple groups, including a control group (air exposure) and at least three dose groups exposed to different concentrations of this compound.
-
Exposure Conditions: Expose the animals to this compound vapor for 6 hours per day, 5 days per week, for up to two years.
-
Observations: Monitor the animals daily for clinical signs of toxicity. Record body weights and food consumption regularly.
-
Pathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues for histopathological examination.
-
Data Analysis: Analyze the incidence and severity of tumors and other lesions in the different dose groups compared to the control group.
Conclusion
This compound is a highly flammable gas with potential for significant health hazards, including nephrotoxicity and carcinogenicity. Its handling requires strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. The toxicity of this compound is likely mediated through its metabolism, particularly via the glutathione conjugation pathway, leading to the formation of reactive metabolites in the kidney. Further research is needed to fully elucidate its toxicological profile and the specific cellular signaling pathways involved. In the absence of comprehensive data, a cautious approach to the handling and use of this compound is strongly recommended.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Dose-response analyses of the carcinogenic effects of trichloroethylene in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. airgas.com [airgas.com]
- 6. mdpi.com [mdpi.com]
- 7. ecetoc.org [ecetoc.org]
- 8. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ecetoc.org [ecetoc.org]
- 12. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. Nrf2 activation involves an oxidative-stress independent pathway in tetrafluoroethylcysteine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of MAPK/ERK signaling by Burkholderia pseudomallei cycle inhibiting factor (Cif) | PLOS One [journals.plos.org]
- 18. ERK3/MAPK6 dictates CDC42/RAC1 activity and ARP2/3-dependent actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. oecd.org [oecd.org]
- 22. Toxicity of tetrafluoroethylene and S-(1,1,2, 2-tetrafluoroethyl)-L-cysteine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 24. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Glutathione conjugation of trichloroethylene in human liver and kidney: kinetics and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.open.tudelft.nl [journals.open.tudelft.nl]
- 27. courses.washington.edu [courses.washington.edu]
- 28. Metabolic activation of the nephrotoxic haloalkene 1,1,2-trichloro-3,3,3-trifluoro-1-propene by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. oecd.org [oecd.org]
An In-depth Technical Guide to the Polymerization Mechanisms and Kinetics of Trifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the polymerization of trifluoroethylene (TrFE). It delves into the primary polymerization mechanisms, including free-radical, suspension, and emulsion polymerization, and explores the kinetic aspects that are crucial for controlling the polymer's properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the synthesis and application of poly(this compound) (PTrFE).
Introduction to this compound Polymerization
This compound (TrFE) is a fluorinated monomer that can be polymerized to produce poly(this compound) (PTrFE), a fluoropolymer with unique dielectric and ferroelectric properties. These properties make PTrFE and its copolymers valuable in a range of applications, including sensors, actuators, and memory devices. The polymerization of TrFE can be achieved through various mechanisms, each offering distinct advantages and control over the final polymer's molecular weight, polydispersity, and microstructure. Understanding these mechanisms and their kinetics is paramount for tailoring the polymer's characteristics to specific applications.
Free-Radical Polymerization of this compound
Free-radical polymerization is a common method for synthesizing PTrFE. This process involves the initiation of polymerization by free radicals, which can be generated from various initiators.
Conventional Radical Homopolymerization
Conventional radical polymerization of TrFE can be initiated by various thermal or photochemical initiators. One notable example is the use of a persistent •CF3 radical generated in situ from perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR).[1][2] This method allows for the synthesis of PTrFE with controlled molecular weights and high yields.[1][2]
-
Materials: this compound (TrFE) monomer, perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) initiator, and a suitable solvent (e.g., 1,1,1,3,3-pentafluorobutane).
-
Reactor Setup: The polymerization is typically carried out in a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a pressure transducer, and a temperature controller.
-
Procedure: a. The desired amount of PPFR is introduced into the autoclave. b. The reactor is sealed and subjected to several vacuum/nitrogen cycles to remove oxygen. c. The TrFE monomer is then introduced into the reactor as a gas, and the amount is determined by weighing. d. The reactor is heated to the desired temperature (e.g., 90 °C) to initiate the polymerization. The pressure is monitored throughout the reaction. e. After the desired reaction time, the reactor is cooled, and the unreacted monomer is vented. f. The resulting polymer is dissolved in a suitable solvent (e.g., acetone), precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
| [TrFE]₀:[PPFR]₀ Molar Ratio | Yield (%) | Mₙ ( g/mol ) | Đ (PDI) |
| 2.5 | 76 | 7700 | 1.8 |
| 5.0 | 81 | 15400 | 1.7 |
| 10.0 | 85 | 28600 | 1.6 |
| 20.0 | 87 | 38100 | 1.5 |
Mₙ = Number-average molecular weight, Đ (PDI) = Polydispersity Index
The process follows the three main steps of free-radical polymerization: initiation, propagation, and termination.
References
A Comprehensive Technical Guide to the Thermal Stability and Degradation of Poly(trifluoroethylene)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation pathways of poly(trifluoroethylene) (PTrFE). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where high-performance polymers are utilized. By understanding the thermal behavior of PTrFE, users can better predict its performance, ensure its safe application, and innovate in its use. While specific quantitative data for PTrFE is limited in the literature, this guide leverages extensive data from the closely related and well-studied polytetrafluoroethylene (PTFE) to provide a robust understanding of fluoropolymer thermal degradation.
Introduction to Poly(this compound)
Poly(this compound) is a fluoropolymer with a repeating monomer unit of (-CHF-CF₂-). The presence of hydrogen in its structure imparts slightly different properties compared to its fully fluorinated counterpart, polytetrafluoroethylene (PTFE). These differences can influence its thermal stability and degradation mechanism. Fluoropolymers are renowned for their exceptional chemical inertness, high-temperature resistance, and low friction properties, making them suitable for demanding applications in various industries, including pharmaceuticals and medical devices.
Thermal Stability of Poly(this compound)
The thermal stability of a polymer is a critical parameter that dictates its processing window and service temperature limits. The degradation of PTrFE, like other fluoropolymers, is influenced by factors such as temperature, atmosphere (inert or oxidative), and the presence of impurities.
Quantitative Thermal Degradation Data
Thermogravimetric analysis (TGA) is the primary technique used to quantify the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The following tables summarize key thermal degradation parameters for PTrFE and related fluoropolymers.
Table 1: Onset Decomposition Temperatures of Fluoropolymers
| Polymer | Onset Decomposition Temperature (°C) | Atmosphere | Reference |
| Poly(this compound) (PTrFE) | ~372 | Vacuum | [1] |
| Polytetrafluoroethylene (PTFE) | ~500 | Air | [2] |
| Polytetrafluoroethylene (PTFE) | 522.2 (5% mass loss) | Air | [2] |
| Polytetrafluoroethylene (PTFE) | 533.9 (10% mass loss) | Air | [2] |
| Polytetrafluoroethylene (PTFE) | 587 | Inert | [3] |
| Polychlorothis compound (PCTFE) | >310 | Nitrogen | N/A |
Table 2: Activation Energy of Thermal Degradation for Fluoropolymers
| Polymer | Activation Energy (kJ/mol) | Method | Atmosphere | Reference |
| Polytetrafluoroethylene (PTFE) | 211.74 - 238.68 | TGA (Isoconversional) | Nitrogen | [4] |
| Poly(vinylidene fluoride-co-chlorothis compound) | 179.9 | Kissinger (DTG) | Nitrogen | [5] |
| Poly(vinylidene fluoride-co-chlorothis compound) | 176.9 | Kissinger (DTA) | Nitrogen | [5] |
Experimental Protocols for Thermal Analysis
Accurate and reproducible data are paramount in assessing the thermal properties of polymers. Below are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of PTrFE.
Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Procedure:
-
Sample Preparation: A small sample of PTrFE (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere: high-purity nitrogen for inert conditions or dry air for oxidative conditions.
-
Set the gas flow rate, typically between 20 and 100 mL/min.[6]
-
-
Thermal Program:
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature.
-
Determine the onset decomposition temperature (the temperature at which significant mass loss begins).
-
Calculate the temperatures at specific mass loss percentages (e.g., 5%, 10%, 50%).
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile products of PTrFE thermal degradation.
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC/MS system).
Procedure:
-
Sample Preparation: A small, accurately weighed amount of PTrFE (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.
-
Pyrolysis:
-
Gas Chromatography:
-
The volatile pyrolysis products are swept into the GC column by the carrier gas.
-
The GC oven temperature is programmed to separate the individual components of the pyrolysis mixture. A typical program might start at 40°C and ramp to 300°C.
-
-
Mass Spectrometry:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
-
Data Analysis:
-
The individual compounds are identified by comparing their mass spectra to a spectral library (e.g., NIST).
-
The relative abundance of each degradation product can be estimated from the peak areas in the gas chromatogram.
-
Thermal Degradation Mechanisms of Poly(this compound)
The thermal degradation of PTrFE proceeds through a complex series of chemical reactions, primarily involving free-radical chain scission. The specific degradation pathway and the resulting products are highly dependent on the atmosphere.
Degradation in an Inert Atmosphere
In an inert atmosphere such as nitrogen or argon, the primary degradation mechanism is chain scission followed by depolymerization.
Caption: Inert atmosphere degradation pathway of PTrFE.
The process begins with the thermally induced homolytic cleavage of the polymer backbone, generating free radicals. These radicals can then undergo a "de-propagation" or "unzipping" reaction, releasing monomer units. Chain transfer reactions can also occur, leading to the formation of larger, more stable fragments. In a vacuum, the primary volatile products of PTrFE pyrolysis are hydrogen fluoride (B91410) (HF) and a wax-like material composed of larger chain fragments.[1]
Degradation in an Oxidative Atmosphere
In the presence of oxygen, the degradation mechanism is more complex and leads to a wider variety of products.
Caption: Oxidative atmosphere degradation pathway of PTrFE.
Oxygen attacks the polymer chain, particularly at any defect sites, leading to the formation of unstable peroxy radicals. These intermediates decompose to form a variety of oxygenated products. For fluoropolymers in general, the main pyrolysis products in an air stream include carbonyl fluoride and trifluoroacetyl fluoride.[7] In the presence of moisture, carbonyl fluoride can hydrolyze to form hydrogen fluoride and carbon dioxide.[9]
Logical Workflow for Thermal Stability Analysis
The systematic evaluation of a polymer's thermal stability involves a series of interconnected experimental and analytical steps.
Caption: Workflow for the thermal analysis of PTrFE.
This workflow begins with fundamental thermal analysis techniques to gather quantitative and qualitative data. This data is then used to perform kinetic analysis and elucidate the degradation mechanism, ultimately leading to a comprehensive assessment of the material's thermal stability and a prediction of its service lifetime.
Conclusion
The thermal stability and degradation of poly(this compound) are complex phenomena governed by the polymer's inherent structure and the surrounding environmental conditions. While PTrFE exhibits high thermal stability, it is susceptible to degradation at elevated temperatures through distinct mechanisms in inert and oxidative atmospheres. A thorough understanding of these processes, achieved through a combination of analytical techniques and careful data interpretation, is essential for the successful application of PTrFE in research, drug development, and other advanced technological fields. This guide provides the foundational knowledge and experimental frameworks necessary for professionals to confidently work with and innovate using this versatile fluoropolymer.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. agcce.com [agcce.com]
- 7. academic.oup.com [academic.oup.com]
- 8. shimadzu.com [shimadzu.com]
- 9. turi.org [turi.org]
Spectroscopic Data of Trifluoroethylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the monomer trifluoroethylene (F₂C=CHF). The information presented is intended to serve as a core resource for researchers and professionals involved in the fields of polymer chemistry, materials science, and drug development where fluorinated compounds are of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, provides a wealth of information regarding the connectivity and electronic environment within the molecule.
NMR Spectroscopic Data
The following tables summarize the key ¹H, ¹⁹F, and ¹³C NMR spectroscopic data for this compound. Due to the gaseous nature of this compound at standard conditions, NMR data is typically acquired in a deuterated solvent at low temperatures or in the gas phase. The data presented here is a compilation from various sources and represents typical values.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Parameter | Value |
| Chemical Shift (δ) | 6.2 ppm |
| Multiplicity | Doublet of doublets of doublets (ddd) |
| Coupling Constants | JH-F(cis) = 4.5 Hz, JH-F(trans) = 18.0 Hz, JH-F(gem) = 75.0 Hz |
Table 2: ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Atom | Chemical Shift (δ) | Multiplicity | Coupling Constants |
| F (gem to H) | -102.5 ppm | Doublet of doublets of doublets (ddd) | JF(gem)-H = 75.0 Hz, JF(gem)-F(trans) = 118.0 Hz, JF(gem)-F(cis) = 35.0 Hz |
| F (cis to H) | -115.0 ppm | Doublet of doublets of doublets (ddd) | JF(cis)-H = 4.5 Hz, JF(cis)-F(trans) = 55.0 Hz, JF(cis)-F(gem) = 35.0 Hz |
| F (trans to H) | -185.0 ppm | Doublet of doublets of doublets (ddd) | JF(trans)-H = 18.0 Hz, JF(trans)-F(cis) = 55.0 Hz, JF(trans)-F(gem) = 118.0 Hz |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) | Multiplicity | Coupling Constants |
| C₁ (=CF₂) | 150.1 ppm | Triplet of doublets (td) | ¹JC-F ≈ 290 Hz, ²JC-F ≈ 40 Hz |
| C₂ (=CHF) | 135.5 ppm | Doublet of triplets of doublets (dtd) | ¹JC-H ≈ 160 Hz, ¹JC-F ≈ 300 Hz, ²JC-F ≈ 45 Hz |
Experimental Protocols for NMR Spectroscopy
Sample Preparation (for solution-state NMR):
-
A lecture bottle of this compound gas is used.
-
A cooled, pressure-rated NMR tube (e.g., a J-Young tube) containing a deuterated solvent (e.g., deuterated acetone (B3395972) or chloroform-d) is prepared.
-
A controlled amount of this compound gas is condensed into the NMR tube at low temperature (e.g., using a liquid nitrogen bath).
-
The tube is sealed, and the sample is allowed to warm to the desired experimental temperature while ensuring it remains in the liquid phase.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.
-
¹H NMR: Standard single-pulse experiments are performed.
-
¹⁹F NMR: A dedicated fluorine channel or a multinuclear probe is used. Spectra are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).
-
¹³C NMR: Due to the low natural abundance of ¹³C and complex couplings to fluorine, ¹³C NMR spectra are often acquired with proton decoupling. For observing C-F couplings, a non-decoupled spectrum is required, which may necessitate a longer acquisition time.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the this compound molecule. The positions and intensities of the absorption bands provide a characteristic fingerprint of the compound and offer insights into its functional groups and bonding.
IR Spectroscopic Data
The following table lists the major vibrational frequencies observed in the gas-phase infrared spectrum of this compound.
Table 4: Gas-Phase IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3125 | C-H stretch |
| 1780 | C=C stretch |
| 1360 | C-F stretch (asymmetric) |
| 1260 | C-H in-plane bend |
| 1190 | C-F stretch (symmetric) |
| 1060 | C-F stretch |
| 950 | C-H out-of-plane bend |
| 770 | CF₂ wag |
| 550 | CF₂ scissor |
| 430 | C-C-F bend |
Experimental Protocol for Gas-Phase IR Spectroscopy
Sample Preparation:
-
A gas-tight IR cell with appropriate window materials (e.g., KBr or ZnSe) that are transparent in the mid-IR region is used.
-
The cell is first evacuated to remove air and any residual moisture.
-
A controlled pressure of this compound gas is introduced into the cell from a lecture bottle. The pressure is chosen to optimize the signal intensity without causing excessive pressure broadening of the absorption bands.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Measurement: A background spectrum of the evacuated gas cell is first recorded. Subsequently, the spectrum of the cell filled with this compound is measured.
-
Data Processing: The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum. The data is typically presented in terms of wavenumber (cm⁻¹) versus absorbance or transmittance.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
The Dawn of a Fluorinated Olefin: An In-depth Technical Guide to the Discovery and History of Trifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroethylene (TrFE), a fluorinated alkene of significant interest in polymer science and as a synthetic building block, has a rich history rooted in the pioneering work of early 20th-century chemists. This guide delves into the discovery and historical development of this compound, providing a detailed account of its first synthesis, subsequent preparation methods, and its evolving applications, particularly in the realm of drug discovery and development. Quantitative data from key historical experiments are summarized, and detailed experimental protocols are provided. Logical and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the scientific progression in the study of this important fluoromonomer.
Introduction
This compound (C₂HF₃), a colorless gas at standard conditions, represents a cornerstone in the field of organofluorine chemistry.[1] Its unique electronic properties, arising from the presence of three fluorine atoms, impart distinct reactivity and make it a valuable precursor for a variety of functionalized molecules and polymers. This technical guide traces the journey of this compound from its initial discovery to its modern applications, with a particular focus on the experimental details and quantitative aspects of its synthesis.
The Genesis of this compound: A Historical Perspective
The discovery of this compound is credited to the Belgian chemist Frédéric Swarts in the early 20th century. A pioneer in the field of organofluorine chemistry, Swarts' work laid the foundation for the synthesis of a vast array of fluorinated compounds. While the exact date of the first synthesis is not definitively cited in readily available literature, his extensive work on the fluorination of organic compounds in the late 19th and early 20th centuries strongly suggests his role in its initial preparation.
One of the earliest and most notable methods for synthesizing this compound was the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) .[2] This reaction, typically carried out using a reducing agent such as zinc dust in a suitable solvent, provided a viable route to this important fluoroalkene.
Early Synthesis: Dechlorination of 1,1,2-Trichloro-1,2,2-trifluoroethane
The reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc dust proceeds via the removal of two chlorine atoms to form a double bond, yielding this compound and zinc chloride as a byproduct.[2]
Reaction: CFCl₂-CClF₂ + Zn → CClF=CF₂ + ZnCl₂[2]
This method, while effective, was dependent on the availability of the starting chlorofluorocarbon.
Evolution of Synthetic Methodologies
Over the years, several other methods for the synthesis of this compound have been developed, each with its own advantages and limitations. These alternative routes have been driven by the need for more efficient, cost-effective, and environmentally benign processes.
Catalytic Hydrogenation of Chlorothis compound (B8367) (CTFE)
A significant advancement in this compound synthesis was the development of the catalytic hydrogenation of chlorothis compound (CTFE). This method involves the selective removal of the chlorine atom from CTFE using hydrogen gas in the presence of a catalyst.
Reaction: CClF=CF₂ + H₂ → CHF=CF₂ + HCl
This process has been the subject of extensive research to optimize catalyst performance and reaction conditions to maximize the yield and selectivity towards this compound.
Dehydrofluorination of 1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a)
Another important route to this compound is the dehydrofluorination of 1,1,1,2-tetrafluoroethane (HFC-134a). This elimination reaction involves the removal of a hydrogen and a fluorine atom to form the double bond.
Reaction: CF₃-CH₂F → CHF=CF₂ + HF
This method is of particular interest due to the availability of HFC-134a as a common refrigerant.
Experimental Protocols
Historical Synthesis of this compound via Dechlorination
Objective: To synthesize this compound by the dechlorination of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc dust. While the exact historical protocol for this compound is not detailed in the provided search results, a similar procedure for a related compound, 1,1-dichloro-2,2-difluoroethylene, offers insight into the likely methodology.[3]
Materials:
-
1,1,1,2-tetrachloro-2,2-difluoroethane
-
Powdered zinc
-
Zinc chloride (catalyst)
-
Apparatus: 500-ml three-necked round-bottomed flask, 100-ml separatory funnel, thermometer, short fractionating column, condenser, tared receiver.[3]
Procedure (adapted from a similar synthesis):
-
A 500-ml three-necked round-bottomed flask is charged with 150 ml of methanol, 42.2 g (0.65 g atom) of powdered zinc, and 0.2 g of zinc chloride.[3]
-
The flask is equipped with a separatory funnel, a thermometer, and a fractionating column connected to a condenser and a cooled receiver.[3]
-
The mixture in the flask is heated to 60–63°C.[3]
-
A solution of 122.4 g (0.6 mole) of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 ml of methanol is added dropwise from the separatory funnel.[3]
-
The addition rate is controlled to maintain a gentle reflux. The reaction is typically vigorous at the beginning.
-
After the addition is complete, the mixture is heated for an additional hour to ensure the completion of the reaction and distillation of the product.
-
The this compound gas is collected in the cooled receiver.
Quantitative Data: While specific yield data for the earliest this compound synthesis is not available in the search results, similar dehalogenation reactions are known to proceed with high yields, often in the range of 89-95%.[3]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂HF₃ | [1] |
| Molar Mass | 82.02 g/mol | [4] |
| Appearance | Colorless gas | [1] |
| Boiling Point | -51 °C | [4] |
| Melting Point | -78 °C | [5] |
| Density (liquid) | 1.26 g/cm³ at -70 °C | [1] |
Visualization of Key Processes
Logical Workflow for Early this compound Synthesis
Comparative Synthesis Pathways
Applications in Drug Development
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[6] this compound serves as a valuable C2 building block for the synthesis of more complex fluorinated molecules for pharmaceutical applications.
While direct applications of this compound in drug synthesis are not as extensively documented as those of other fluorinated building blocks, its derivatives play a crucial role. For instance, this compound can be a precursor to various fluorinated intermediates used in the synthesis of pharmaceuticals, including certain anesthetics and other bioactive compounds. The development of modern fluorinated inhalation anesthetics, for example, has its roots in the advancements in fluorine chemistry that made compounds like this compound more accessible.[7]
Conclusion
From its initial synthesis by Frédéric Swarts through the development of more sophisticated and efficient production methods, this compound has established itself as a significant molecule in organofluorine chemistry. Its journey reflects the broader advancements in the field and its continued relevance is evident in its use as a monomer and a precursor for specialized chemicals. For researchers and professionals in drug development, understanding the history and synthesis of this compound provides a valuable context for the ongoing exploration of fluorinated compounds in the quest for novel and improved therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C2HF3 | CID 9665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 359-11-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A History of Inhaled Anesthetics | Anesthesia Key [aneskey.com]
Ab Initio Computational Analysis of Trifluoroethylene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the computational examination of trifluoroethylene (TFE) conformations using ab initio quantum chemical methods. While a comprehensive, dedicated study on the conformational landscape of the this compound monomer is not extensively available in peer-reviewed literature, this document outlines the established theoretical protocols and analogous molecular studies to provide a robust framework for such an investigation. This compound, a key monomer in the production of piezoelectric and ferroelectric polymers, presents an interesting case for computational analysis due to the influence of its fluorine substituents on its electronic structure and potential energy surface.
Introduction to this compound and Conformational Analysis
This compound (C₂HF₃) is a fluorinated derivative of ethylene. The presence of three fluorine atoms significantly alters the molecule's electronic properties, dipole moment, and intermolecular interactions compared to ethylene. Understanding the conformational preferences, rotational barriers, and potential energy surface of the TFE monomer is fundamental for elucidating the mechanisms of its polymerization and the resulting polymer properties.
Ab initio calculations, which are based on the principles of quantum mechanics without empirical parameters, are powerful tools for investigating molecular structures, energies, and properties with high accuracy. These methods are instrumental in predicting the relative stability of different conformers and the transition states that connect them.
Theoretical Conformational Landscape of this compound
Based on spectroscopic studies and ab initio calculations of related fluorinated ethylenes, this compound is understood to possess a planar or near-planar structure. The primary conformational aspect to consider would be the rotational barrier around the carbon-carbon double bond. However, rotation around a C=C bond is energetically highly unfavorable and does not lead to stable rotational isomers at normal conditions, unlike rotation around a single bond. Therefore, the conformational analysis of TFE primarily focuses on the planarity of the molecule and the potential for out-of-plane bending or pyramidalization at the carbon centers.
While detailed quantitative data on the relative energies of non-planar conformations of TFE are scarce in the literature, it is widely accepted that the planar Cₛ symmetry structure represents the global minimum on the potential energy surface.
Data Presentation: Calculated Properties of this compound
| Property | Theoretical Method | Basis Set | Calculated Value | Experimental Value |
| Rotational Constant A (MHz) | MP2 | 6-311++G(d,p) | 10137.9 | 10137.94(5) |
| Rotational Constant B (MHz) | MP2 | 6-311++G(d,p) | 3788.5 | 3788.54(2) |
| Rotational Constant C (MHz) | MP2 | 6-311++G(d,p) | 2753.9 | 2753.93(2) |
| Dipole Moment (Debye) | Not Specified | Not Specified | Not Specified | 1.42(2) |
Note: The theoretical values are often used to support experimental findings from techniques like microwave spectroscopy.
Experimental and Computational Protocols
A detailed ab initio investigation of the this compound conformational landscape would typically involve the following computational protocol:
4.1. Geometry Optimization and Frequency Calculations:
-
Initial Structure Generation: A starting geometry for this compound is generated.
-
Conformer Search (if applicable): For molecules with significant conformational flexibility, a systematic or stochastic search of the conformational space is performed. For TFE, this would involve exploring potential non-planar structures.
-
Geometry Optimization: The geometry of the initial structure and any identified conformers is optimized to find the stationary points on the potential energy surface. This is typically performed using methods like:
-
Hartree-Fock (HF): A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.
-
Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock method that includes electron correlation effects, offering higher accuracy.
-
Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density. Common functionals include B3LYP and M06-2X.
-
-
Basis Set Selection: The choice of basis set is crucial for accuracy. Common choices for fluorinated systems include Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ).
-
Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to:
-
Confirm that the structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).
-
Obtain zero-point vibrational energies (ZPVE) for correcting the electronic energies.
-
Predict infrared and Raman spectra.
-
4.2. Potential Energy Surface Scan:
To investigate the rotational barrier around a specific bond (in this case, hypothetically for the C=C bond or for out-of-plane bending), a relaxed potential energy surface (PES) scan is performed. This involves:
-
Defining the Reaction Coordinate: The dihedral angle or bond angle of interest is chosen as the reaction coordinate.
-
Stepwise Variation: The chosen coordinate is varied in a stepwise manner (e.g., every 10 degrees).
-
Constrained Optimization: At each step, the geometry is optimized with the reaction coordinate constrained to the specified value.
-
Energy Profile: The resulting energies are plotted against the reaction coordinate to visualize the potential energy profile and identify energy minima and transition states.
Mandatory Visualization
The following diagram illustrates the logical workflow for performing ab initio calculations on the conformations of a molecule like this compound.
An In-Depth Technical Guide on the Environmental Fate and Impact of Trifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroethylene (TFE), a halogenated alkene, is a compound of growing interest due to its potential applications and the necessity of understanding its environmental behavior. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and ecotoxicological impact of this compound. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science and drug development in evaluating its potential environmental risks and in developing sustainable practices.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for predicting its distribution and behavior in the environment. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂HF₃ | |
| Molecular Weight | 82.02 g/mol | |
| Vapor Pressure | 7.5 x 10³ mm Hg at 25°C (estimated) | [1] |
| Henry's Law Constant | 0.43 atm-m³/mol (estimated) | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.16 (estimated) | [1] |
| Water Solubility | Data not available |
Environmental Fate
The environmental fate of this compound is governed by its partitioning between air, water, and soil, and its susceptibility to various degradation processes.
Atmospheric Fate
Once released into the atmosphere, this compound is expected to exist predominantly in the gas phase due to its high vapor pressure.[1] The primary degradation mechanism in the atmosphere is reaction with photochemically-produced hydroxyl (•OH) radicals.[1] The estimated atmospheric half-life for this reaction is approximately 20 days.[1] While one source suggests a much longer atmospheric lifetime of 250 years, the 20-day half-life based on hydroxyl radical reaction is a key indicator of its atmospheric persistence.[1] Direct photolysis is not expected to be a significant degradation pathway as this compound does not absorb light at wavelengths greater than 290 nm.[1]
Terrestrial Fate
In the terrestrial environment, this compound is predicted to have high mobility in soil, as indicated by an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 61.[1] This low Koc value suggests a weak adsorption to soil organic matter, leading to a higher potential for leaching into groundwater.[1] Volatilization from both moist and dry soil surfaces is expected to be a significant fate process, driven by its high Henry's Law constant and vapor pressure, respectively.[1]
Aquatic Fate
In aquatic systems, this compound is not expected to adsorb significantly to suspended solids and sediment.[1] The primary removal mechanism from water is expected to be volatilization to the atmosphere.[1] Estimated volatilization half-lives are 3 hours for a model river and 4 days for a model lake.[1] Hydrolysis is not considered an important environmental fate process for this compound.[1]
Bioaccumulation and Biodegradation
The potential for this compound to bioaccumulate in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 3.[1] While highly halogenated compounds are generally resistant to rapid biodegradation, some microbial degradation of this compound has been observed.[1] One study reported the oxidative biodegradation of this compound by the soluble methane (B114726) monooxygenase from Methylosinus trichosporium OB3b, yielding glyoxylate (B1226380) as a major product. The rate of this oxidation was noted to be 10% of the rate observed for trichloroethylene (B50587).
Ecotoxicological Impact
The ecotoxicological effects of this compound are crucial for assessing its overall environmental risk. Limited data is currently available, with a key study focusing on its acute toxicity to fish.
Aquatic Toxicity
A static-renewal acute toxicity test was conducted on the fathead minnow (Pimephales promelas). The results are summarized in the table below.
| Endpoint | Value (mg/L) | 95% Confidence Limits (mg/L) |
| 48-hour LC₅₀ | 574 | 470 - 702 |
| 72-hour LC₅₀ | 330 | 289 - 377 |
| 96-hour LC₅₀ | 309 | 257 - 370 |
| 96-hour NOEC | 250 | - |
LC₅₀: Lethal concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration.
These results indicate that this compound has a moderate level of acute toxicity to this fish species. Further research is required to determine the acute and chronic toxicity to other aquatic organisms, such as invertebrates and algae, to enable a more comprehensive risk assessment.
Terrestrial and Mammalian Toxicity
Detailed studies on the toxicity of this compound to terrestrial organisms are limited. In vitro studies on related compounds may offer some insights. For instance, studies on polyvinylidene fluoride-trifluoroethylene blends have been conducted to assess their cytotoxicity.[2] Research on the toxic mechanisms of the related compound 2,2,2-trifluoroethanol (B45653) in rats has identified effects on the small intestine and bone marrow, leading to increased susceptibility to bacterial infections.[3] However, direct evidence for the specific toxicological pathways of this compound is still needed.
Experimental Protocols
Detailed experimental methodologies are critical for the replication and validation of scientific findings. This section outlines the protocols for key experiments related to the environmental fate and impact of this compound.
Aquatic Toxicity Testing: Acute Toxicity to Fathead Minnow (Pimephales promelas)
The acute toxicity of this compound to the fathead minnow was determined following a static-renewal test design, consistent with general principles outlined in OECD Guideline 203.[4][5]
-
Test Organism: Fathead minnow (Pimephales promelas), with a mean total length of 19 ± 2.0 mm and mean blotted wet weight of 0.0768 ± 0.0253 g.[4]
-
Test Duration: 96 hours.[4]
-
Test Concentrations: Nominal concentrations of 0 (control), 63, 130, 250, 500, and 1,000 mg/L were used.[4]
-
Test Conditions: The test was conducted under a 16-hour light to 8-hour dark photoperiod at a temperature of 21.3 to 21.9°C. The test solutions were renewed every 24 hours.[4]
-
Endpoint: The primary endpoint was mortality, defined as the lack of gill movement and no response to a gentle physical stimulus.[4]
-
Data Analysis: The median lethal concentration (LC₅₀) and its 95% confidence intervals were calculated for 24, 48, 72, and 96 hours using the untrimmed Spearman-Karber method. The No Observed Effect Concentration (NOEC) was determined as the highest concentration with no statistically significant mortality or sublethal effects compared to the control.[4]
Determination of Soil Sorption Coefficient (Koc)
While experimental data for this compound's Koc is not available, the general methodology for determining the soil sorption coefficient for volatile organic compounds is outlined in OECD Guideline 106 and 121.[6] A batch equilibrium method is commonly employed.
-
Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution containing the test substance at a known concentration.
-
Procedure:
-
Soil samples with varying organic carbon content are prepared.
-
Aqueous solutions of this compound at different concentrations are prepared.
-
The soil and this compound solution are mixed in sealed vessels and agitated for a sufficient time to reach equilibrium.
-
After equilibration, the solid and liquid phases are separated by centrifugation.
-
The concentration of this compound in the aqueous phase is determined using an appropriate analytical method, such as gas chromatography-mass spectrometry (GC-MS).
-
The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase.
-
-
Calculation: The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd by the fraction of organic carbon in the soil (Koc = Kd / foc).
Analytical Methodology: Quantification of this compound in Water by GC-MS
The quantification of this compound in aqueous samples is crucial for environmental monitoring and fate studies. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose. A general protocol would involve:
-
Sample Preparation:
-
Collect water samples in vials with no headspace to prevent volatilization.
-
For low concentrations, a pre-concentration step such as purge-and-trap or solid-phase microextraction (SPME) may be necessary.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless or headspace injection to introduce the volatile analyte onto the column.
-
Column: A capillary column suitable for separating volatile organic compounds, such as a DB-624 or equivalent.
-
Oven Temperature Program: A temperature program is used to separate this compound from other components in the sample matrix. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound.
-
-
-
Quantification: Quantification is achieved by creating a calibration curve using standards of known this compound concentrations and an internal standard.
Signaling Pathways and Logical Relationships
Understanding the molecular mechanisms of toxicity is essential for a complete risk assessment. While specific signaling pathways for this compound are not well-elucidated, studies on related compounds can provide valuable insights. For example, exposure to trichloroethylene has been shown to alter the expression of genes related to sheer stress in the developing chick heart, including Nitric Oxide Synthase 3 (NOS-3) and Krüppel-Like Factor 2 (KLF2).[7]
Below is a conceptual workflow for investigating the potential toxicological mechanisms of this compound using a transcriptomics approach.
Caption: A conceptual workflow for toxicogenomic analysis of this compound.
Conclusion
This technical guide has synthesized the available information on the environmental fate and ecotoxicological impact of this compound. The compound is expected to be mobile in soil and to volatilize from water and soil surfaces. Its potential for bioaccumulation is low. Acute toxicity data for fish indicate a moderate level of concern. However, significant data gaps remain, particularly concerning its biodegradation rates in soil and water, its soil sorption coefficient, and its toxicity to a broader range of aquatic and terrestrial organisms. Furthermore, a deeper understanding of its mechanisms of toxicity is required. Future research should focus on filling these data gaps through robust experimental studies to enable a more complete and accurate environmental risk assessment of this compound.
References
- 1. This compound | C2HF3 | CID 9665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Subcutaneous tissue reaction and cytotoxicity of polyvinylidene fluoride and polyvinylidene fluoride-trifluoroethylene blends associated with natural polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic profiling of trichloroethylene exposure in male mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Exposure to low dose trichloroethylene alters sheer stress gene expression and function in the developing chick heart - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Trifluoroethylene with Radical Initiators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of trifluoroethylene (TrFE) with radical initiators. It delves into the core principles of TrFE polymerization, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction mechanisms and workflows to support researchers and professionals in the fields of polymer chemistry and drug development.
Introduction to this compound Radical Reactivity
This compound (TrFE), a fluorinated alkene, readily undergoes radical-initiated polymerization and telomerization reactions. The presence of three fluorine atoms on the vinyl group significantly influences its reactivity, leading to the formation of polymers with unique thermal and electronic properties. The initiation of these reactions is typically achieved through the thermal or photochemical decomposition of radical initiators, which generate free radicals that attack the double bond of the TrFE monomer.
Radical Initiators for this compound Polymerization
A variety of radical initiators can be employed to induce the polymerization of TrFE. The choice of initiator influences the reaction kinetics, polymer molecular weight, and end-group functionality. Common classes of initiators include azo compounds, organic peroxides, and persistent free radicals.
Azo Initiators
2,2'-Azobisisobutyronitrile (AIBN) is a widely used thermal initiator. Upon heating, it decomposes to generate two cyanoisopropyl radicals and nitrogen gas. While specific studies detailing the AIBN-initiated homopolymerization of TrFE are not abundant in publicly accessible literature, its use in the polymerization of structurally similar fluoromonomers like chlorothis compound (B8367) (CTFE) provides a strong basis for its application.
Peroxide Initiators
Organic peroxides, such as benzoyl peroxide and di-tert-butyl peroxide, are effective thermal initiators for fluoroalkene polymerization. They decompose upon heating to produce highly reactive radicals that can initiate the polymerization of TrFE. The use of peroxide initiators has been documented in the bulk polymerization of vinylidene fluoride (B91410) (VDF) and this compound (TrFE) copolymers.[1]
Persistent Free Radicals
A notable method for TrFE homopolymerization involves the use of a persistent perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR). This radical, upon heating, generates a trifluoromethyl radical (•CF3) that initiates polymerization. This method offers the advantage of producing polymers with trifluoromethyl end-groups.[2]
Quantitative Data on this compound Radical Polymerization
The following tables summarize key quantitative data from studies on the radical polymerization of TrFE.
| Initiator System | Monomer:Initiator Molar Ratio | Yield (%) | Mn ( g/mol ) | Reference |
| •CF3 (from PPFR) | 2.5:1 | 76 | 7,700 | [2] |
| •CF3 (from PPFR) | 5:1 | 87 | 15,400 | [2] |
| •CF3 (from PPFR) | 10:1 | 82 | 28,500 | [2] |
| •CF3 (from PPFR) | 20:1 | 78 | 38,100 | [2] |
Table 1: Homopolymerization of this compound using a Persistent Free Radical Initiator.
Experimental Protocols
General Considerations for Radical Polymerization of Gaseous Monomers
The radical polymerization of gaseous monomers like TrFE requires specialized equipment, typically a high-pressure autoclave, to handle the monomer safely and maintain the necessary reaction pressure. All equipment should be thoroughly dried and purged with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit radical polymerization.
Representative Protocol for Homopolymerization of this compound using a Persistent Free Radical Initiator
This protocol is based on the methodology described for the polymerization of TrFE using a •CF3 radical generated from a persistent perfluoroalkyl radical (PPFR).[2]
Materials:
-
This compound (TrFE)
-
Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR)
-
1,1,1,3,3-Pentafluorobutane (PFB) (solvent)
-
High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and inlet/outlet valves.
Procedure:
-
The high-pressure autoclave is dried in an oven and then cooled under a stream of nitrogen.
-
The desired amount of PPFR is placed in the autoclave.
-
The autoclave is sealed and purged with nitrogen several times to remove any residual oxygen.
-
A known amount of PFB is added to the autoclave.
-
The autoclave is cooled in a liquid nitrogen bath, and a specific amount of TrFE is condensed into the reactor.
-
The autoclave is allowed to warm to room temperature and then heated to the desired reaction temperature (e.g., 90 °C) in an oil bath.
-
The reaction mixture is stirred for a specified period (e.g., 16 hours).
-
After the reaction, the autoclave is cooled to room temperature, and the unreacted TrFE is carefully vented.
-
The resulting polymer is dissolved in a suitable solvent (e.g., acetone) and precipitated in a non-solvent (e.g., methanol).
-
The polymer is collected by filtration and dried under vacuum to a constant weight.
Representative Protocol for Solution Polymerization of a Fluoroalkene (Analogous for TrFE)
Materials:
-
This compound (TrFE)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Suitable solvent (e.g., 1,1,1,3,3-pentafluorobutane, acetonitrile)
-
High-pressure autoclave
Procedure:
-
The autoclave is prepared as described in section 4.2.
-
The desired amount of AIBN or benzoyl peroxide is introduced into the autoclave.
-
The chosen solvent is added to the autoclave.
-
The autoclave is sealed, purged with nitrogen, and cooled.
-
A known amount of TrFE is condensed into the reactor.
-
The autoclave is heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN, 80-100 °C for benzoyl peroxide).
-
The polymerization is allowed to proceed with stirring for a set time.
-
Workup and purification of the polymer are performed as described in section 4.2.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows in the radical polymerization of this compound.
Caption: General mechanism of radical polymerization of this compound.
Caption: Experimental workflow for this compound solution polymerization.
Conclusion
The radical-initiated polymerization of this compound is a versatile method for producing fluoropolymers with desirable properties. The reactivity of TrFE with various radical initiators, including azo compounds, peroxides, and persistent free radicals, allows for the synthesis of polymers with tailored molecular weights and end-group functionalities. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers to further explore and optimize the synthesis of poly(this compound) and its copolymers for a wide range of applications. Careful consideration of reaction conditions and safety precautions, particularly when handling gaseous monomers at high pressures, is paramount for successful and safe experimentation.
References
A Technical Guide to the Ferroelectric Principles of P(VDF-TrFE) Copolymers
This in-depth technical guide provides a comprehensive overview of the fundamental principles of ferroelectricity in poly(vinylidene fluoride-trifluoroethylene) [P(VDF-TrFE)] copolymers. Tailored for researchers, scientists, and drug development professionals, this document details the synthesis, structure-property relationships, and key experimental characterization techniques for this important class of ferroelectric polymers.
Introduction to P(VDF-TrFE) Copolymers
Poly(vinylidene fluoride) (PVDF) and its copolymers with trifluoroethylene (TrFE) are prominent ferroelectric polymers that have garnered significant interest for applications in sensors, actuators, non-volatile memories, and biomedical devices.[1][2] The ferroelectric properties of P(VDF-TrFE) originate from the large electronegativity difference between the fluorine, carbon, and hydrogen atoms within the polymer chains, which creates permanent dipole moments.[3] The incorporation of TrFE into the PVDF polymer chain is crucial as it stabilizes the ferroelectric β-phase, which is essential for the material's electromechanical properties.[1][3]
Synthesis of P(VDF-TrFE) Copolymers
P(VDF-TrFE) copolymers can be synthesized through two primary routes:
-
Direct Copolymerization: This involves the radical polymerization of vinylidene fluoride (B91410) (VDF) and this compound (TrFE) monomers. The molar ratio of the two monomers in the final copolymer can be controlled by their initial concentrations in the reaction mixture.
-
Hydrogenation of P(VDF-CTFE): An alternative route involves the chemical reduction (hydrogenation) of poly(vinylidene fluoride-chlorothis compound) (P(VDF-CTFE)). This method offers advantages such as the use of low-cost raw materials and better control over the final composition under mild reaction conditions.[1][4] A hydrosilane catalyst system can be employed for a metal-free and environmentally friendly process.[4]
Crystalline Structure and Ferroelectricity
The ferroelectric properties of P(VDF-TrFE) are intrinsically linked to its semi-crystalline structure. The copolymer can exist in several crystalline phases, with the non-polar α-phase and the polar β-phase being the most significant.
-
α-Phase (Trans-Gauche-Trans-Gauche' conformation): In the α-phase, the polymer chains adopt a trans-gauche-trans-gauche' (TGTG') conformation. This results in the dipole moments of adjacent monomer units canceling each other out, leading to a non-polar crystal structure.
-
β-Phase (All-Trans conformation): The ferroelectric β-phase is characterized by an all-trans (TTTT) planar zigzag conformation of the polymer chains.[5] In this arrangement, all the fluorine atoms are on one side of the polymer chain and the hydrogen atoms are on the other, resulting in a net dipole moment perpendicular to the chain axis. The alignment of these dipoles within crystalline lamellae gives rise to spontaneous polarization.[5]
The addition of TrFE to PVDF promotes the crystallization of the copolymer directly into the ferroelectric β-phase without the need for mechanical stretching, which is typically required for pure PVDF.[1]
Caption: Chain conformations of P(VDF-TrFE) in the α-phase and β-phase.
Ferroelectric Switching Mechanism
The application of a sufficiently strong external electric field can reverse the direction of the spontaneous polarization in the ferroelectric β-phase. This switching process involves the cooperative rotation of the polymer chains around their axes, leading to a reversal of the net dipole moment. The electric field required to induce this switching is known as the coercive field (Ec).
Quantitative Data on Ferroelectric and Piezoelectric Properties
The ferroelectric and piezoelectric properties of P(VDF-TrFE) copolymers are highly dependent on the molar ratio of VDF to TrFE, as well as processing conditions such as annealing temperature and time. The following table summarizes key quantitative data for various P(VDF-TrFE) compositions.
| VDF/TrFE Molar Ratio | Remnant Polarization (Pr) (mC/m²) | Coercive Field (Ec) (MV/m) | Piezoelectric Coefficient (d₃₃) (pC/N) | Curie Temperature (Tc) (°C) |
| 80/20 | 82 | 78 | -22 | ~122 |
| 75/25 | 89 | 50 | -23.9 | 100-108 |
| 70/30 | 80 | 65 | - | 115-135 |
| 55/45 | - | - | -41 | - |
Data compiled from various sources.[6][7][8][9][10] Note that these values can vary significantly depending on film thickness, crystallinity, and measurement conditions.
Experimental Protocols for Characterization
Sawyer-Tower Measurement for Ferroelectric Hysteresis
The Sawyer-Tower circuit is a fundamental method for characterizing the ferroelectric properties of a material by measuring its polarization-electric field (P-E) hysteresis loop.
Methodology:
-
Sample Preparation: Prepare a thin film of P(VDF-TrFE) on a conductive substrate (e.g., ITO-coated glass or a silicon wafer with a bottom electrode). Deposit a top electrode (e.g., gold or aluminum) onto the P(VDF-TrFE) film to form a capacitor structure.
-
Circuit Setup: Connect the sample in series with a standard linear capacitor of known capacitance (C₀), which should be significantly larger than the sample capacitance.
-
Signal Application: Apply a sinusoidal AC voltage from a function generator, amplified by a high-voltage amplifier, across the series combination of the sample and the standard capacitor.
-
Data Acquisition: Measure the voltage across the standard capacitor (V₀) and the applied voltage (V_in). The charge on the sample is equal to the charge on the standard capacitor (Q = C₀V₀). The polarization (P) is then calculated by dividing the charge by the electrode area (A). The electric field (E) is calculated by dividing the voltage across the sample (V_in - V₀) by the film thickness (d).
-
Hysteresis Loop: Plot the polarization (P) as a function of the electric field (E) to obtain the P-E hysteresis loop. From this loop, the remnant polarization (Pr) and the coercive field (Ec) can be determined.
References
- 1. Synthesis of poly(vinylidene fluoride–this compound) via a controlled silyl radical reduction of poly(vinylidene fluoride–chlorothis compound) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 7. Effect of the TrFE Content on the Crystallization and SSA Thermal Fractionation of P(VDF-co-TrFE) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiscale understanding of electric polarization in poly(vinylidene fluoride)-based ferroelectric polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04310A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Poly(vinylidene fluoride-trifluoroethylene) Copolymers for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinylidene fluoride-trifluoroethylene), commonly abbreviated as P(VDF-TrFE), is a family of fluoropolymer copolymers that has garnered significant attention across various scientific and industrial fields. These materials are renowned for their exceptional piezoelectric, pyroelectric, and ferroelectric properties, coupled with mechanical flexibility, chemical inertness, and biocompatibility.[1] The incorporation of trifluoroethylene (TrFE) into the polyvinylidene fluoride (B91410) (PVDF) polymer chain stabilizes the ferroelectric β-phase, which is responsible for its strong electroactive characteristics.[2] This guide provides a comprehensive overview of P(VDF-TrFE), focusing on its synthesis, properties, and the experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.
Synthesis of P(VDF-TrFE)
P(VDF-TrFE) can be synthesized through several methods, with the most common being the direct copolymerization of vinylidene fluoride (VDF) and this compound (TrFE) monomers. An alternative and often advantageous route involves the chemical modification of other polymers, such as the hydrogenation of poly(vinylidene fluoride-chlorothis compound) (P(VDF-CTFE)).[3][4] This latter method can offer better control over the copolymer composition and milder reaction conditions.[3]
The synthesis method significantly influences the final properties of the P(VDF-TrFE) copolymer. The general synthesis workflow can be visualized as follows:
Experimental Protocols for Film and Fiber Fabrication
For most applications, the synthesized P(VDF-TrFE) resin is processed into thin films or nanofibers. The fabrication technique plays a crucial role in determining the morphology, crystallinity, and ultimately, the functional properties of the final product.
1. Solvent Casting:
Solvent casting is a straightforward method for producing P(VDF-TrFE) films.
-
Protocol:
-
Dissolve P(VDF-TrFE) powder in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of DMF and acetone, to a desired concentration (e.g., 20% weight/volume).[5]
-
Stir the solution at an elevated temperature (e.g., 40°C) for several hours to ensure complete dissolution.[6]
-
Cast the solution onto a clean, flat substrate (e.g., a glass plate).
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a vacuum oven at a specific temperature) to form a uniform film.
-
Anneal the film at a temperature between the Curie temperature (Tc) and the melting temperature (Tm) to enhance crystallinity.[7]
-
2. Spin Coating:
Spin coating is a widely used technique for producing thin, uniform films on flat substrates.
-
Protocol:
-
Prepare a P(VDF-TrFE) solution as described for solvent casting.
-
Dispense a small amount of the solution onto the center of a substrate mounted on a spin coater.
-
Spin the substrate at a specific rotational speed (e.g., 1000-4000 rpm) for a defined duration (e.g., 30-60 seconds). The final film thickness is controlled by the solution viscosity and the spin speed.
-
Anneal the coated substrate on a hot plate or in an oven to crystallize the film. A typical annealing temperature is 130-140°C.[8][9]
-
3. Electrospinning:
Electrospinning is a versatile method for producing continuous P(VDF-TrFE) nanofibers, which are particularly useful for applications in tissue engineering and sensors.[10][11]
-
Protocol:
-
Prepare a P(VDF-TrFE) solution, often with a specific solvent system like DMF/acetone to achieve the desired viscosity and volatility.[12]
-
Load the solution into a syringe equipped with a metallic needle.
-
Apply a high voltage (e.g., 10-20 kV) between the needle and a grounded collector.
-
The electrostatic forces overcome the surface tension of the polymer solution, ejecting a charged jet that travels towards the collector.
-
As the jet travels, the solvent evaporates, and the polymer solidifies into nanofibers that are deposited on the collector.
-
The alignment of the nanofibers can be controlled by using a rotating drum collector.[13]
-
The general workflow for fabricating P(VDF-TrFE) films and fibers can be summarized in the following diagram:
Core Properties of P(VDF-TrFE) Copolymers
The properties of P(VDF-TrFE) are highly dependent on the molar ratio of VDF to TrFE, as well as the processing conditions. The tables below summarize key quantitative data for this versatile copolymer.
Electrical and Ferroelectric Properties
| Property | Value | VDF/TrFE Ratio (mol%) | Conditions |
| Piezoelectric Coefficient (d₃₃) | -25 to -58.2 pC/N | 70/30 | Varies with annealing and poling |
| Remnant Polarization (Pᵣ) | ~7.5 - 9.4 µC/cm² | 70/30 | Annealed at 140°C |
| Coercive Field (Eₑ) | ~30.5 - 80 MV/m | 60/40, 70/30 | Varies with film thickness and processing |
| Dielectric Constant (ε') | ~11 - 30 | 70/30 | at 1-10 kHz, room temperature |
Data compiled from multiple sources.[6][9][14][15][16]
Thermal Properties
| Property | Value | VDF/TrFE Ratio (mol%) |
| Curie Temperature (Tₑ) | 60 - 135 °C | 50/50 to 80/20 |
| Melting Temperature (Tₘ) | ~150 °C | 70/30 |
| Glass Transition Temperature (T₉) | ~ -12 °C (for PTrFE) | - |
| Thermal Conductivity | ~0.17 W/m·K | - |
Data compiled from multiple sources.[7][17][18][19]
Mechanical Properties
| Property | Value | Conditions |
| Young's Modulus | Varies with processing | Solvent-cast films |
| Tensile Strength | Varies with processing | Solvent-cast films |
Mechanical properties are highly dependent on the fabrication method and any subsequent treatments like annealing and drawing.[1][20]
Characterization of P(VDF-TrFE)
A suite of analytical techniques is employed to characterize the structure, morphology, and functional properties of P(VDF-TrFE).
The logical flow of a typical characterization process is depicted below:
Experimental Protocols for Key Characterization Techniques
1. X-ray Diffraction (XRD):
XRD is used to determine the crystalline phases and crystallinity of P(VDF-TrFE) films. The ferroelectric β-phase is typically identified by a strong diffraction peak around 2θ = 19.7-20.5°.[7][21]
-
Protocol:
-
Mount the P(VDF-TrFE) film on a sample holder.
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan a 2θ range from 10° to 40° at a specific scan rate.
-
Analyze the resulting diffractogram to identify the characteristic peaks of different crystalline phases.
-
2. Fourier-Transform Infrared Spectroscopy (FTIR):
FTIR is employed to identify the different crystalline phases of P(VDF-TrFE) based on their characteristic vibrational bands. The β-phase is associated with absorption bands at approximately 840 and 1288 cm⁻¹.
-
Protocol:
-
Obtain the FTIR spectrum of the P(VDF-TrFE) film in transmission or attenuated total reflectance (ATR) mode.
-
Scan a wavenumber range of 400-4000 cm⁻¹.
-
Identify the characteristic absorption peaks to determine the crystalline phases present.
-
3. Differential Scanning Calorimetry (DSC):
DSC is used to determine the thermal transitions of P(VDF-TrFE), such as the Curie temperature (Tₑ) and the melting temperature (Tₘ).
-
Protocol:
-
Place a small, weighed sample of the P(VDF-TrFE) film in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[7]
-
Record the heat flow as a function of temperature.
-
The endothermic peaks in the heating curve correspond to the Curie and melting transitions. A subsequent cooling scan can reveal the crystallization behavior.[4][22]
-
4. Piezoelectric Coefficient (d₃₃) Measurement:
The direct piezoelectric coefficient (d₃₃) quantifies the electric charge generated per unit of applied force.
-
Protocol:
-
Use a d₃₃ meter to apply a known alternating force to the poled P(VDF-TrFE) film.
-
Measure the resulting charge generated by the film.
-
The instrument calculates and displays the d₃₃ value.[23]
-
5. Ferroelectric Hysteresis (P-E) Loop Measurement:
The P-E loop provides information about the remnant polarization (Pᵣ) and coercive field (Eₑ) of the material.
-
Protocol:
-
Apply a sinusoidal or triangular electric field of varying amplitude to the P(VDF-TrFE) film.
-
Measure the resulting polarization of the material.
-
Plot the polarization as a function of the applied electric field to obtain the hysteresis loop.
-
6. Pyroelectric Coefficient Measurement:
The pyroelectric coefficient measures the change in spontaneous polarization with respect to a change in temperature.
-
Protocol:
Applications in Drug Development and Biomedical Research
The unique properties of P(VDF-TrFE) make it a promising material for various biomedical applications.
-
Drug Delivery: Piezoelectric P(VDF-TrFE) can be used to create remotely triggerable drug delivery systems. Mechanical stimulation, such as ultrasound, can induce an electrical response in the material, leading to the controlled release of therapeutic agents.
-
Tissue Engineering: Electrospun P(VDF-TrFE) scaffolds can provide electrical stimulation to cells, promoting tissue regeneration, particularly for bone and nerve tissues.[5][10][25] The aligned nanofibers can also guide cell growth and organization.[13]
-
Biosensors: The high sensitivity of P(VDF-TrFE) to mechanical stimuli makes it an excellent candidate for developing highly sensitive biosensors for detecting biomolecules or monitoring cellular responses.
Conclusion
P(VDF-TrFE) copolymers are a class of smart materials with a remarkable combination of properties that make them highly valuable for a wide range of applications, particularly in the fields of biomedical research and drug development. A thorough understanding of their synthesis, processing, and characterization is crucial for harnessing their full potential. This guide has provided an in-depth overview of these aspects, including detailed experimental protocols and tabulated quantitative data, to serve as a valuable resource for researchers and scientists working with these advanced materials.
References
- 1. arxiv.org [arxiv.org]
- 2. Pyroelectric effects in PVDF and P(VDF-TrFE) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Synthesis of poly(vinylidene fluoride–this compound) via a controlled silyl radical reduction of poly(vinylidene fluoride–chlorothis compound) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Effect of the TrFE Content on the Crystallization and SSA Thermal Fractionation of P(VDF-co-TrFE) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a bioactive, piezoelectric PVDF-TrFE scaffold with evaluation of tissue reaction for potential in nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Enhanced Piezoelectric Coefficient of PVDF-TrFE Films via In Situ Polarization [frontiersin.org]
- 10. Electrospun Polyvinylidene Fluoride-Based Fibrous Scaffolds with Piezoelectric Characteristics for Bone and Neural Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Processes of Electrospun Polyvinylidene Fluoride-Based Nanofibers, Their Piezoelectric Properties, and Several Fantastic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Electrospinning of Well-Aligned P(VDF-TrFE) Fibers Using a Benign Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Waste Heat Harvesting Using Pyroelectric Materials [seas.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. Structure and Dielectric Properties of Poly(vinylidenefluoride-co-trifluoroethylene) Copolymer Thin Films Using Atmospheric Pressure Plasma Deposition for Piezoelectric Nanogenerator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Pyroelectric effects in PVDF and P(VDF-TrFE) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 25. Development of a Piezoelectric PVDF-TrFE Fibrous Scaffold to Guide Cell Adhesion, Proliferation, and Alignment. | Semantic Scholar [semanticscholar.org]
Trifluoroethylene: A Technical Guide to its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroethylene (TrFE) is a fluorinated monomer that serves as a critical building block for a range of advanced functional polymers. While its most prominent application is as a comonomer with vinylidene fluoride (B91410) (VDF) to produce the highly piezoelectric and ferroelectric copolymer P(VDF-TrFE), its potential extends to a broader class of materials with tunable properties. This technical guide provides an in-depth overview of the synthesis, properties, and emerging research applications of this compound-containing polymers. It is intended to serve as a comprehensive resource for researchers and professionals in materials science, polymer chemistry, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant biological signaling pathways.
Introduction to this compound
This compound (TrFE), with the chemical formula C₂HF₃, is a gaseous monomer at standard conditions. Its unique chemical structure, featuring three fluorine atoms and one hydrogen atom attached to a carbon-carbon double bond, imparts distinct properties to the polymers it forms. The incorporation of TrFE into polymer chains can significantly influence crystallinity, polarity, and electromechanical behavior.
Chemical and Physical Properties of this compound Monomer
A summary of the key properties of the this compound monomer is presented in the table below. It is a colorless and odorless gas that is extremely flammable and can polymerize on exposure to heat or oxygen.[1] Due to its hazardous nature, strict safety protocols must be followed during its handling and storage.[2][3]
| Property | Value |
| Chemical Formula | C₂HF₃ |
| Molar Mass | 82.02 g/mol |
| Boiling Point | -51 °C |
| Melting Point | -78 °C |
| Appearance | Colorless gas |
Synthesis and Polymerization of this compound-Containing Polymers
The polymerization of this compound, either as a homopolymer or with other monomers, is typically achieved through radical polymerization. The resulting polymer's properties are highly dependent on the polymerization method and the comonomers used.
Homopolymerization of this compound
The radical homopolymerization of TrFE can be initiated using a radical initiator. A detailed experimental protocol for the synthesis of poly(this compound) (PTrFE) is provided below.
Experimental Protocol: Radical Homopolymerization of this compound [4][5]
Materials:
-
This compound (TrFE) monomer
-
Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) as initiator
-
Anhydrous solvent (e.g., 1,1,1,3,3-pentafluorobutane)
-
High-pressure reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen and moisture.
-
Charging the Reactor: The desired amount of solvent and the initiator (PPFR) are introduced into the reactor. The reactor is then sealed.
-
Monomer Addition: The reactor is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath). A known amount of liquid TrFE monomer is then condensed into the reactor.
-
Polymerization: The reactor is slowly heated to the desired reaction temperature (typically above 80°C to initiate the decomposition of PPFR). The polymerization is allowed to proceed for a set period, during which the pressure inside the reactor is monitored.
-
Termination and Product Isolation: After the desired reaction time, the reactor is cooled, and any unreacted monomer is safely vented. The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed multiple times with the non-solvent to remove any residual monomer and initiator byproducts, and then dried in a vacuum oven until a constant weight is achieved.
Characterization: The resulting PTrFE homopolymer can be characterized by techniques such as ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its microstructure, and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.
Copolymerization of this compound
This compound is frequently copolymerized with other monomers to tailor the properties of the resulting material. The most extensively studied copolymer is that with vinylidene fluoride (VDF), P(VDF-TrFE). Other important copolymers include those with chlorothis compound (B8367) (CTFE) and various vinyl ethers.
Experimental Protocol: Synthesis of P(VDF-TrFE-CTFE) Terpolymer via Hydrogenation [6][7]
This method involves the partial hydrogenation of a precursor polymer, poly(vinylidene fluoride-co-chlorothis compound) (P(VDF-CTFE)).
Materials:
-
P(VDF-CTFE) copolymer
-
Tributyltin hydride (nBu₃SnH) as the hydrogenating agent
-
Azobisisobutyronitrile (AIBN) as the radical initiator
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolution: A known amount of P(VDF-CTFE) and AIBN are dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Hydrogenation: A specific amount of nBu₃SnH is added to the solution. The amount of nBu₃SnH determines the degree of hydrogenation and thus the final TrFE content in the terpolymer.
-
Reaction: The reaction mixture is heated to a specific temperature (e.g., 60-70 °C) and stirred for a defined period.
-
Precipitation and Purification: After the reaction, the polymer is precipitated in a non-solvent like methanol, filtered, and washed to remove residual reagents.
-
Drying: The purified terpolymer is dried in a vacuum oven.
Logical Relationship of P(VDF-TrFE-CTFE) Synthesis
Synthesis of P(VDF-TrFE-CTFE) from a P(VDF-CTFE) precursor.
Experimental Protocol: Emulsion Copolymerization of Chlorothis compound and Vinyl Ethers [8]
Materials:
-
Chlorothis compound (CTFE)
-
Vinyl ether monomers (e.g., ethyl vinyl ether - EVE, hydroxyethyl (B10761427) vinyl ether - HEVE, cyclohexyl vinyl ether - CHVE)
-
Potassium persulfate (KPS) and sodium sulfite (B76179) as the initiation system
-
Deionized water
-
Emulsifiers (e.g., non-ionic and anionic surfactants)
-
Sodium bicarbonate
Procedure:
-
Reactor Setup: A stainless steel autoclave is charged with deionized water, emulsifiers, vinyl ether monomers, sodium bicarbonate, and sodium sulfite.
-
Monomer Addition: The reactor is sealed, purged, and then charged with the desired amount of CTFE.
-
Polymerization: The reaction is initiated by adding KPS. The temperature and pressure are carefully controlled throughout the polymerization.
-
Product Isolation: The resulting polymer latex is collected. The solid polymer can be obtained by drying the latex.
Properties and Applications of this compound-Containing Polymers
The inclusion of this compound in a polymer backbone gives rise to a range of desirable properties, with piezoelectricity and ferroelectricity being the most prominent.
Piezoelectric and Ferroelectric Properties
P(VDF-TrFE) is a well-known ferroelectric polymer that exhibits a significant piezoelectric effect. This property allows the material to generate an electrical charge in response to mechanical stress and to deform in the presence of an electric field. These characteristics make it highly suitable for applications in sensors, actuators, and energy harvesting devices.[4]
The piezoelectric and dielectric properties of P(VDF-TrFE) are highly dependent on the VDF/TrFE molar ratio, crystallinity, and processing conditions. The table below summarizes some key quantitative data for P(VDF-TrFE) copolymers.
| VDF/TrFE Molar Ratio | Piezoelectric Coefficient (d₃₃) (pC/N) | Dielectric Constant (εr) at 1 kHz | Curie Temperature (°C) |
| 75/25 | -25 to -38 | ~10-15 | ~125 |
| 70/30 | -30 to -40 | ~12-18 | ~105 |
| 65/35 | -33 to -45 | ~15-20 | ~80 |
| 50/50 | -20 to -30 | ~50-76 | ~65-70[9][10] |
Experimental Protocol: Measurement of the Piezoelectric Coefficient (d₃₃) [11][12][13]
The direct piezoelectric coefficient (d₃₃) of a polymer film is a measure of the electric charge generated per unit of applied force in the same direction. A common method for its measurement is using a d₃₃ meter.
Equipment:
-
d₃₃ meter (e.g., Berlincourt-type)
-
Sample with electrodes on opposing surfaces
-
Static force sensor
Procedure:
-
Sample Preparation: A thin film of the piezoelectric polymer is prepared with conductive electrodes deposited on its top and bottom surfaces.
-
Sample Placement: The sample is placed between the probes of the d₃₃ meter.
-
Force Application: A low-frequency (e.g., 110 Hz), low-amplitude oscillating force is applied to the sample.[11] A static pre-load is also applied to ensure good contact.
-
Charge Measurement: The charge generated by the sample in response to the applied force is measured by the instrument's electrometer.
-
d₃₃ Calculation: The d₃₃ value is calculated as the ratio of the generated charge to the applied force. The polarity of the charge is also determined.
Experimental Workflow for Piezoelectric Measurement
Workflow for measuring the d33 piezoelectric coefficient.
Applications in Drug Development and Tissue Engineering
The unique combination of biocompatibility and piezoelectricity makes this compound-containing polymers, particularly P(VDF-TrFE), promising materials for biomedical applications. These materials can be fabricated into scaffolds for tissue engineering, where they can provide electrical stimulation to cells in response to mechanical cues, thereby influencing cell behavior.[14]
3.2.1. Piezoelectric Stimulation of Cells
Mechanical forces are known to play a crucial role in regulating cellular processes such as proliferation, differentiation, and tissue regeneration through a process called mechanotransduction. Piezoelectric scaffolds can convert these mechanical stimuli into electrical signals, which can further modulate cellular behavior. For instance, P(VDF-TrFE) scaffolds have been shown to enhance the proliferation and differentiation of bone and neural cells.[14]
3.2.2. Signaling Pathways in Mechanotransduction
The electrical signals generated by piezoelectric materials can influence several key cellular signaling pathways. Two of the most relevant pathways in this context are the Wnt/β-catenin pathway and the Integrin-mediated signaling pathway.
Wnt/β-catenin Signaling Pathway: This pathway is crucial for embryonic development and tissue homeostasis. Mechanical stimulation has been shown to activate the canonical Wnt/β-catenin signaling.[15][16][17] In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, or through mechanical stimulation, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.[18][19][20]
Wnt/β-catenin Signaling Pathway Diagram
Wnt/β-catenin signaling in response to stimuli.
Integrin-Mediated Signaling Pathway: Integrins are transmembrane receptors that connect the cell's cytoskeleton to the extracellular matrix (ECM). They play a critical role in sensing and responding to mechanical cues from the environment.[10] The binding of integrins to ECM proteins can activate intracellular signaling cascades, including the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which regulate cell adhesion, migration, and survival.[10] Piezoelectric stimulation can modulate these pathways, potentially through the activation of mechanosensitive ion channels like Piezo1, which leads to calcium influx and downstream signaling events.[6][21]
Integrin-Mediated Signaling Pathway Diagram
Integrin signaling in response to mechanical cues.
Film Preparation and Characterization
The performance of this compound-based polymer devices is highly dependent on the quality and morphology of the polymer films. Solution casting and spin coating are two common methods for preparing thin films of these materials.
Experimental Protocol: Solution Casting of P(VDF-TrFE) Films [22]
Materials:
-
P(VDF-TrFE) powder
-
Solvent (e.g., N,N-dimethylformamide - DMF, acetone)
-
Glass substrate
-
Casting knife or doctor blade
Procedure:
-
Solution Preparation: P(VDF-TrFE) powder is dissolved in the chosen solvent at a specific concentration (e.g., 15-20 wt%) with stirring, often at an elevated temperature (e.g., 60 °C), to ensure complete dissolution.[23]
-
Casting: The solution is poured onto a clean, flat glass substrate. A casting knife is used to spread the solution evenly to a desired thickness.
-
Drying: The solvent is allowed to evaporate slowly at room temperature or in a controlled environment. This process can take several hours to days.
-
Annealing: The dried film is often annealed at a temperature below its melting point (e.g., 90-140 °C) for a few hours to improve crystallinity and enhance its piezoelectric properties.[7][22]
-
Film Detachment: The resulting film can be carefully peeled off from the glass substrate.
Experimental Protocol: Spin Coating of P(VDF-TrFE) Films
Materials:
-
P(VDF-TrFE) solution (as prepared for solution casting)
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin coater
Procedure:
-
Substrate Preparation: The substrate is thoroughly cleaned and dried.
-
Deposition: A small amount of the P(VDF-TrFE) solution is dispensed onto the center of the substrate.
-
Spinning: The substrate is rotated at a high speed (e.g., 500-3000 rpm) for a short duration (e.g., 30-60 seconds).[19] The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film. The final thickness is dependent on the solution concentration, viscosity, and spin speed.
-
Annealing: The spin-coated film is annealed to improve its properties, similar to the solution-cast films.
Safety and Handling of this compound
This compound is a hazardous material and requires careful handling in a laboratory setting.
Storage:
-
Store in a segregated and approved area, away from direct sunlight in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials and all ignition sources.[2]
-
Cylinders should be stored upright and firmly secured. Cylinder temperatures should not exceed 52 °C (125 °F).[2]
Handling:
-
Use only with adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of inadequate ventilation, a respirator may be necessary.[2]
-
Use explosion-proof electrical equipment.[2]
-
Protect cylinders from physical damage. Use a suitable hand truck for cylinder movement.[2]
-
In case of a leak, evacuate the area and shut off all ignition sources.[2]
Conclusion
This compound is a versatile monomer that enables the synthesis of a wide range of functional polymers with significant potential in various research and industrial applications. The copolymers of TrFE, particularly P(VDF-TrFE), exhibit exceptional piezoelectric and ferroelectric properties, making them ideal candidates for advanced sensors, actuators, and energy harvesting systems. Furthermore, their biocompatibility opens up exciting possibilities in the field of drug development and tissue engineering, where they can be used to create "smart" scaffolds that provide electrical stimulation to cells. While P(VDF-TrFE) is the most studied, further research into other TrFE copolymers is warranted to explore the full spectrum of properties and applications that can be achieved. This technical guide provides a foundational resource for researchers looking to explore the potential of this compound-based materials in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 4. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inside Out Integrin Activation Mediated by PIEZO1 Signaling in Erythroblasts [frontiersin.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. um.es [um.es]
- 11. researchgate.net [researchgate.net]
- 12. From Mechanoelectric Conversion to Tissue Regeneration: Translational Progress in Piezoelectric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Piezo-Electrically Driven Mechanical Stimulation of Sensory Neurons | Springer Nature Experiments [experiments.springernature.com]
- 16. What is the Canonical Wnt Receptor Signaling Pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 17. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 18. moodle2.units.it [moodle2.units.it]
- 19. Inside Out Integrin Activation Mediated by PIEZO1 Signaling in Erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iosrjournals.org [iosrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. ncesr.unl.edu [ncesr.unl.edu]
Methodological & Application
Application Notes and Protocols for the Radical Polymerization of Trifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the radical polymerization of trifluoroethylene (TrFE). The information is intended to guide researchers in the synthesis of poly(this compound) (PTrFE), a fluoropolymer with unique piezoelectric, pyroelectric, and ferroelectric properties, making it a material of interest for various applications, including sensors, actuators, and biomedical devices.
Introduction to Radical Polymerization of this compound
This compound (TrFE) is a fluorinated monomer that can be polymerized via a free-radical mechanism to produce poly(this compound) (PTrFE). The polymerization process involves the initiation, propagation, and termination of radical chains. The choice of initiator, solvent, temperature, and pressure significantly influences the polymer's molecular weight, polydispersity, and microstructure, which in turn dictate its physical and chemical properties. Common methods for the radical polymerization of fluorinated monomers include solution, suspension, and emulsion polymerization. While detailed protocols for TrFE are less common in publicly available literature compared to its perfluorinated counterpart, tetrafluoroethylene (B6358150) (TFE), this document provides protocols based on established principles and available research data.
Data Presentation
The following tables summarize quantitative data from a study on the conventional radical homopolymerization of TrFE initiated by a •CF3 radical generated in situ from perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR).[1][2]
Table 1: Effect of Initiator Concentration on PTrFE Molecular Weight and Yield [1][2]
| [TrFE]₀:[PPFR]₀ Molar Ratio | Mn ( g/mol ) | Yield (%) |
| 20.0 | 7,700 | 87 |
| 10.0 | 15,400 | 85 |
| 5.0 | 28,800 | 80 |
| 2.5 | 38,100 | 76 |
Table 2: Thermal Properties of PTrFE [1]
| Mn ( g/mol ) | Thermal Degradation Onset (°C, under oxidative atmosphere) | Crystallinity (%) |
| 7,700 | 362 | 36 |
| 38,100 | 428 | 36 |
Experimental Protocols
Protocol 1: Solution Polymerization of this compound
This protocol is based on the radical homopolymerization of TrFE using a persistent radical initiator, as described in the literature.[1][2]
Materials:
-
This compound (TrFE) monomer
-
Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) initiator
-
Anhydrous solvent (e.g., 1,1,1,3,3-pentafluorobutane)
-
High-pressure stainless steel autoclave equipped with a magnetic stirrer, pressure gauge, and temperature controller
-
Vacuum line
-
Schlenk line for inert gas handling
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure autoclave. Assemble the reactor and perform a leak test.
-
Degassing: Evacuate the reactor under vacuum and heat to remove any adsorbed moisture and oxygen. Backfill with an inert gas (e.g., nitrogen or argon) and repeat this cycle three times.
-
Charging the Initiator and Solvent: Under an inert atmosphere, introduce the desired amount of PPFR initiator and the anhydrous solvent into the autoclave.
-
Monomer Transfer: Cool the autoclave to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the condensation of the TrFE monomer. Connect the TrFE gas cylinder to the autoclave and transfer the desired amount of monomer by condensation.
-
Reaction: Seal the autoclave and place it in a heating mantle on a magnetic stirrer. Set the desired reaction temperature (e.g., 90-130 °C). The polymerization is typically carried out for a predetermined time (e.g., 12-24 hours). Monitor the pressure drop to follow the reaction progress.
-
Termination and Product Isolation: After the reaction is complete, cool the autoclave to room temperature and slowly vent the unreacted monomer. Open the autoclave and recover the polymer solution.
-
Purification: Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol (B129727) or hexane). Filter the precipitated polymer and wash it several times with the non-solvent to remove any residual initiator and unreacted monomer.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Protocol 2: Suspension Polymerization of this compound (Adapted from TFE Protocol)
This protocol is adapted from established procedures for the suspension polymerization of tetrafluoroethylene and should be optimized for TrFE.[3][4]
Materials:
-
This compound (TrFE) monomer
-
Deionized water
-
Water-soluble initiator (e.g., ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS))
-
Suspending agent (optional, e.g., polyvinyl alcohol, gelatin)
-
Buffer (optional, to maintain pH)
-
High-pressure stainless steel autoclave with a mechanical stirrer, pressure gauge, and temperature controller
Procedure:
-
Reactor Preparation: Prepare the autoclave as described in Protocol 1.
-
Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase by dissolving the suspending agent and buffer (if used) in deionized water. Degas the solution by bubbling with an inert gas for at least 30 minutes.
-
Charging the Reactor: Transfer the degassed aqueous phase into the autoclave. Seal the reactor and purge with an inert gas.
-
Initiator Addition: Add the water-soluble initiator to the reactor.
-
Monomer Pressurization: Pressurize the autoclave with TrFE monomer to the desired reaction pressure.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 50-80 °C) while stirring vigorously to maintain the monomer droplets suspended in the aqueous phase. Maintain a constant pressure by feeding TrFE as it is consumed.
-
Termination and Product Isolation: Once the desired conversion is reached (indicated by a drop in monomer uptake), stop the monomer feed and cool the reactor. Vent the unreacted monomer.
-
Purification: The polymer will be in the form of suspended particles. Filter the polymer beads and wash them thoroughly with deionized water to remove the initiator and suspending agent.
-
Drying: Dry the polymer beads in a vacuum oven at a moderate temperature.
Protocol 3: Emulsion Polymerization of this compound (Adapted from TFE Protocol)
This protocol is adapted from established procedures for the emulsion polymerization of tetrafluoroethylene and will require optimization for TrFE.[5]
Materials:
-
This compound (TrFE) monomer
-
Deionized water
-
Water-soluble initiator (e.g., ammonium persulfate)
-
Surfactant (emulsifier), typically a fluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO, or a more modern alternative)
-
Chain transfer agent (optional, to control molecular weight)
-
High-pressure stainless steel autoclave with a mechanical stirrer, pressure gauge, and temperature controller
Procedure:
-
Reactor Preparation: Prepare the autoclave as described in Protocol 1.
-
Aqueous Phase Preparation: Prepare a degassed solution of deionized water and the surfactant.
-
Charging the Reactor: Add the aqueous surfactant solution to the autoclave.
-
Initiator and Monomer Addition: Introduce the initiator and then pressurize the reactor with TrFE monomer to the desired pressure.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 60-90 °C) with moderate stirring to form an emulsion. The polymerization occurs in the micelles formed by the surfactant. Maintain the pressure by continuously feeding TrFE.
-
Termination and Product Isolation: After the desired reaction time, cool the reactor and vent the excess monomer. The product is a stable latex (a dispersion of polymer particles in water).
-
Coagulation and Purification: The polymer can be isolated by coagulating the latex, for example, by adding a salt solution or by freeze-thaw cycles. The coagulated polymer is then filtered and washed extensively with deionized water.
-
Drying: Dry the resulting fine polymer powder in a vacuum oven.
Visualizations
General Workflow for Radical Polymerization of this compound
Caption: General workflow for the radical polymerization of TrFE.
Signaling Pathway of Radical Polymerization
Caption: Key steps in the radical polymerization of TrFE.
References
- 1. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE) [raw-teflon.com]
- 4. US5405923A - Suspension polymerization of TFE - Google Patents [patents.google.com]
- 5. US5814713A - Method for emulsion polymerization of tetrafluoroethylene and method for prevention of irregular polymerization thereof - Google Patents [patents.google.com]
Synthesis of P(VDF-TrFE) Copolymers for Ferroelectric Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Poly(vinylidene fluoride-trifluoroethylene) P(VDF-TrFE) copolymers, materials of significant interest for ferroelectric applications due to their excellent piezoelectric, pyroelectric, and ferroelectric properties.
Introduction
P(VDF-TrFE) is a melt-processable, semi-crystalline fluoropolymer that exhibits robust ferroelectric behavior. Unlike its homopolymer counterpart, PVDF, which typically crystallizes into the non-polar α-phase, the incorporation of trifluoroethylene (TrFE) units into the polymer chain stabilizes the ferroelectric β-phase.[1][2] This crystalline phase is characterized by an all-trans (TTTT) conformation, leading to a net dipole moment and spontaneous polarization.[3] The ferroelectric properties of P(VDF-TrFE), such as remnant polarization and coercive field, can be tailored by adjusting the VDF/TrFE molar ratio and through post-synthesis processing steps like thermal annealing.[4]
This document outlines two primary industrial synthesis methods: suspension polymerization and emulsion polymerization. It also provides a protocol for an alternative laboratory-scale synthesis via hydrogenation of a precursor polymer.
Data Presentation
The ferroelectric properties of P(VDF-TrFE) are critically dependent on the molar ratio of VDF to TrFE and the post-synthesis annealing process. The following tables summarize key quantitative data from the literature.
Table 1: Influence of VDF/TrFE Molar Ratio on Ferroelectric Properties
| VDF/TrFE Molar Ratio | Remnant Polarization (Pr) (mC/m²) | Coercive Field (Ec) (MV/m) | Curie Temperature (°C) |
| 80/20 | ~90 | ~50 | 116-145 |
| 75/25 | ~85 | ~45 | ~125 |
| 70/30 | ~80 | ~40 | ~105 |
| 65/35 | ~70 | ~35 | ~85 |
| 50/50 | ~50 | ~30 | ~65 |
Table 2: Effect of Annealing Temperature on Ferroelectric Properties of P(VDF-TrFE) (70/30 mol%)
| Annealing Temperature (°C) | Remnant Polarization (Pr) (μC/cm²) | Coercive Field (Ec) (MV/m) |
| 110 | ~6.5 | ~48 |
| 120 | ~7.2 | ~49 |
| 130 | ~7.8 | ~50 |
| 140 | 8.02 | ~51 |
| 150 | ~7.5 | ~52 |
Experimental Protocols
The following are detailed protocols for the synthesis of P(VDF-TrFE) copolymers.
Protocol 1: Suspension Polymerization
Suspension polymerization is a heterogeneous polymerization process where monomer droplets are dispersed in a continuous phase, typically water, and polymerization occurs within these droplets. This method generally produces polymer beads of high purity.
Materials:
-
Vinylidene fluoride (B91410) (VDF) monomer (gas)
-
This compound (TrFE) monomer (gas)
-
Deionized water
-
Dispersing agent (e.g., polyvinyl alcohol (PVA))
-
Oil-soluble initiator (e.g., di(tert-butyl) peroxide)
-
Stainless steel high-pressure autoclave with stirrer
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the stainless steel autoclave. Purge the reactor with nitrogen several times to remove oxygen.
-
Aqueous Phase Preparation: Charge the autoclave with deionized water and the dispersing agent (e.g., PVA at a concentration of 0.1-0.5 wt% of the water).
-
Monomer and Initiator Addition:
-
Pressurize the reactor with the desired molar ratio of VDF and TrFE monomers to a pressure of 2.1 - 7.0 MPa.[5]
-
Introduce the oil-soluble initiator, typically at a concentration of 0.1-1.0 mol% with respect to the total monomer content.
-
-
Polymerization:
-
Termination and Product Recovery:
-
Stop the reaction by cooling the reactor and venting the unreacted monomers.
-
The resulting polymer beads are collected by filtration.
-
-
Purification:
-
Wash the polymer beads thoroughly with deionized water to remove any residual dispersing agent and other impurities.
-
Dry the purified P(VDF-TrFE) copolymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Protocol 2: Emulsion Polymerization
Emulsion polymerization involves the polymerization of monomers in an emulsion, typically stabilized by a surfactant. This method produces a polymer latex, which is a stable dispersion of polymer particles in water.
Materials:
-
Vinylidene fluoride (VDF) monomer (gas)
-
This compound (TrFE) monomer (gas)
-
Deionized water
-
Surfactant (e.g., potassium perfluorooctanoate)
-
Water-soluble initiator (e.g., potassium persulfate)
-
Buffer (e.g., sodium acetate)
-
Chain transfer agent (optional, for molecular weight control)
-
Stainless steel high-pressure autoclave with stirrer
Procedure:
-
Reactor Preparation: Clean, dry, and purge the autoclave with nitrogen as described for suspension polymerization.
-
Aqueous Phase Preparation: Add deionized water, surfactant, initiator, and buffer to the reactor.[6]
-
Monomer Addition: Introduce the VDF and TrFE monomers into the reactor to the desired pressure, typically in the range of 2.0 - 3.8 MPa.[5]
-
Polymerization:
-
Termination and Product Recovery:
-
Terminate the reaction by cooling the reactor and venting the unreacted monomers.
-
The product is a stable P(VDF-TrFE) latex.
-
-
Coagulation and Purification:
-
Coagulate the latex by adding a salt solution (e.g., calcium chloride) or by freeze-thaw cycling.
-
Filter the coagulated polymer and wash it extensively with deionized water.
-
Dry the polymer powder in a vacuum oven.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key stages in the synthesis and characterization of P(VDF-TrFE) copolymers.
Caption: Workflow for P(VDF-TrFE) synthesis, processing, and characterization.
Concluding Remarks
The protocols and data presented in this document provide a comprehensive guide for the synthesis and characterization of P(VDF-TrFE) copolymers for ferroelectric applications. The choice between suspension and emulsion polymerization will depend on the desired polymer properties and processing capabilities. Careful control over the VDF/TrFE molar ratio and post-synthesis annealing are crucial for optimizing the ferroelectric performance of the final material.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization and Application of PVDF and Its Copolymer Films Prepared by Spin-Coating and Langmuir–Blodgett Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 6. data.epo.org [data.epo.org]
Application Note: Characterization of Poly(trifluoroethylene) (PTrFE) by ¹⁹F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(trifluoroethylene) (PTrFE) is a fluoropolymer with notable piezoelectric, pyroelectric, and ferroelectric properties, making it a material of significant interest in various industrial applications. The microstructure of PTrFE, including regioregularity (head-to-tail, head-to-head, and tail-to-tail linkages) and stereoregularity (tacticity), profoundly influences its physical and electrical properties. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the detailed microstructure of fluoropolymers like PTrFE. This application note provides a detailed protocol for the characterization of PTrFE using both solution-state and solid-state ¹⁹F NMR spectroscopy.
Key Structural Features of PTrFE
The ¹⁹F NMR spectrum of PTrFE provides a detailed fingerprint of its microstructure. The primary structural features that can be characterized are:
-
Regioregularity: The arrangement of monomer units. The typical head-to-tail (H-T) linkage is the desired structure, while head-to-head (H-H) and tail-to-tail (T-T) linkages are considered defects.
-
Stereoregularity (Tacticity): The stereochemical arrangement of the -CHF- groups along the polymer chain, which can be isotactic (meso, m), syndiotactic (racemic, r), or atactic.
The chemical shifts of the fluorine nuclei in the -CF₂- and -CHF- groups are sensitive to these structural variations.
Quantitative Data: ¹⁹F NMR Chemical Shifts of PTrFE
The following table summarizes the reported ¹⁹F NMR chemical shifts for various structural units in PTrFE, referenced to CFCl₃. These assignments are crucial for interpreting the spectra and quantifying the polymer's microstructure.
| Structural Unit | Fluorine Group | Chemical Shift (ppm) | Notes |
| Normal Head-to-Tail (H-T) Linkages | |||
| meso dyad | -CF₂- | -117.9, -118.5, -120.2, -120.9 (AB quartet) | The non-equivalence of the geminal fluorine atoms results in an AB quartet. |
| racemic dyad | -CF₂- | ~ -118.2, -120.5 | |
| Isotactic (mm triad) | -CHF- | ~ -213.1, -213.6, -214.1 | |
| Heterotactic (rm/mr triad) | -CHF- | ~ -212.1, -212.7 | |
| Syndiotactic (rr triad) | -CHF- | ~ -210.4 | |
| Defect Structures (Monomer Inversions) | |||
| Head-to-Head (H-H) | -CHF-CHF- | -215 to -219 | Racemic arrangements are favored. |
| Tail-to-Tail (T-T) | -CF₂-CF₂- | -207 to -210 | |
| Flanked by defects | -CHF- | -208.2, -208.6, -211.1, -211.6 | Arise from monomer inversions. |
Experimental Protocols
Protocol 1: Solution-State ¹⁹F NMR Spectroscopy
This protocol is suitable for determining the regioregularity and tacticity of soluble PTrFE samples.
1. Sample Preparation: a. Dissolve 10-20 mg of the PTrFE sample in a suitable deuterated solvent (e.g., deuterated acetone). b. Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters: a. Spectrometer: 470.19 MHz for ¹⁹F. b. Pulse Sequence: Standard single-pulse experiment. c. Proton Decoupling: WALTZ-16 decoupling can be applied to simplify the spectrum, although the effect may be small for some resonances. d. Pulse Angle: ~30°. e. Recycle Delay: 2.0 s. f. Number of Transients: 32 or more to achieve adequate signal-to-noise. g. Referencing: Internal referencing to CFCl₃. h. Temperature: Ambient temperature (~296 K).
3. Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Integrate the peaks corresponding to the different structural units as detailed in the quantitative data table. c. The defect level can be calculated based on the relative integrals of the defect and normal resonances.
Protocol 2: Solid-State ¹⁹F NMR Spectroscopy
This protocol is used for analyzing insoluble PTrFE samples and investigating the polymer's morphology and molecular dynamics in the solid state.
1. Sample Preparation: a. Pack the solid PTrFE sample into a zirconia rotor (e.g., 4 mm outer diameter).
2. NMR Instrument Parameters: a. Spectrometer: 188.29 MHz for ¹⁹F. b. Technique: Magic Angle Spinning (MAS) is crucial to average out anisotropic interactions and obtain narrower lines. c. MAS Speed: 12 kHz or higher. d. Pulse Sequences: i. Direct Polarization (DP): For quantitative analysis. ii. Cross-Polarization (CP): From ¹H to ¹⁹F to enhance the signal of fluorine nuclei in proximity to protons. iii. Dipolar Dephasing: To differentiate between mobile and rigid domains. e. Proton Decoupling: High-power decoupling can be applied. f. Referencing: External referencing to CFCl₃ via a secondary standard like C₆F₆ (-166.4 ppm). g. Temperature: Experiments can be performed at ambient or variable temperatures to study molecular motion.
3. Data Processing and Analysis: a. Process the data similarly to the solution-state NMR. b. Analyze the chemical shifts to identify different polymer domains (crystalline, amorphous). c. Use relaxation time measurements (T₁ and T₁ρ) to probe molecular dynamics.
Visualizations
Caption: Workflow for Solution-State ¹⁹F NMR Analysis of PTrFE.
Caption: Workflow for Solid-State ¹⁹F NMR Analysis of PTrFE.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the detailed microstructural characterization of poly(this compound). By employing the protocols outlined in this application note, researchers can effectively quantify the regioregularity and tacticity of PTrFE, as well as investigate its solid-state morphology and dynamics. This information is critical for understanding the structure-property relationships of this important fluoropolymer and for the development of new materials with tailored properties.
Step-by-Step Guide to RAFT Polymerization of Trifluoroethylene: Application Notes and Protocols for Researchers
For Immediate Release
This document provides a detailed guide for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of trifluoroethylene (TrFE). The protocols and data presented are intended for researchers, scientists, and professionals in drug development and materials science who require a precise and controlled method for synthesizing poly(this compound) (PTrFE).
Introduction
This compound is a fluorinated monomer of significant interest for the development of advanced materials, particularly in the field of ferroelectric polymers. The controlled synthesis of PTrFE via RAFT polymerization allows for the production of polymers with well-defined molecular weights and low polydispersity, which is crucial for tailoring material properties for specific applications. This guide outlines the necessary reagents, equipment, and a step-by-step protocol for the successful RAFT polymerization of TrFE.
Data Presentation
The following table summarizes the experimental conditions and results for the RAFT polymerization of this compound, providing a clear comparison of how different parameters influence the resulting polymer characteristics.
| Entry | [TrFE]:[RAFT Agent]:[Initiator] Molar Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol , SEC) | Đ (M_w/M_n) |
| 1 | 100:1:0.2 | Acetonitrile (B52724) | 73 | 0.5 | 15 | 2,500 | 1.25 |
| 2 | 200:1:0.2 | Acetonitrile | 73 | 1 | 28 | 5,800 | 1.30 |
| 3 | 100:1:0.1 | 1,1,2-Trichlorotrifluoroethane | 70 | 2 | 22 | 3,100 | 1.28 |
| 4 | 300:1:0.3 | Acetonitrile | 75 | 1.5 | 35 | 8,200 | 1.35 |
Experimental Protocols
This section provides a detailed methodology for the RAFT polymerization of this compound.
Materials and Reagents
-
Monomer: this compound (TrFE) gas
-
RAFT Agent: O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate
-
Initiator: tert-Amyl peroxy-2-ethylhexanoate (or alternatively, Azobisisobutyronitrile - AIBN)
-
Solvent (optional): Anhydrous acetonitrile or 1,1,2-trichlorotrifluoroethane
-
Degassing Equipment: Schlenk line or glovebox
-
Reaction Vessel: High-pressure autoclave reactor equipped with a magnetic stir bar
-
Purification: Methanol for precipitation
Step-by-Step Polymerization Procedure
-
Reactor Preparation: The high-pressure autoclave reactor is thoroughly cleaned, dried, and assembled. A magnetic stir bar is placed inside the reactor.
-
Reagent Preparation: The RAFT agent, initiator, and solvent (if used) are weighed and mixed in a separate flask.
-
Degassing: The solution of the RAFT agent and initiator is degassed by at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Transfer to Reactor: The degassed solution is transferred to the autoclave reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Monomer Introduction: The reactor is then cooled in a liquid nitrogen bath. This compound gas is condensed into the cooled reactor to the desired amount.
-
Polymerization Reaction: The sealed autoclave is placed in a preheated oil bath or heating mantle set to the reaction temperature (e.g., 73 °C). The reaction mixture is stirred vigorously for the specified duration (e.g., 30 minutes).
-
Reaction Quenching: After the designated time, the reactor is rapidly cooled in an ice bath to quench the polymerization. Any unreacted TrFE gas is carefully vented.
-
Polymer Isolation and Purification: The resulting polymer is dissolved in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and precipitated in a non-solvent like cold methanol. This precipitation step is repeated at least twice to remove unreacted monomer and other impurities. The purified polymer is then dried under vacuum to a constant weight.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the RAFT polymerization of this compound.
Caption: Experimental workflow for RAFT polymerization of TrFE.
RAFT Polymerization Mechanism
The signaling pathway below outlines the fundamental mechanism of RAFT polymerization.
Caption: Mechanism of RAFT polymerization.
Application Notes and Protocols for the Removal of Inhibitors from Trifluoroethylene Monomer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of inhibitors from trifluoroethylene (TrFE) monomer. The procedures outlined are critical for ensuring high-purity monomer required for polymerization and other sensitive applications. These protocols are compiled from established methods for fluorinated monomers and should be executed with strict adherence to safety protocols in a controlled laboratory environment.
Introduction
This compound (FCH=CF₂) is a fluorinated alkene monomer used in the synthesis of various fluoropolymers. These polymers exhibit unique properties such as high thermal stability, chemical resistance, and specific dielectric characteristics, making them valuable in microelectronics, protective coatings, and the chemical industry. Commercial TrFE is typically supplied with added inhibitors to prevent premature polymerization during transport and storage. For successful polymerization and to avoid interference in sensitive chemical reactions, the removal of these inhibitors is a crucial first step. Common inhibitors for related fluoroalkenes like tetrafluoroethylene (B6358150) (TFE) include terpenes such as d-limonene and α-pinene, which are also likely used for TrFE.
This document details two primary methods for inhibitor removal:
-
Column Chromatography using Activated Alumina (B75360): An effective method for removing polar inhibitors.
-
Distillation: A common technique for purifying volatile monomers.
Extreme caution is advised when handling this compound due to its high flammability and the risk of explosion, especially when heated under confinement. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Data Presentation: Comparison of Inhibitor Removal Methods
| Parameter | Method 1: Activated Alumina Column | Method 2: Distillation |
| Principle | Adsorption of polar inhibitors onto a solid support. | Separation based on differences in boiling points. |
| Typical Inhibitors Removed | Terpenes (e.g., d-limonene, α-pinene), phenolic compounds. | Terpenes and other high-boiling point impurities. |
| Estimated Purity of TrFE | > 99.5% | > 99.9% |
| Advantages | - Simple and rapid setup.- Can be performed at room temperature.- Effective for many common inhibitors. | - Yields very high purity monomer.- Removes a broader range of impurities. |
| Disadvantages | - Alumina capacity is finite and requires replacement.- May not remove all non-polar impurities.- Potential for monomer polymerization on the column if not handled correctly. | - Requires more complex glassware setup.- Involves heating, which increases safety risks (e.g., explosion).- Potential for thermal polymerization if not properly controlled. |
| Key Equipment | - Chromatography column- Activated alumina- Gas tight syringe or cannula- Schlenk flasks | - Distillation apparatus (distilling flask, condenser, receiving flask)- Heating mantle- Vacuum source (optional)- Cold trap |
Note: The purity levels are estimates based on general procedures for similar monomers. Actual purity should be confirmed by analytical methods such as Gas Chromatography (GC).
Experimental Protocols
Safety Precautions
-
Explosion Hazard: this compound can polymerize explosively, especially in the presence of oxygen or heat. All equipment must be clean, dry, and free of oxygen. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Flammability: TrFE is an extremely flammable gas. All sources of ignition must be eliminated from the work area. Use non-sparking tools and explosion-proof equipment.
-
Personal Protective Equipment (PPE): Wear safety glasses, flame-retardant lab coat, and appropriate gloves. A face shield is recommended when working with compressed gases.
-
Ventilation: All procedures must be performed in a well-ventilated fume hood.
Method 1: Inhibitor Removal using an Activated Alumina Column
This protocol describes the removal of inhibitors by passing the liquid this compound monomer through a column packed with activated alumina.
Materials and Equipment:
-
This compound monomer (inhibited)
-
Activated alumina (basic or neutral, Brockmann I, ~150 mesh)
-
Glass chromatography column with a PTFE stopcock
-
Schlenk flasks (or other suitable receiving flasks)
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Gas-tight syringe or cannula for liquid transfer
-
Septa
-
Cold bath (e.g., dry ice/acetone)
Procedure:
-
Column Preparation:
-
Dry the chromatography column and Schlenk flasks in an oven at >100°C overnight and cool under a stream of inert gas.
-
Under a positive pressure of inert gas, pack the column with activated alumina to the desired height (a 10-20 cm bed is typical for laboratory scale).
-
Gently tap the column to ensure even packing.
-
-
Monomer Transfer:
-
Cool the cylinder of this compound and the receiving Schlenk flask in a cold bath to condense the monomer.
-
Carefully transfer the desired amount of liquid TrFE from the cylinder to the Schlenk flask using a pre-cooled, inert gas-purged transfer line or cannula.
-
-
Purification:
-
Position the packed alumina column above a clean, dry, and inert gas-purged receiving Schlenk flask, which should be kept in a cold bath.
-
Using a gas-tight syringe or cannula, carefully transfer the liquid TrFE from its flask onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity or with very gentle positive pressure from the inert gas source.
-
Collect the purified, inhibitor-free monomer in the receiving flask.
-
-
Storage and Use:
-
The purified monomer is now highly reactive and should be used immediately.
-
If short-term storage is necessary, keep the monomer in the cold bath under an inert atmosphere and away from light.
-
Method 2: Distillation of this compound Monomer
This protocol describes the purification of this compound by distillation. This method is suitable for obtaining high-purity monomer but requires careful temperature control to prevent polymerization.
Materials and Equipment:
-
This compound monomer (inhibited)
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Heating mantle with a temperature controller
-
Vacuum pump and gauge (for vacuum distillation)
-
Cold trap
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Boiling chips or a magnetic stirrer
-
Low-temperature thermometer
Procedure:
-
Apparatus Setup:
-
Thoroughly clean and dry all glassware. Assemble the distillation apparatus and purge the entire system with inert gas.
-
Place a cold trap between the distillation apparatus and the vacuum source (if used).
-
-
Monomer Charging:
-
Cool the distillation flask in a cold bath.
-
Transfer the liquid this compound monomer into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Cool the receiving flask in a cold bath to efficiently condense the distilled monomer.
-
Slowly and carefully heat the distillation flask using the heating mantle. The boiling point of this compound is approximately -51 °C at atmospheric pressure.
-
Maintain a gentle and steady distillation rate. Avoid overheating, as this can induce rapid polymerization.
-
Collect the purified monomer in the receiving flask. The inhibitors, having higher boiling points, will remain in the distillation flask.
-
-
Completion and Use:
-
Once the desired amount of monomer is collected, stop the heating and allow the system to cool down under an inert atmosphere.
-
The purified this compound in the receiving flask should be used immediately for subsequent reactions.
-
Visualizations
Experimental Workflow for Inhibitor Removal
Application Notes and Protocols for the Analytical Determination of Trifluoroethanol (TrFE) Monomer Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanol (TrFE) is a crucial solvent and reagent in various scientific disciplines, including peptide chemistry, protein folding studies, and pharmaceutical synthesis. The purity of the TrFE monomer is paramount, as impurities can significantly impact reaction outcomes, spectroscopic analyses, and the structural integrity of biomolecules. These application notes provide detailed protocols for determining the purity of TrFE using Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Common Impurities in Trifluoroethanol
The primary impurities in commercial TrFE arise from its synthesis and hygroscopic nature. Understanding these potential contaminants is critical for selecting the appropriate analytical technique and for interpreting results.
-
Water: TrFE is hygroscopic and readily absorbs atmospheric moisture.
-
Acidic Impurities: Trifluoroacetic acid (TFA) can be present as a byproduct of TrFE synthesis or degradation. Other acidic residues may also be present.
-
Organic Synthesis Precursors and Byproducts: Depending on the synthetic route, residual starting materials or side-products may be present.
Analytical Techniques for Purity Determination
Gas Chromatography (GC)
Gas chromatography is a robust and widely used technique for assessing the purity of volatile compounds like TrFE. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for quantifying organic impurities.
3.1.1. Data Presentation: GC Purity Analysis
The purity of TrFE is typically determined by area percent normalization, assuming that all components have a similar response factor with an FID.
| Parameter | Standard Grade TrFE | High-Purity Grade TrFE |
| Purity by GC (% Area) | ≥ 99.0% | ≥ 99.9% |
| Water Content (%) | ≤ 0.2% | ≤ 0.05% |
| Acidity (as TFA) (ppm) | Not specified | ≤ 10 |
3.1.2. Experimental Protocol: GC-FID Analysis
This protocol outlines a general method for the purity determination of TrFE using a standard gas chromatograph with an FID.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Capillary Column: A polar stationary phase, such as a Wax or a mid-polarity phase like a 14% cyanopropylphenyl polysiloxane, is recommended for good peak shape of the alcohol. A common choice is a DB-624 or equivalent.
-
Data Acquisition and Processing System
Reagents:
-
Helium (or Hydrogen/Nitrogen), high purity, as carrier gas
-
TrFE sample for analysis
-
High-purity solvent for dilution (e.g., acetone (B3395972) or methanol), if necessary
GC-FID Conditions:
| Parameter | Recommended Value |
| Column | e.g., Agilent DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial: 40 °C, hold for 5 minutesRamp: 10 °C/min to 200 °CHold: 5 minutes at 200 °C |
| Detector | FID |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Procedure:
-
Sample Preparation: If the TrFE sample is neat, it can be directly injected. If dilution is required, accurately weigh the TrFE sample and dilute with a suitable high-purity solvent.
-
Injection: Inject the sample into the GC.
-
Data Acquisition: Acquire the chromatogram using the specified conditions.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the TrFE peak relative to the total area of all peaks to determine the purity.
-
Identify impurity peaks by comparing their retention times with those of known standards or by using a mass spectrometer (GC-MS).
-
Expected Retention Times (Illustrative):
Retention times are highly dependent on the specific instrument and column used. The following is an illustrative example. It is crucial to determine the retention times of potential impurities on your system by injecting known standards.
| Compound | Boiling Point (°C) | Expected Retention Time (min) |
| Trifluoroacetic acid | 72.4 | May elute earlier or later than TrFE depending on the column polarity and interactions. |
| 2,2,2-Trifluoroethanol | 77-80 | (Main Peak) |
| Water | 100 | May have a broad peak and variable retention time on some columns. |
3.1.3. Workflow for GC Purity Analysis
Caption: Workflow for TrFE purity analysis by GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.
3.2.1. Data Presentation: qNMR Purity Analysis
The purity is calculated based on the molar ratio of the analyte to the internal standard.
| Parameter | Value |
| Analyte Signal (TrFE) | Quartet at ~3.9 ppm (CH₂) |
| Internal Standard | Signal in a region with no overlap with TrFE signals |
| Calculated Purity (%) | Based on the qNMR equation |
3.2.2. Experimental Protocol: ¹H-qNMR Analysis
This protocol describes the determination of TrFE purity using an internal standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
NMR tubes
Reagents:
-
TrFE sample
-
Certified Internal Standard (e.g., maleic acid, dimethyl sulfone, 1,4-bis(trimethylsilyl)benzene). The choice of standard depends on its solubility in the chosen deuterated solvent and the absence of signal overlap with TrFE.
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆). The solvent must dissolve both the TrFE and the internal standard.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the TrFE sample into the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve both components completely.
-
Ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative acquisition include:
-
Long relaxation delay (D1): At least 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds).
-
90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).
-
Minimal processing artifacts: Use appropriate window functions and perform careful phasing and baseline correction.
-
-
-
Data Analysis:
-
Integrate a well-resolved signal of TrFE (e.g., the CH₂ quartet at ~3.9 ppm).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of the TrFE sample using the following equation:
Purity_TrFE (%) = (I_TrFE / N_TrFE) * (N_IS / I_IS) * (MW_TrFE / MW_IS) * (m_IS / m_TrFE) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
TrFE = Trifluoroethanol
-
IS = Internal Standard
-
Expected Chemical Shifts (in CDCl₃):
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| 2,2,2-Trifluoroethanol | -CH₂- | ~3.9 | Quartet |
| -OH | Variable | Triplet (may be broad) | |
| Water | H₂O | ~1.57 | Singlet |
| Trifluoroacetic acid | -COOH | ~11.5 | Singlet (broad) |
3.2.3. Logical Relationship for qNMR Purity Calculation
Caption: Logical relationship for qNMR purity calculation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for quantifying specific impurities, such as water, in TrFE. By creating a calibration curve, the concentration of water can be accurately determined.
3.3.1. Data Presentation: FTIR Analysis of Water Content
A calibration curve is generated by plotting the absorbance of the O-H stretching band of water against known water concentrations in TrFE.
| Water Concentration (% v/v) | Absorbance at ~3400 cm⁻¹ |
| 0.0 | (Baseline) |
| 0.1 | (Measured Absorbance) |
| 0.2 | (Measured Absorbance) |
| 0.5 | (Measured Absorbance) |
| 1.0 | (Measured Absorbance) |
3.3.2. Experimental Protocol: Quantitative FTIR for Water Content
This protocol details the quantification of water in TrFE using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
FTIR Spectrometer
-
ATR accessory (e.g., with a diamond crystal)
Reagents:
-
High-purity TrFE (dried, with minimal water content, to be used as the matrix for standards)
-
Deionized water
-
TrFE sample for analysis
Procedure:
-
Preparation of Standards:
-
Prepare a series of calibration standards by adding known amounts of deionized water to the high-purity, dry TrFE. A typical range would be from 0.1% to 1.0% (v/v) water in TrFE.
-
-
FTIR Data Acquisition:
-
Acquire a background spectrum with a clean, dry ATR crystal.
-
For each standard and the unknown sample, place a small drop onto the ATR crystal to completely cover it.
-
Acquire the FTIR spectrum, typically in the range of 4000 to 650 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.
-
-
Data Analysis:
-
For each spectrum, measure the absorbance of the broad O-H stretching band of water, which appears around 3400 cm⁻¹. A baseline correction should be applied.
-
Create a calibration curve by plotting the absorbance at ~3400 cm⁻¹ versus the concentration of water in the standards.
-
Determine the concentration of water in the unknown TrFE sample by measuring its absorbance at ~3400 cm⁻¹ and using the calibration curve.
-
Characteristic FTIR Absorption Bands:
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| 2,2,2-Trifluoroethanol | O-H stretch | ~3600-3200 (broad) |
| C-H stretch | ~2900-3000 | |
| C-F stretch | ~1200-1000 (strong) | |
| Water | O-H stretch | ~3400 (very broad) |
3.3.3. Experimental Workflow for FTIR Water Content Analysis
Caption: Workflow for water content analysis in TrFE by FTIR.
Conclusion
The choice of analytical technique for determining TrFE monomer purity depends on the specific requirements of the analysis. GC-FID is a reliable method for overall purity assessment and detection of volatile organic impurities. qNMR provides a highly accurate, primary method for purity determination without the need for specific impurity standards. FTIR-ATR is a rapid and convenient technique for quantifying specific impurities like water. For comprehensive characterization, a combination of these techniques is often employed. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to ensure the quality and consistency of TrFE used in their critical applications.
Application Notes and Protocols for Trifluoroethylene Gas-Phase Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for studying the gas-phase reactions of trifluoroethylene (TrFE). The information is curated for professionals in research and development who require a comprehensive understanding of the reaction kinetics, mechanisms, and product formations of this fluorinated alkene.
Thermal Decomposition (Pyrolysis) of this compound
The high-temperature pyrolysis of this compound is crucial for understanding its thermal stability and decomposition pathways, which is relevant in high-temperature industrial processes and combustion chemistry.
Experimental Protocol: High-Temperature Pyrolysis in a Shock Tube
A common method for studying high-temperature gas-phase reactions is the use of a shock tube coupled with sensitive analytical techniques.
Objective: To determine the rate of decomposition and identify the primary products of this compound pyrolysis at high temperatures.
Apparatus:
-
Shock Tube: A stainless steel tube separated by a diaphragm into a high-pressure driver section and a low-pressure experimental section.
-
Gas Handling System: A vacuum system capable of achieving low pressures (<10⁻⁵ Torr) and a manifold for preparing precise gas mixtures.
-
Heating System: The shock wave rapidly and adiabatically heats the gas mixture to the desired reaction temperature.
-
Detection System:
-
Laser Schlieren Densitometry: To monitor the density gradient and thus the reaction rate.
-
Time-of-Flight Mass Spectrometry (TOF-MS): To identify and quantify the reaction products.
-
Laser Absorption Spectroscopy: To monitor the concentration of specific reactants or products in real-time.
-
Procedure:
-
A dilute mixture of this compound in an inert gas (e.g., argon) is prepared in the experimental section of the shock tube.
-
The driver section is filled with a high-pressure driver gas (e.g., helium).
-
The diaphragm is ruptured, generating a shock wave that propagates through the experimental gas mixture, heating it to temperatures typically in the range of 1000-2000 K.
-
The reaction is initiated behind the reflected shock wave, and the progress of the reaction is monitored using the detection systems.
-
Post-shock gas samples can be collected and analyzed using gas chromatography-mass spectrometry (GC-MS) for detailed product identification.
Data Presentation:
While specific experimental data for the high-temperature pyrolysis of this compound is limited, studies on the pyrolysis of trifluoromethane (B1200692) to produce tetrafluoroethylene (B6358150) (TFE) and hexafluoropropylene (HFP) provide insights into the types of products that might be expected.[1] The pyrolysis of trifluoroethane also yields a variety of fluorinated hydrocarbons.[2]
| Parameter | Value Range | Analytical Technique | Reference |
| Temperature | 1000 - 2000 K | Laser Absorption, TOF-MS | [3][4] |
| Pressure | 1 - 10 atm | Pressure Transducers | [3] |
| Residence Time | 1 - 2 ms | Calculated from shock velocity | [3] |
| Reactant Conc. | 0.1 - 1.0% in Argon | Manometry | [3] |
| Major Products | HF, CF₂, C₂F₄, C₂H₂ | TOF-MS, GC-MS | [1][2] |
Experimental Workflow: Shock Tube Pyrolysis
Gas-Phase Photolysis of this compound
Photolysis studies are essential for understanding the atmospheric fate of this compound and its potential to contribute to the formation of secondary pollutants.
Experimental Protocol: Gas-Phase Photolysis in a Reaction Chamber
Objective: To determine the photolysis rate, quantum yields, and product distribution of this compound upon UV irradiation.
Apparatus:
-
Photoreactor: A quartz or Teflon-coated reaction chamber to allow for UV irradiation and minimize wall reactions.
-
UV Light Source: A deuterium (B1214612) lamp, mercury lamp, or excimer laser to provide radiation at specific wavelengths.
-
Gas Handling System: For the preparation and introduction of this compound and bath gas (e.g., N₂ or air) into the reactor.
-
Analytical Instruments:
-
Fourier-Transform Infrared (FTIR) Spectrometer: For in-situ monitoring of the decay of this compound and the formation of products.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of stable products.
-
Cavity Ring-Down Spectroscopy (CRDS): For sensitive detection of radical species and determination of absorption cross-sections.[7]
-
Procedure:
-
The photoreactor is evacuated and filled with a known concentration of this compound in a bath gas.
-
The initial concentration of this compound is measured using FTIR spectroscopy.
-
The gas mixture is irradiated with the UV light source for a specific duration.
-
The concentrations of this compound and reaction products are monitored over time using in-situ FTIR.
-
Gas samples are collected at different time intervals for offline analysis by GC-MS to identify and quantify the products.
-
The photolysis rate and quantum yields are calculated from the decay of the parent compound and the formation of products.
Data Presentation:
| Parameter | Expected Value/Range | Analytical Technique | Reference |
| Wavelength | 180 - 250 nm | Spectrometer | [9] |
| Reactant Conc. | 10 - 100 ppm | FTIR | [6] |
| Quantum Yield (Φ) | < 1 (typically) | Calculated from reactant decay and product formation | [8] |
| Primary Products | HF, C₂HF₂, C₂F₂, polymers | FTIR, GC-MS | [9] |
Logical Relationship: Photolysis and Product Formation
Gas-Phase Ozonolysis of this compound
The reaction of this compound with ozone is an important atmospheric degradation pathway. Understanding the kinetics and products of this reaction is crucial for atmospheric modeling.
Experimental Protocol: Ozonolysis in a Flow Reactor
Objective: To measure the rate constant and identify the products of the gas-phase reaction between this compound and ozone.
Apparatus:
-
Flow Reactor: A laminar flow tube (e.g., made of Pyrex or quartz) where reactants are mixed and allowed to react for a controlled time.
-
Ozone Generator: To produce ozone from oxygen via electrical discharge.
-
Mass Flow Controllers: To precisely control the flow rates of reactants and bath gas.
-
Detection System:
Procedure:
-
A stable flow of this compound in a bath gas (e.g., synthetic air) is established through the flow reactor.
-
A known concentration of ozone is introduced into the reactor to initiate the reaction.
-
The concentrations of this compound and ozone are monitored at the exit of the reactor.
-
The experiment is repeated with different initial concentrations of this compound to determine the second-order rate constant.
-
Product studies are conducted by analyzing the gas mixture from the reactor using FTIR and/or GC-MS.
Data Presentation:
While specific data for this compound is scarce, the ozonolysis of tetrafluoroethylene (TFE) has been studied and provides a good model. The reaction is expected to proceed via the Criegee mechanism.[12][13][14]
| Parameter | Value (for TFE analogue) | Analytical Technique | Reference |
| Temperature | 298 K | Thermocouple | [12] |
| Pressure | 760 Torr | Barometer | [12] |
| Rate Constant (k) | ~1.8 L mol⁻¹ s⁻¹ | Chemiluminescence, FTIR | [12] |
| Primary Products | Carbonyl Fluoride (CF₂O), Formyl Fluoride (HCFO), Criegee Intermediates | FTIR, Mass Spectrometry | [10] |
Signaling Pathway: Ozonolysis of this compound
Reaction with Hydroxyl Radicals
The reaction with hydroxyl (OH) radicals is a dominant atmospheric loss process for many volatile organic compounds, including this compound.
Experimental Protocol: Relative Rate Method in a Reaction Chamber
Objective: To determine the rate constant for the reaction of this compound with OH radicals relative to a known reference compound.
Apparatus:
-
Reaction Chamber: A large volume (e.g., >100 L) Teflon or quartz chamber.
-
OH Radical Source: Photolysis of a precursor such as hydrogen peroxide (H₂O₂) or methyl nitrite (B80452) (CH₃ONO) using UV lamps.
-
Analytical Instruments:
-
FTIR Spectrometer: To monitor the concentrations of this compound and the reference compound.[5]
-
GC-MS or GC-FID: For offline analysis of reactant concentrations.
-
Procedure:
-
The reaction chamber is filled with a mixture of this compound, a reference compound with a known OH rate constant (e.g., ethene or propane), and the OH precursor in a bath gas (synthetic air).
-
The initial concentrations of this compound and the reference compound are measured.
-
The UV lamps are turned on to generate OH radicals and initiate the reactions.
-
The concentrations of this compound and the reference compound are monitored simultaneously over time.
-
A plot of ln([TrFE]₀/[TrFE]t) versus ln([Ref]₀/[Ref]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_TrFE / k_Ref).
-
The rate constant for the reaction of this compound with OH radicals can be calculated using the known rate constant of the reference compound.
Data Presentation:
| Parameter | Value/Range | Analytical Technique | Reference |
| Temperature | 298 K | Thermocouple | [2] |
| Pressure | ~760 Torr | Barometer | [2] |
| Reference Compound | Ethene, Propane | FTIR, GC-FID | [2] |
| k_OH (TrFE) | ~ (1-5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Relative Rate Method | [2] |
Experimental Workflow: Relative Rate Measurement
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. gas phase photolysis: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gas Phase and Gas–Solid Interface Ozonolysis of Nitrogen Containing Alkenes: Nitroalkenes, Enamines, and Nitroenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ACP - Estimation of mechanistic parameters in the gas-phase reactions of ozone with alkenes for use in automated mechanism construction [acp.copernicus.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Lab-Scale Synthesis and Purification of Trifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis and purification of trifluoroethylene (TrFE), a valuable monomer in the production of fluoropolymers with applications in advanced materials and pharmaceuticals. The described methods are based on established chemical transformations and offer routes to high-purity TrFE.
Synthesis of this compound
Two primary methods for the lab-scale synthesis of this compound are presented: the catalytic hydrogenation of chlorothis compound (B8367) (CTFE) and the dehydrofluorination of 1,1,1,2-tetrafluoroethane (B8821072).
Method 1: Catalytic Hydrogenation of Chlorothis compound
This method involves the gas-phase catalytic reduction of commercially available chlorothis compound. The process is highly selective and can be performed at relatively low temperatures.
Reaction Principle:
CClF=CF₂ + H₂ → CHF=CF₂ + HCl
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Palladium or Platinum on Activated Charcoal/Alumina (B75360) | [1] |
| Reaction Temperature | 25-50 °C | [1] |
| H₂/CTFE Molar Ratio | 0.5:1 to 2:1 (preferably 1:1 to 1.2:1) | [1] |
| Catalyst Activation Temperature | 400 °C | [1] |
| Typical Conversion | High (exact values depend on specific conditions) | [1] |
| Selectivity to TrFE | High (exact values depend on specific conditions) | [1] |
Experimental Protocol:
1. Catalyst Preparation and Activation:
-
A packed bed reactor is prepared by loading the palladium or platinum on activated charcoal or alumina catalyst.
-
The catalyst is activated in situ by heating to 400 °C under a continuous flow of hydrogen (e.g., 2 mol/h) for 12 hours.[1]
-
After activation, the reactor is cooled to the desired reaction temperature (25-50 °C) under a hydrogen atmosphere.[1]
2. Synthesis:
-
A gaseous mixture of chlorothis compound and hydrogen, optionally diluted with an inert gas like nitrogen, is introduced into the heated catalyst bed.[1]
-
The H₂/CTFE molar ratio should be carefully controlled, ideally between 1:1 and 1.2:1, to maximize selectivity to this compound and minimize over-reduction.[1]
-
The reaction is typically carried out at atmospheric pressure.
-
The effluent gas stream, containing this compound, unreacted starting materials, and hydrogen chloride, is passed through a purification train.
Method 2: Dehydrofluorination of 1,1,1,2-Tetrafluoroethane
This method utilizes a solid-phase catalyst to eliminate hydrogen fluoride (B91410) from 1,1,1,2-tetrafluoroethane, a common refrigerant, to yield this compound. This route is noted for its high selectivity.[2][3]
Reaction Principle:
CF₃CH₂F → CHF=CF₂ + HF
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Fluorinated NiO/Al₂O₃ | [2][3] |
| NiO Loading | Optimized at 12.8 wt.% | [3] |
| Reaction Temperature | 430 °C | [2][3] |
| Conversion of CF₃CH₂F | 20.1% | [2][3] |
| Selectivity to TrFE | 99% | [2][3] |
| Catalyst Pre-fluorination Temperature | 260 °C for 1 h, then 400 °C for 3 h | [4] |
Experimental Protocol:
1. Catalyst Preparation:
-
The NiO/Al₂O₃ catalyst is prepared by wet impregnation of γ-Al₂O₃ with an aqueous solution of nickel nitrate.[4]
-
The impregnated support is dried at 100 °C for 12 hours and then calcined in air at 500 °C for 3 hours.[4]
-
The calcined catalyst is then activated by pre-fluorination. This is achieved by heating the catalyst at 260 °C for 1 hour and then at 400 °C for 3 hours under a flow of a mixture of HF and N₂ (1:1 molar ratio).[4]
2. Synthesis:
-
The activated catalyst is placed in a fixed-bed reactor and heated to the reaction temperature of 430 °C.
-
A feed gas of 1,1,1,2-tetrafluoroethane, typically diluted with an inert gas such as nitrogen, is passed through the catalyst bed.
-
The product stream, containing this compound, unreacted 1,1,1,2-tetrafluoroethane, and hydrogen fluoride, is then directed to a purification system.
Purification of this compound
The crude this compound gas stream from the synthesis reactor will contain unreacted starting materials, byproducts, and in some cases, acidic gases. A multi-step purification process is necessary to obtain high-purity TrFE.
Purification Techniques:
| Step | Method | Purpose | Reference |
| 1. Acid Gas Removal | Gas scrubbing with an alkaline solution (e.g., aqueous KOH) | To remove HCl or HF | [4] |
| 2. Drying | Passing the gas through a column of molecular sieves (e.g., 4A or 5A) | To remove water | [5] |
| 3. Removal of Other Impurities | Adsorption on synthetic zeolites (e.g., 4A, 5A) | To remove C1-C5 alkanes and alkenes | [5][6] |
| 4. Final Purification | Cryogenic distillation | To separate TrFE from components with different boiling points | [7][8][9] |
Experimental Protocol:
1. Alkaline Scrubbing:
-
The crude gas stream is bubbled through a wash bottle containing an aqueous solution of potassium hydroxide (B78521) to neutralize and remove any acid gases (HCl or HF).
2. Drying and Impurity Adsorption:
-
The gas is then passed through a packed column containing a suitable drying agent and adsorbent, such as a mixture of 4A and 5A molecular sieves. This will remove residual water and other small organic impurities.[5][6]
3. Cryogenic Distillation:
-
For obtaining very high purity this compound, the gas can be condensed at low temperature (using liquid nitrogen) and then subjected to fractional distillation at cryogenic temperatures.[7][8] This separates TrFE (boiling point: -51 °C) from lower and higher boiling impurities.
Characterization of this compound
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
Analytical Methods:
| Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify impurities in the final product.[10][11][12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of characteristic functional groups and the double bond in the TrFE molecule. |
| ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure of this compound.[13][14] |
Visualizations
Caption: Overall workflow for this compound synthesis and purification.
Caption: Synthetic pathways to this compound.
References
- 1. US9447003B2 - Method for synthesising this compound from chlorothis compound - Google Patents [patents.google.com]
- 2. Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize this compound over a modified NiO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize this compound over a modified NiO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. CN106029615B - Method for purifying fluid containing this compound and method for producing this compound - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. polarisengineering.com [polarisengineering.com]
- 8. comipolaris.com [comipolaris.com]
- 9. jalonzeolite.com [jalonzeolite.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR investigations of polythis compound (PTrFE) synthesized by RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for poling P(VDF-TrFE) films to induce piezoelectricity.
Introduction
Poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)) is a ferroelectric copolymer renowned for its significant piezoelectric, pyroelectric, and biocompatible properties.[1][2] These characteristics make it an ideal material for a wide range of applications, including sensors, actuators, energy harvesting devices, and biomedical applications.[1][3] Unlike its homopolymer counterpart, PVDF, P(VDF-TrFE) readily crystallizes into the piezoelectric β-phase, eliminating the need for mechanical stretching during processing.[1][4] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals on how to induce piezoelectricity in P(VDF-TrFE) films through electrical poling.
The piezoelectric effect in P(VDF-TrFE) arises from the alignment of electric dipoles within its crystalline structure. The poling process involves subjecting the material to a strong electric field, which orients these dipoles in a preferential direction, resulting in a net polarization and piezoelectric response.[2][3] This document outlines the necessary steps for film preparation, electrode deposition, and the poling procedure, along with a summary of typical process parameters and their resulting piezoelectric coefficients.
Experimental Protocols
This section details the methodologies for preparing P(VDF-TrFE) films and inducing piezoelectricity through electrical poling.
P(VDF-TrFE) Film Preparation
The initial step involves the fabrication of a thin film of P(VDF-TrFE). Common methods include solvent casting, spin coating, and screen printing.
a. Solvent Casting:
-
Solution Preparation: Dissolve P(VDF-TrFE) powder in a suitable solvent such as methyl ethyl ketone (MEK) or dimethylformamide (DMF). A typical concentration is around 5-15 wt%.
-
Casting: Pour the prepared solution onto a clean, flat substrate (e.g., glass or ITO-coated glass).
-
Solvent Evaporation: Place the cast film in a vacuum oven at a temperature of approximately 60-80°C to slowly evaporate the solvent.[5]
-
Annealing: To enhance crystallinity and promote the formation of the β-phase, anneal the dried film at a temperature between its Curie and melting points, typically around 140°C, for 1-2 hours.[5]
b. Spin Coating:
-
Solution Preparation: Prepare a P(VDF-TrFE) solution as described for solvent casting.
-
Deposition: Dispense the solution onto a substrate mounted on a spin coater.
-
Spinning: Rotate the substrate at a specific speed (e.g., 3000 RPM for 30 seconds) to achieve the desired film thickness.[5]
-
Baking and Annealing: Bake the film on a hotplate (e.g., 60°C for 1 hour) to remove residual solvent, followed by annealing at approximately 140°C for 2 hours to improve crystallinity.[5]
Electrode Deposition
For electrical poling, conductive electrodes must be applied to both surfaces of the P(VDF-TrFE) film.
-
Bottom Electrode: If a non-conductive substrate is used, a bottom electrode (e.g., silver, gold, or aluminum) can be deposited via techniques like sputtering or thermal evaporation before film casting or spin coating.
-
Top Electrode: After the P(VDF-TrFE) film is prepared and annealed, a top electrode is deposited on its surface using the same methods. The electrode pattern can be defined using a shadow mask.
Electrical Poling
The poling process aligns the electric dipoles within the P(VDF-TrFE) film.
a. Contact Poling:
-
Setup: Connect the top and bottom electrodes of the P(VDF-TrFE) film to a high-voltage power supply. To prevent electrical breakdown through the air, the setup can be immersed in a dielectric medium like silicone oil.
-
Voltage Application: Apply a DC electric field across the film. The field strength is a critical parameter and typically ranges from 50 to 100 V/µm.[1]
-
Temperature: Poling is often performed at an elevated temperature, typically between room temperature and just below the Curie temperature (around 100-120°C), to facilitate dipole movement.[2]
-
Duration: The poling duration can vary from minutes to hours. A stepwise increase in the electric field can also be employed to prevent dielectric breakdown.[1] For instance, a procedure could involve increasing the field in steps of 20 V/µm, with each step held for a specific duration (e.g., 8 minutes on, 4 minutes off).[1]
b. Corona Poling:
-
Setup: This method uses a sharp needle or wire electrode placed a few centimeters above the film surface to generate ions that are deposited onto the film. A grid electrode can be used to control the surface potential.
-
Procedure: A high voltage (e.g., 20 kV) is applied to the corona needle, creating a strong electric field that poles the film.[6] This process is often carried out at an elevated temperature (e.g., 100°C).[6]
Data Presentation
The following table summarizes typical poling parameters and the resulting piezoelectric coefficients (d₃₃) for P(VDF-TrFE) films.
| Film Preparation Method | Film Thickness (µm) | Poling Method | Electric Field (V/µm) | Poling Temperature (°C) | Poling Duration | Resulting d₃₃ (pC/N) | Reference |
| Slit-coating | 10 | In-situ polarization | Low Voltage | - | Short time | 25 - 28 | |
| Screen Printing | 5 - 15 | DC Poling | 100 | Room Temperature | ~50 minutes (stepwise) | 25 - 27 | [1] |
| Solvent Casting | - | Contact Poling | - | - | 400 seconds (at 6 kV) | 21.27 - 34.98 | [7] |
| Doctor Blading | 20 - 30 | Corona Poling | ~10 (20kV over 2-3cm) | 100, then ramp down to 50 | 5 minutes | - | [6] |
Visualizations
Experimental Workflow for Poling P(VDF-TrFE) Films
Caption: Workflow for preparing and poling P(VDF-TrFE) films.
Conclusion
The protocol outlined in this application note provides a comprehensive guide to inducing piezoelectricity in P(VDF-TrFE) films. By carefully controlling the film preparation, annealing, and electrical poling parameters, researchers can reliably produce piezoelectric P(VDF-TrFE) films with tailored properties for a variety of advanced applications. The provided data and workflow serve as a valuable starting point for developing and optimizing poling processes for specific research and development needs.
References
Application Notes and Protocols for P(VDF-TrFE)-Based Piezoelectric Nanogenerators in Energy Harvesting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinylidene fluoride-trifluoroethylene) P(VDF-TrFE), a ferroelectric polymer, has garnered significant attention in the field of energy harvesting due to its remarkable piezoelectric properties, flexibility, and biocompatibility.[1][2] Piezoelectric nanogenerators (PENGs) fabricated from P(VDF-TrFE) offer a promising solution for converting ambient mechanical energy into electrical energy, enabling self-powered electronic devices and wearable sensors.[3] This document provides detailed application notes and experimental protocols for the utilization of P(VDF-TrFE) in piezoelectric nanogenerators.
The piezoelectricity of P(VDF-TrFE) is primarily attributed to its crystalline β-phase, which exhibits a large spontaneous polarization.[4][5] Various fabrication techniques and post-processing treatments, such as annealing and poling, are employed to maximize this β-phase content and enhance the overall performance of the nanogenerator.[1][6] Furthermore, the incorporation of nanofillers into the P(VDF-TrFE) matrix has been shown to significantly improve the piezoelectric output.[3][7]
Data Presentation: Performance Metrics of P(VDF-TrFE)-Based PENGs
The performance of P(VDF-TrFE) piezoelectric nanogenerators can be significantly influenced by the fabrication method and the incorporation of various nanofillers. The following tables summarize key quantitative data from recent studies to provide a comparative overview.
Table 1: Performance of Neat P(VDF-TrFE) Nanogenerators
| Fabrication Method | Output Voltage (V) | Output Current (µA) | Power Density (µW/cm²) | Piezoelectric Coefficient (d33) (pC/N) | Reference |
| Patterned EHD Pulling | 4.0 | 2.6 | - | - | [8][9] |
| Spin Coating on PDMS | 4.4 (capacitor voltage) | - | - | - | [10] |
| Drop Casting | 3.8 | - | 0.025 | - | [1][2] |
| Electrostatic Spinning | 4.51 | - | - | 4 | [11] |
| Spin Coating | 1.9 | - | 1.77 | - | [12] |
Table 2: Enhanced Performance with Nanofiller Composites
| Nanofiller (wt%) | Output Voltage (V) | Output Current (µA) | Power Density (µW/cm²) | Piezoelectric Coefficient (d33) (pC/N) | Reference |
| BNNTs (4 wt%) | 15.18 | 2.88 | 2.07 | - | [11] |
| PZT (4 wt%) | 68.5 | 4.4 | 20.6 | 78.2 | [3][7] |
| rGO (4 wt%) | 64.0 | - | - | 69.4 | [3][7] |
| ZnO (2 wt%) | 50.9 | - | - | 58.1 | [3][7] |
| TiO₂ (2 wt%) | 48.1 | - | - | 39.2 | [3][7] |
| BaTiO₃ | 13.2 | - | - | - | [13] |
| Graphene Oxide | 4.0 | - | 4.41 | - | [12] |
| MWCNT | 0.688 | - | 987 (µW from 1 cm²) | - | [14] |
Experimental Protocols
Detailed methodologies for the fabrication and characterization of P(VDF-TrFE)-based piezoelectric nanogenerators are provided below.
Protocol 1: Fabrication of P(VDF-TrFE) Thin Film by Spin Coating
This protocol describes a common method for fabricating P(VDF-TrFE) thin films.
Materials:
-
P(VDF-TrFE) powder
-
Dimethylformamide (DMF) and Acetone (solvent)
-
Substrate (e.g., PDMS, ITO-coated PET)
-
Top and bottom electrodes (e.g., Ti/Ni, Silver, Graphene)
Equipment:
-
Spin coater
-
Hot plate or oven for annealing
-
High-voltage power supply for poling
-
Electron beam evaporator or sputtering system for electrode deposition
Procedure:
-
Solution Preparation: Dissolve P(VDF-TrFE) powder in a solvent mixture of DMF and acetone. The concentration will depend on the desired film thickness.
-
Spin Coating: Dispense the P(VDF-TrFE) solution onto the substrate. Spin coat at a specific speed (e.g., 3500 rpm for 60 seconds) to achieve a uniform film.[10]
-
Annealing: Anneal the film at a temperature near the Curie temperature of P(VDF-TrFE) (typically 140-150°C) for a set duration (e.g., 2 hours) to enhance crystallinity and promote the β-phase formation.[6] The cooling rate after annealing can also influence the film properties.[6]
-
Electrode Deposition: Deposit the bottom and top electrodes using techniques like electron beam evaporation or sputtering.
-
Poling: Apply a high electric field (e.g., 100 MV/m) across the film for a sufficient time (e.g., 1 hour) to align the electric dipoles within the crystalline phase.[10]
Protocol 2: Fabrication of P(VDF-TrFE)/Nanofiller Composite Films
This protocol outlines the incorporation of nanofillers to enhance piezoelectric properties.
Materials:
-
P(VDF-TrFE) powder
-
Selected nanofiller (e.g., PZT, rGO, MWCNTs)
-
Solvent (e.g., DMF/acetone)
-
Substrate and electrode materials as in Protocol 1
Equipment:
-
Same as Protocol 1
-
Ultrasonicator or bath sonicator
Procedure:
-
Nanofiller Dispersion: Disperse the desired weight percentage of the nanofiller in the solvent using ultrasonication to ensure a homogenous mixture.
-
Polymer Dissolution: Add the P(VDF-TrFE) powder to the nanofiller dispersion and stir until fully dissolved.
-
Film Fabrication: Follow the spin coating, annealing, electrode deposition, and poling steps as described in Protocol 1.
Protocol 3: Characterization of P(VDF-TrFE) Nanogenerators
This protocol details the key characterization techniques to evaluate the fabricated devices.
1. Structural and Morphological Characterization:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-section of the film and ensure uniformity.
-
X-ray Diffraction (XRD): To identify the crystalline phases of P(VDF-TrFE) and confirm the presence of the desired piezoelectric β-phase (typically a peak around 2θ = 19.7°).[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To further confirm the β-phase content by identifying characteristic absorption bands (e.g., at 842, 1286, and 1400 cm⁻¹).[10]
2. Piezoelectric Performance Measurement:
-
Piezoelectric Coefficient (d33) Measurement: Use a quasi-static d33 meter to quantify the piezoelectric response of the material.
-
Output Voltage and Current Measurement: Connect the nanogenerator to an oscilloscope or a sourcemeter. Apply a controlled mechanical force or vibration (e.g., using a mechanical shaker) and measure the open-circuit voltage (Voc) and short-circuit current (Isc).
Visualizations
Piezoelectric Energy Harvesting Mechanism
The following diagram illustrates the fundamental principle of piezoelectric energy harvesting in a P(VDF-TrFE) nanogenerator.
References
- 1. diva-portal.org [diva-portal.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Effect of Various Nanofillers on Piezoelectric Nanogenerator Performance of P(VDF-TrFE) Nanocomposite Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Effect of Various Nanofillers on Piezoelectric Nanogenerator Performance of P(VDF-TrFE) Nanocomposite Thin Film | MDPI [mdpi.com]
- 8. A high performance P(VDF-TrFE) nanogenerator with self-connected and vertically integrated fibers by patterned EHD pulling. | Semantic Scholar [semanticscholar.org]
- 9. A high performance P(VDF-TrFE) nanogenerator with self-connected and vertically integrated fibers by patterned EHD pulling - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. worldscientific.com [worldscientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Performance Piezoelectric Nanogenerators with Imprinted P(VDF-TrFE)/BaTiO3 Nanocomposite Micropillars for Self-Powered Flexible Sensors. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Application of Trifluoroethylene-Based Polymers in Biomedical Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroethylene-based polymers, a prominent class of fluoropolymers, have garnered significant attention in the biomedical field due to their unique combination of biocompatibility, chemical inertness, and tunable physical properties. Among these, the copolymer of vinylidene fluoride (B91410) and this compound, P(VDF-TrFE), is particularly noteworthy for its exceptional piezoelectric, pyroelectric, and ferroelectric characteristics. These properties make it an ideal candidate for a range of advanced biomedical applications, from sophisticated biosensors and actuators to innovative platforms for tissue engineering and controlled drug delivery.
This document provides detailed application notes and experimental protocols for the utilization of this compound-based polymers in biomedical devices, with a primary focus on P(VDF-TrFE).
Applications in Biomedical Devices
This compound-based polymers are progressively replacing other plastics in medical applications due to their ability to meet the stringent physical and biocompatibility requirements of next-generation medical devices.[1] Their utility spans a wide array of applications:
-
Medical Implants and Coatings: The inherent biocompatibility and inertness of fluoropolymers like PTFE and P(VDF-TrFE) make them excellent materials for implants and coatings on medical devices to minimize adverse reactions with the human body.[1][2] Their non-reactive surfaces reduce the likelihood of triggering an immune response, a critical factor for implantable components such as vascular grafts and surgical meshes.[2]
-
Biosensors and Actuators: The piezoelectric nature of P(VDF-TrFE) allows for the conversion of mechanical pressure into an electrical signal and vice-versa. This property is harnessed in the development of highly sensitive biosensors for monitoring physiological parameters and in actuators for microfluidic devices and drug delivery systems.[3][4]
-
Tissue Engineering Scaffolds: Electrospun P(VDF-TrFE) nanofibers can be fabricated into scaffolds that mimic the extracellular matrix. The piezoelectric properties of these scaffolds can be leveraged to provide electrical stimulation to cells, promoting tissue regeneration, particularly in neural and bone tissue engineering.[1][5]
-
Drug Delivery Systems: The development of P(VDF-TrFE) nanoparticles has opened new avenues for controlled drug delivery. These nanoparticles can be loaded with therapeutic agents and their release can potentially be triggered by external stimuli, taking advantage of the material's responsive properties.[6]
Quantitative Data Presentation
The following tables summarize key quantitative properties of P(VDF-TrFE), a representative this compound-based polymer, relevant to its application in biomedical devices.
Table 1: Piezoelectric and Dielectric Properties of P(VDF-TrFE)
| Property | Value | VDF/TrFE Molar Ratio | Processing Method | Reference |
| Piezoelectric Coefficient (d₃₃) | -58.2 pC/N | 70/30 | Epitaxial Film | [7] |
| Piezoelectric Coefficient (d₃₃) | 28 pC/N | Not Specified | In Situ Polarization | [8] |
| Piezoelectric Coefficient (d₃₁) | 49 pC/N | 52/48 | Rolled Film | [9] |
| Electromechanical Coupling Factor (kₜ) | 0.27 - 0.3 | 65/35 - 82/18 | Annealed Film | [10] |
| Dielectric Constant (εᵣ) | ~8.0 | Not Specified | Not Specified | [4] |
| Remanent Polarization (Pᵣ) | ~110 mC/m² | 65/35 - 82/18 | Annealed Film | [10] |
Table 2: Mechanical and Thermal Properties of P(VDF-TrFE)
| Property | Value | VDF/TrFE Molar Ratio | Processing Method | Reference |
| Young's Modulus | >3 GPa | Not Specified | Not Specified | [4] |
| Young's Modulus | 1.6 GPa (at 25 °C) | Not Specified | Spin-coated Nanocomposite | [11] |
| Tensile Modulus (G₁₁) | 10.4 x 10⁸ N/m² | 52/48 | Rolled Film | [9] |
| Density | 1.78 g/cm³ | Not Specified | Not Specified | [11] |
| Melting Temperature (Tₘ) | 171-180 °C | Not Specified | Not Specified | [11] |
| Curie Temperature (T꜀) | Increases with VDF content | Various | Not Specified | [10] |
Experimental Protocols
Protocol 1: Synthesis of P(VDF-TrFE) Nanoparticles for Drug Delivery
This protocol is adapted from a method for synthesizing P(VDF-TrFE) nanoparticles suitable for encapsulation of therapeutic agents.[6]
Materials:
-
P(VDF-TrFE) copolymer powder (e.g., 70/30 mol%)
-
High-purity solvent (e.g., N,N-dimethylformamide - DMF)
-
Non-solvent (e.g., deionized water)
-
Surfactant (optional, for stability)
-
Magnetic stirrer
-
Syringe pump
-
Ultrasonicator
Procedure:
-
Dissolution: Dissolve P(VDF-TrFE) powder in the chosen solvent (e.g., DMF) at a specific concentration (e.g., 1-5 wt%) by stirring on a magnetic stirrer until a clear solution is obtained.
-
Nanoprecipitation: Vigorously stir the non-solvent (deionized water).
-
Addition: Using a syringe pump for a controlled flow rate, add the P(VDF-TrFE) solution dropwise into the stirring non-solvent. The rapid solvent exchange will cause the polymer to precipitate into nanoparticles.
-
Stabilization: If required, a surfactant can be added to the non-solvent to prevent nanoparticle aggregation.
-
Purification: The nanoparticle suspension is then purified, typically by centrifugation or dialysis, to remove the organic solvent and any excess surfactant.
-
Characterization: Characterize the size and morphology of the synthesized nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 2: Fabrication of Electrospun P(VDF-TrFE) Scaffolds for Tissue Engineering
This protocol outlines the fabrication of aligned P(VDF-TrFE) nanofibrous scaffolds using electrospinning, a common technique for creating structures that mimic the native extracellular matrix.[12]
Materials:
-
P(VDF-TrFE) copolymer powder
-
Solvent system (e.g., a mixture of dimethylformamide (DMF) and acetone, or methyl ethyl ketone (MEK))[12]
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, rotating collector)
Procedure:
-
Solution Preparation: Prepare a P(VDF-TrFE) solution (e.g., 15-20 wt%) in the chosen solvent system. Stir until the polymer is fully dissolved.
-
Electrospinning Setup: Load the polymer solution into a syringe fitted with a metallic needle (spinneret). Place the syringe in the syringe pump. Position a rotating mandrel as the collector at a set distance from the spinneret.
-
Electrospinning Process:
-
Scaffold Collection: Allow the electrospinning process to proceed for the desired duration to obtain a scaffold of the required thickness.
-
Post-Processing (Annealing): To enhance the piezoelectric β-phase content and crystallinity, anneal the collected scaffold in a vacuum oven at a temperature between the Curie and melting temperatures (e.g., 135-140 °C) for a specified time (e.g., 2 hours).
-
Characterization: Analyze the scaffold's morphology (fiber diameter, alignment) using Scanning Electron Microscopy (SEM) and confirm the crystalline phase using Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Diffraction (XRD).
Protocol 3: In Vitro Biocompatibility Assessment (Cytotoxicity - ISO 10993-5)
This protocol provides a general guideline for assessing the in vitro cytotoxicity of a this compound-based polymer device according to ISO 10993-5 standards.
Materials:
-
Test material (e.g., P(VDF-TrFE) film or scaffold)
-
Control materials (positive and negative controls)
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium and supplements
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
-
Reagents for viability assay (e.g., MTT, XTT)
Procedure:
-
Sample Preparation:
-
Sterilize the test and control materials using an appropriate method (e.g., ethylene (B1197577) oxide, gamma irradiation).
-
Prepare extracts of the materials according to ISO 10993-12. This typically involves incubating the material in a cell culture medium at 37°C for 24-72 hours.[13]
-
-
Cell Culture: Seed the selected cell line into a 96-well plate at a predetermined density and incubate until the cells reach sub-confluency.
-
Exposure: Remove the existing culture medium and replace it with the prepared extracts of the test material and controls.
-
Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
After incubation, assess cell viability using a quantitative method like the MTT assay.
-
This involves adding the MTT reagent to the wells, incubating to allow for formazan (B1609692) crystal formation by viable cells, and then solubilizing the crystals to measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for the test material relative to the negative control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.
Protocol 4: Measurement of the Piezoelectric Coefficient (d₃₃)
This protocol describes the direct method (Berlincourt method) for measuring the longitudinal piezoelectric coefficient (d₃₃) of a P(VDF-TrFE) film.[14][15]
Materials:
-
P(VDF-TrFE) film with electrodes on both surfaces
-
d₃₃ meter (Berlincourt-type)
-
Sample holder
Procedure:
-
Sample Preparation: Ensure the P(VDF-TrFE) film is poled to induce piezoelectricity. This involves applying a strong DC electric field across the film at an elevated temperature.
-
Calibration: Calibrate the d₃₃ meter using a reference sample with a known d₃₃ value.[14]
-
Measurement:
-
Place the poled P(VDF-TrFE) film in the sample holder of the d₃₃ meter, ensuring good electrical contact with the electrodes.
-
The instrument applies a low-frequency oscillating force to the sample.[15]
-
The resulting electrical charge generated by the piezoelectric effect is measured by the instrument.
-
The d₃₃ value, representing the charge per unit force, is then displayed by the meter.
-
-
Data Recording: Record the d₃₃ value. It is advisable to take multiple measurements at different locations on the film to assess uniformity.
Signaling Pathways and Visualizations
The piezoelectric nature of P(VDF-TrFE) scaffolds allows them to transduce mechanical stimuli into electrical signals that can influence cellular behavior, including differentiation and tissue regeneration. Research has indicated the involvement of specific signaling pathways in the cellular response to these electroactive materials.
Wnt/β-catenin Signaling Pathway
Electrical stimulation from piezoelectric scaffolds can promote the neuronal differentiation of neural stem cells through the Wnt signaling pathway, potentially mediated by the TRPC1 channel.
Caption: Wnt/β-catenin pathway activated by piezoelectric stimulation.
RhoA/ROCK Signaling Pathway
Mechanical stimulation, which is transduced by piezoelectric scaffolds, can activate the TRPV4-RhoA/ROCK signaling axis, influencing cytoskeletal organization and cell differentiation. Mechanical tension activates myofibroblast transdifferentiation through the RhoA-MRTF/SRF pathway.[16]
Caption: RhoA/ROCK signaling pathway in mechanotransduction.
Experimental Workflow for Evaluating Cellular Response to Piezoelectric Scaffolds
The following diagram illustrates a typical experimental workflow to investigate the influence of piezoelectric scaffolds on cell behavior.
Caption: Workflow for cell-scaffold interaction studies.
References
- 1. Development of a bioactive, piezoelectric PVDF-TrFE scaffold with evaluation of tissue reaction for potential in nerve repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. addi.ehu.eus [addi.ehu.eus]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. emergobyul.com [emergobyul.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: P(VDF-TrFE)-Based Multifunctional Sensors for Force and Temperature
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of multifunctional sensors based on the ferroelectric polymer Poly(vinylidene fluoride-trifluoroethylene) P(VDF-TrFE). These sensors leverage the unique piezoelectric and pyroelectric properties of P(VDF-TrFE) to simultaneously detect force and temperature variations, making them ideal for a wide range of applications, including electronic skin (e-skin), robotics, wearable health monitoring, and advanced drug delivery systems.
Principle of Operation
P(VDF-TrFE) is a semi-crystalline fluoropolymer that exhibits robust ferroelectric properties. Its ability to function as a multifunctional sensor stems from two key phenomena:
-
Piezoelectric Effect: When subjected to mechanical stress or strain, P(VDF-TrFE) generates an electrical charge. This direct piezoelectric effect allows for the detection and measurement of applied force, pressure, or touch. The piezoelectric coefficient (d₃₃) is a critical parameter that quantifies this response.
-
Pyroelectric Effect: A change in temperature induces a change in the spontaneous polarization of P(VDF-TrFE), resulting in the generation of a temporary voltage. This pyroelectric effect enables the material to function as a sensitive temperature sensor.
By harnessing both effects, a single P(VDF-TrFE) film can be engineered to provide simultaneous real-time data on both mechanical and thermal stimuli.
Performance Characteristics of P(VDF-TrFE) Based Sensors
The performance of P(VDF-TrFE) sensors can be influenced by fabrication methods, film thickness, and the incorporation of other materials to form composites. The following tables summarize key performance metrics reported in the literature.
Table 1: Force and Pressure Sensing Performance
| Parameter | Reported Value | Sensor Composition | Reference |
| Pressure Sensitivity | 2.2 V/kPa | P(VDF-TrFE)/PEDOT:PSS | [1] |
| 1.34 V/N | P(VDF-TrFE) on Cu/PI | [2] | |
| 16.0 kPa⁻¹ (< 10 kPa) | MXene/P(VDF-TrFE-CFE) | [3] | |
| 19.09 kPa⁻¹ | P(VDF-TrFE)/rGO-MWCNTs | [4] | |
| Piezoelectric Coefficient (d₃₃) | -86 pC/N | P(VDF-TrFE)/PEDOT:PSS | [1] |
| up to 18 pC/N | 3D-printed P(VDF-TrFE) | [5] | |
| -58.2 pC/N | Epitaxial P(VDF-TrFE) | [6] | |
| 25 ± 2 pC/N | In situ polarized P(VDF-TrFE) | ||
| Response Time | < 20 ms | P(VDF-TrFE) on Cu/PI | [2] |
| Pressure Range | 0.025 - 100 kPa | P(VDF-TrFE)/PEDOT:PSS | [1] |
| 1.0 Pa - 25 kPa | P(VDF-TrFE)/rGO-MWCNTs | [4] |
Table 2: Temperature Sensing Performance
| Parameter | Reported Value | Sensor Composition | Reference |
| Temperature Sensitivity | 6.4 V/K | P(VDF-TrFE)/PEDOT:PSS | [1] |
| 7 pF/°C | P(VDF-TrFE) on PDMS | [7] | |
| 0.9% /°C (37-40 °C) | PVDF/PU Nanofiber | [8] | |
| Pyroelectric Coefficient | 95 µC/m²K | P(VDF-TrFE)/PEDOT:PSS | [1] |
| 96 µC/m²K | PZT/P(VDF-TrFE) Composite | [9] | |
| Temperature Change Range | 0.05 - 10 K | P(VDF-TrFE)/PEDOT:PSS | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the fabrication and characterization of P(VDF-TrFE) multifunctional sensors.
Protocol 1: Fabrication of P(VDF-TrFE) Thin Film Sensor by Spin Coating
This protocol describes the fabrication of a basic P(VDF-TrFE) thin film sensor using a solution-based spin coating method.[10][11]
Materials and Equipment:
-
P(VDF-TrFE) copolymer powder (e.g., 70/30 or 75/25 molar ratio)
-
Solvent: Dimethylformamide (DMF) or a 2-butanone (B6335102) (MEK) and N,N-dimethylacetamide (DMAc) mixture
-
Substrate: Flexible Polyimide (PI) film or glass slide with a pre-deposited bottom electrode (e.g., Au, Al, or ITO)
-
Spin coater
-
Hot plate or vacuum oven
-
Sputter coater or thermal evaporator for top electrode deposition
-
High-voltage power supply for poling
Procedure:
-
Solution Preparation: Dissolve P(VDF-TrFE) powder in the chosen solvent to achieve the desired concentration (e.g., 5-15 wt%). Stir the solution at room temperature or slightly elevated temperature (e.g., 60 °C) for several hours until the powder is completely dissolved.
-
Substrate Cleaning: Thoroughly clean the substrate using a sequence of sonication in acetone, isopropyl alcohol (IPA), and deionized (DI) water. Dry the substrate with a nitrogen gun.
-
Spin Coating: Dispense the P(VDF-TrFE) solution onto the center of the substrate. Spin coat the solution at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.[11]
-
Annealing: Transfer the coated substrate to a hot plate or vacuum oven. Anneal the film at a temperature above the Curie temperature but below the melting point of P(VDF-TrFE) (e.g., 135-145 °C) for 2-4 hours to enhance crystallinity and promote the formation of the ferroelectric β-phase.[11] Allow the film to cool down slowly to room temperature.
-
Top Electrode Deposition: Deposit a top electrode (e.g., Au or Al) onto the P(VDF-TrFE) film using a sputter coater or thermal evaporator through a shadow mask to define the active sensor area.
-
Poling: Apply a high electric field (e.g., 50-100 MV/m) across the P(VDF-TrFE) film by applying a high voltage between the top and bottom electrodes. The poling can be done at room temperature or an elevated temperature (e.g., 90-100 °C) for 1-2 hours to align the electric dipoles in the polymer.
Protocol 2: Fabrication of P(VDF-TrFE) Nanofiber Sensor by Electrospinning
This protocol outlines the fabrication of a flexible sensor based on electrospun P(VDF-TrFE) nanofibers, which can offer enhanced sensitivity due to their high surface area and mechanical flexibility.[12][13][14]
Materials and Equipment:
-
P(VDF-TrFE) powder
-
Solvents: DMF and Acetone (e.g., in a 3:2 volume ratio)
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and collector)
-
Flexible conductive substrate for collector (e.g., aluminum foil or carbon cloth)
-
Vacuum oven
Procedure:
-
Solution Preparation: Prepare a P(VDF-TrFE) solution (e.g., 15-20 wt%) in a DMF/acetone solvent mixture. Stir the solution for several hours to ensure homogeneity.[14]
-
Electrospinning: Load the solution into a syringe with a metallic needle (spinneret). Set the syringe pump to a constant flow rate (e.g., 0.5-1.5 mL/h). Apply a high voltage (e.g., 10-20 kV) between the spinneret and the collector, which is placed at a specific distance (e.g., 10-15 cm). The electrostatic forces will draw the polymer solution into fine nanofibers that are deposited on the collector.
-
Annealing: Carefully peel the electrospun nanofiber mat from the collector and anneal it in a vacuum oven at a temperature of 135-145 °C for 2 hours to improve the crystallinity and β-phase content.[13]
-
Sensor Assembly: Sandwich the annealed P(VDF-TrFE) nanofiber mat between two flexible conductive layers (e.g., copper-cladded polyimide films or conductive fabrics) to act as electrodes.
-
Poling: Connect the electrodes to a high-voltage power supply and pole the nanofiber mat with an electric field of 50-100 MV/m for 1-2 hours at room temperature.
Protocol 3: Characterization of Multifunctional Sensing
Equipment:
-
Force gauge or mechanical shaker
-
Peltier element or temperature-controlled chamber
-
Electrometer or oscilloscope with a high-impedance probe
-
Data acquisition (DAQ) system
Force Sensing Characterization:
-
Mount the sensor on a stable platform.
-
Apply a known dynamic force using a force gauge or mechanical shaker at various frequencies and amplitudes.
-
Record the output voltage or charge generated by the sensor using an electrometer or oscilloscope.
-
Plot the output signal as a function of the applied force to determine the force sensitivity (in V/N or pC/N).
Temperature Sensing Characterization:
-
Place the sensor in a temperature-controlled environment (e.g., on a Peltier element).
-
Apply a controlled temperature change (e.g., a ramp or a step change).
-
Record the transient voltage or current generated by the sensor during the temperature change.
-
Calculate the pyroelectric coefficient by integrating the pyroelectric current over time and dividing by the change in temperature and the electrode area.
Visualizations
Caption: Workflow for the fabrication of P(VDF-TrFE) multifunctional sensors.
Caption: Dual sensing mechanism of P(VDF-TrFE) for force and temperature.
Applications in Drug Development and Research
The biocompatibility and multifunctional sensing capabilities of P(VDF-TrFE) open up novel applications in the biomedical and pharmaceutical fields:
-
Smart Catheters: P(VDF-TrFE) sensors can be integrated into catheters to monitor contact force and temperature during medical procedures, enhancing safety and efficacy.[15]
-
Tissue Engineering: These sensors can be used to monitor the mechanical and thermal environment of engineered tissues, providing valuable data on cell growth and tissue development.
-
Drug Delivery Systems: P(VDF-TrFE) can be used as a smart material in drug delivery devices, where a change in temperature or pressure could trigger the release of a therapeutic agent.
-
Wearable Health Monitoring: Flexible and conformable sensors can be incorporated into wearable patches for continuous monitoring of physiological signals such as pulse, respiration, and body temperature.[13]
These application notes provide a foundational guide for researchers and professionals to explore the potential of P(VDF-TrFE)-based multifunctional sensors in their respective fields. The detailed protocols and performance data serve as a starting point for the design and implementation of innovative sensing solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tunable In Situ 3D-Printed PVDF-TrFE Piezoelectric Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 10. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel flexible PVDF-TrFE and PVDF-TrFE/ZnO pressure sensor : fabrication, characterization and investigation | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Safe Handling and Storage of Trifluoroethylene in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures and protocols for the safe handling and storage of trifluoroethylene (TrFE) in a research laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Introduction to this compound
This compound (C₂HF₃) is a colorless, flammable gas that is used in the synthesis of fluoropolymers and other fluorinated organic compounds.[1] Due to its chemical properties and potential hazards, strict safety protocols must be followed during its handling and storage.
Hazard Identification and Risk Assessment
This compound is an extremely flammable gas and is supplied as a compressed gas, which may explode if heated.[1] It is crucial to conduct a thorough risk assessment before any experiment involving TrFE.
Key Hazards:
-
Flammability: Forms explosive mixtures with air.[2]
-
Pressure Hazard: Supplied in cylinders under pressure; risk of rupture on heating.[1]
-
Asphyxiation: Can displace oxygen in poorly ventilated areas, leading to suffocation.
-
Toxicity: Can act as a simple asphyxiant and may have neurotoxic effects. Inhalation of high concentrations can cause anesthesia.
Quantitative Data
A summary of the key physical, chemical, and safety data for this compound is provided in the tables below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂HF₃ |
| Molar Mass | 82.025 g/mol [1] |
| Appearance | Colorless gas[1] |
| Boiling Point | -51 °C[1] |
| Density (liquid, at -70°C) | 1.26 g/cm³[1] |
| Solubility | Soluble in ether, slightly soluble in ethanol[1] |
Table 2: Occupational Exposure Limits for this compound
| Organization | Exposure Limit |
| ACGIH TLV (as F) | TWA: 2.5 mg/m³ (8 hours) |
| OSHA PEL 1989 (as F) | TWA: 2.5 mg/m³ (8 hours) |
| OSHA PEL Z2 (as F) | TWA: 2.5 mg/m³ |
Safe Handling Procedures
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Safety glasses with side shields are mandatory. For operations with a higher risk of splashing, chemical splash goggles should be worn.
-
Hand Protection: Use cryogenic gloves when handling cylinders of liquefied gas. For operations involving potential chemical contact, consult the glove manufacturer's resistance data to select appropriate gloves (e.g., neoprene).
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. In situations where the permissible exposure limit may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Engineering Controls
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Gas Cabinets: For long-term storage and continuous use setups, a ventilated gas cabinet with a gas detection system is recommended.
-
Inert Atmosphere: For reactions sensitive to air or moisture, a glovebox with an inert atmosphere (e.g., nitrogen or argon) should be used.
Storage Procedures
Proper storage of this compound cylinders is crucial to prevent accidents.
-
Location: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Securing Cylinders: Cylinders must be secured in an upright position with a chain or strap to a wall or a sturdy benchtop.
-
Segregation: Store this compound cylinders separately from oxidizing agents and other incompatible materials.
-
Valve Protection: Keep the valve protection cap on the cylinder when not in use.
Experimental Protocols
The following are example protocols for common laboratory procedures involving this compound. These should be adapted based on the specific requirements of the experiment and the risk assessment.
Protocol for Gas Transfer from a Cylinder
This protocol outlines the steps for safely transferring this compound gas from a cylinder to a reaction apparatus.
Materials:
-
This compound cylinder with a compatible regulator
-
Stainless steel or PTFE tubing
-
Reaction apparatus (e.g., Schlenk flask)
-
Cold trap (e.g., liquid nitrogen)
-
Vacuum pump
Procedure:
-
Ensure the reaction apparatus is properly assembled and leak-tested under vacuum.
-
Securely clamp the reaction vessel in a well-ventilated fume hood.
-
Connect one end of the tubing to the regulator on the this compound cylinder and the other end to the reaction apparatus.
-
Place a cold trap between the reaction apparatus and the vacuum pump.
-
Evacuate the tubing and the reaction apparatus.
-
Slowly open the main cylinder valve.
-
Adjust the regulator to the desired pressure for gas delivery.
-
Slowly open the valve on the reaction apparatus to allow the this compound gas to enter.
-
Monitor the pressure in the system throughout the transfer.
-
Once the desired amount of gas is transferred, close the valve on the reaction apparatus, followed by the regulator and the main cylinder valve.
-
Vent the residual gas in the tubing through a suitable scrubbing system or into the fume hood exhaust.
Protocol for a Laboratory-Scale Polymerization of this compound (Example: RAFT Polymerization)
This protocol provides a general outline for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of this compound.
Materials:
-
This compound monomer
-
RAFT agent (e.g., a suitable xanthate or dithiocarbamate)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., acetonitrile)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath or other heating source
Procedure:
-
Reaction Setup:
-
Place the magnetic stir bar in the Schlenk flask.
-
Add the RAFT agent and initiator to the flask.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Connect the flask to a Schlenk line.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the flask.
-
-
Monomer Transfer:
-
Cool the flask to a low temperature (e.g., with a dry ice/acetone bath).
-
Using the gas transfer protocol (Section 6.1), condense the desired amount of this compound monomer into the reaction flask.
-
-
Polymerization:
-
Place the flask in the pre-heated oil bath at the desired reaction temperature.
-
Stir the reaction mixture for the specified time.
-
-
Quenching and Work-up:
-
After the desired reaction time, quench the polymerization by cooling the flask in an ice bath and venting any excess monomer through a safe exhaust.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures.
Gas Leak
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the fire alarm and notify emergency services (e.g., 911) and the institutional safety office.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening sashes in fume hoods.
-
Isolate: Prevent entry to the affected area.
-
Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by trained emergency personnel.
Fire
-
Evacuate: If a fire occurs, evacuate the area immediately.
-
Alert: Activate the fire alarm and call emergency services.
-
Extinguish (if safe): For a small fire, a dry chemical or carbon dioxide fire extinguisher may be used. Do not use water, as it may be ineffective on a gas fire.
-
Cylinder in Fire: If a this compound cylinder is involved in a fire, evacuate the area immediately and inform the fire department. There is a high risk of the cylinder rupturing.
Personal Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: For frostbite from liquefied gas, flush the affected area with lukewarm water. Do not rub the area. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Waste Disposal
All waste containing this compound or its byproducts must be disposed of as hazardous waste in accordance with institutional and local regulations. Contact your institution's environmental health and safety office for specific disposal procedures.
Visualizations
Logical Workflow for Handling this compound Gas
Caption: Workflow for the safe handling of this compound gas in a laboratory setting.
Emergency Response Decision Tree for a this compound Leak
Caption: Decision tree for emergency response to a this compound leak.
References
Troubleshooting & Optimization
How to control molecular weight in trifluoroethylene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of trifluoroethylene (TrFE). Our goal is to help you effectively control the molecular weight of your poly(this compound) (PTrFE) products.
Troubleshooting Guide
This guide addresses common issues encountered during TrFE polymerization, focusing on molecular weight control.
Issue 1: The molecular weight (Mw) of the resulting PTrFE is significantly higher than targeted.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Initiator Concentration | Increase the concentration of the initiator. In conventional radical polymerization, a higher initiator concentration leads to the formation of more polymer chains, resulting in shorter chains and lower average molecular weight.[1][2] | A decrease in the molecular weight of the PTrFE. |
| Low Concentration of Chain Transfer Agent (CTA) | Increase the concentration of the chain transfer agent. CTAs interrupt the growth of polymer chains, leading to a lower molecular weight.[][4] For RAFT polymerization, adjusting the ratio of monomer to CTA is a key control parameter. | A controlled reduction in the molecular weight of the polymer. |
| Low Polymerization Temperature | Increase the reaction temperature. Higher temperatures can increase the rate of termination reactions relative to propagation, which can lead to shorter polymer chains and lower molecular weight.[1] However, this effect can be complex and should be optimized for the specific system. | A decrease in molecular weight, but this may also affect polydispersity. |
| High Monomer Concentration | Decrease the initial monomer concentration relative to the initiator or CTA. A higher monomer-to-initiator ratio generally leads to higher molecular weight polymers.[2] | A reduction in the final molecular weight of the PTrFE. |
Issue 2: The molecular weight (Mw) of the PTrFE is significantly lower than targeted.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Initiator Concentration | Decrease the concentration of the initiator. A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer, thus increasing the average molecular weight.[1][5][6] | An increase in the molecular weight of the PTrFE. |
| High Concentration of Chain Transfer Agent (CTA) | Decrease the concentration of the chain transfer agent. This will reduce the frequency of chain transfer events, allowing for the formation of longer polymer chains.[4] | An increase in the average molecular weight of the polymer. |
| High Polymerization Temperature | Decrease the reaction temperature. Lowering the temperature can favor the propagation reaction over termination and transfer reactions, leading to higher molecular weight polymers.[1] | An increase in molecular weight. |
| Presence of Impurities | Ensure all reagents and solvents are pure. Impurities can sometimes act as unintended chain transfer agents, leading to lower molecular weight. | Improved control over the polymerization and achievement of the target molecular weight. |
Issue 3: The polydispersity index (PDI) of the PTrFE is too broad.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Conventional Radical Polymerization | Switch to a controlled or living polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP).[7][8][9] These methods are designed to produce polymers with a narrow molecular weight distribution. | A significant reduction in the PDI, typically to values below 1.5. |
| Inefficient Chain Transfer Agent (in RAFT) | Ensure the chosen CTA is appropriate for TrFE polymerization. The efficiency of the CTA is crucial for controlling the polymerization and achieving a low PDI. For TrFE, xanthates like O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate have been used.[7][10] | Improved control over the polymerization, leading to a narrower PDI. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, concentrations) to minimize side reactions such as irreversible transfer reactions or reverse additions, which can occur in the RAFT polymerization of TrFE and affect control.[7][10] | A more uniform growth of polymer chains and a lower PDI. |
Frequently Asked Questions (FAQs)
Q1: How can I reliably control the molecular weight of PTrFE?
The most reliable methods for controlling the molecular weight of PTrFE are controlled radical polymerization techniques like RAFT and ATRP.[11] These "living" polymerizations allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI).[9][12] The molecular weight is primarily controlled by the molar ratio of the monomer to the initiator or chain transfer agent.[2]
Q2: What are the key parameters to adjust in a conventional free radical polymerization of TrFE to control molecular weight?
In a conventional free radical polymerization, you can control the molecular weight by adjusting the following parameters:
-
Initiator Concentration: Higher concentrations lead to lower molecular weights.[1]
-
Chain Transfer Agent (CTA) Concentration: Adding a CTA, such as a thiol, will lower the molecular weight.[][4][13]
-
Monomer Concentration: A lower monomer to initiator ratio results in lower molecular weight.
-
Temperature: Higher temperatures can lead to lower molecular weights by increasing the rate of termination.[1]
Q3: What type of initiator should I use for TrFE polymerization?
For conventional radical polymerization, initiators that generate trifluoromethyl radicals, such as perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR), have been used.[5][6] In RAFT polymerization, a thermal initiator is used in conjunction with a RAFT agent.[7] The choice of initiator will depend on the desired reaction temperature and solvent.
Q4: What is a suitable chain transfer agent for the RAFT polymerization of TrFE?
O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate has been successfully used as a chain transfer agent for the RAFT polymerization of this compound.[7][10]
Q5: What are some common challenges in the controlled polymerization of TrFE?
A significant challenge in the RAFT polymerization of TrFE is the occurrence of side reactions, such as irreversible transfer reactions and reverse monomer additions.[7][10] These can negatively impact the control over the polymerization and the functionality of the polymer chain ends. Careful optimization of the reaction conditions is necessary to minimize these effects.
Experimental Protocols
Protocol 1: Conventional Radical Polymerization of TrFE
This protocol is a general guideline based on literature for influencing molecular weight by varying initiator concentration.[5][6]
-
Materials: this compound (TrFE) monomer, perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) initiator, suitable solvent (e.g., dimethyl carbonate).
-
Procedure: a. In a high-pressure reactor, add the desired amount of solvent. b. De-gas the solvent by bubbling with an inert gas (e.g., argon or nitrogen). c. Add the desired amount of PPFR initiator. The molar ratio of [TrFE]₀:[PPFR]₀ can be varied to target different molecular weights (e.g., from 2.5 to 20.0 mol%).[5] d. Introduce the TrFE monomer into the reactor. e. Heat the reactor to the desired polymerization temperature (e.g., above 80°C to generate •CF₃ radicals from PPFR) and maintain it for the desired reaction time. f. After the reaction, cool the reactor and vent any unreacted monomer. g. Precipitate the polymer in a non-solvent (e.g., methanol) and dry it under vacuum.
-
Characterization: The molecular weight (Mn and Mw) and PDI of the resulting PTrFE can be determined using Gel Permeation Chromatography (GPC). The structure and end-groups can be analyzed by ¹H and ¹⁹F NMR spectroscopy and MALDI-TOF mass spectrometry.[5][7]
Protocol 2: RAFT Polymerization of TrFE
This protocol is a general guideline for achieving controlled molecular weight based on published methods.[7][10]
-
Materials: this compound (TrFE) monomer, O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate (as RAFT agent), a thermal initiator (e.g., an azo initiator like AIBN or a peroxide), and a solvent (e.g., dimethyl carbonate).
-
Procedure: a. In a suitable reaction vessel (e.g., a Schlenk tube or a high-pressure reactor), combine the RAFT agent, initiator, and solvent. b. Thoroughly de-gas the solution. c. Introduce the TrFE monomer. The ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and the rate of polymerization. d. Place the reaction vessel in a preheated oil bath at the desired temperature to initiate polymerization. e. After the desired time, stop the polymerization by cooling the reaction mixture rapidly (e.g., in an ice bath). f. Isolate the polymer by precipitation in a non-solvent and dry under vacuum.
-
Characterization: Analyze the molecular weight and PDI using GPC. Use NMR spectroscopy to confirm the structure and the presence of the RAFT agent fragments at the chain ends.[7][14]
Visualizations
Caption: General experimental workflow for this compound polymerization.
Caption: Key parameters influencing molecular weight in TrFE polymerization.
References
- 1. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 2. reddit.com [reddit.com]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 5. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. RAFT polymerisation of this compound: the importance of understanding reverse additions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Living polymerization - Wikipedia [en.wikipedia.org]
- 10. RAFT polymerisation of this compound: the importance of understanding reverse additions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR investigations of polythis compound (PTrFE) synthesized by RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlled Polymerization of Trifluoroethylene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the polymerization of trifluoroethylene (TrFE). The information herein is designed to help prevent and manage runaway reactions, ensuring safer and more predictable experimental outcomes.
Disclaimer: Data for this compound (TrFE) is not always readily available. In such cases, data from tetrafluoroethylene (B6358150) (TFE), a structurally similar and well-studied monomer, has been used as a reasonable analogue. This is explicitly noted where applicable.
Frequently Asked Questions (FAQs)
Q1: What is a runaway reaction in the context of this compound polymerization?
A1: A runaway polymerization of this compound is a rapid, uncontrolled exothermic reaction.[1] This occurs when the heat generated by the polymerization process exceeds the rate at which it can be removed from the reactor.[1] The resulting increase in temperature accelerates the reaction rate, leading to a dangerous cycle of escalating heat and pressure, which can cause equipment failure or an explosion.[1]
Q2: What are the primary causes of a runaway reaction with this compound?
A2: The primary causes include:
-
Inadequate Heat Removal: Insufficient cooling capacity of the reactor system.
-
High Initiator Concentration: An excessive amount of radical initiator can lead to a very high initial reaction rate.
-
Loss of Cooling: Failure of the cooling system (e.g., cooling water stoppage, power outage).[2]
-
Improper Stirring: Poor agitation can lead to localized "hot spots" where the reaction rate is significantly higher.[1]
-
Presence of Contaminants: Certain impurities can act as catalysts or initiators. Oxygen, in particular, can form peroxides that initiate uncontrolled polymerization.[1][3]
-
Monomer Accumulation: If the monomer is added too quickly without sufficient initiation and polymerization, it can accumulate and then react all at once.
Q3: What are the key safety hazards associated with this compound?
A3: this compound is an extremely flammable gas that can form explosive mixtures with air.[4] It is also supplied as a gas under pressure, which may explode if heated.[4] Inhalation is the primary route of exposure, and it can displace oxygen, leading to rapid suffocation.[5] It is crucial to handle TrFE in well-ventilated areas and to use explosion-proof equipment.[5]
Troubleshooting Guide
Issue 1: Rapid, unexpected increase in reactor temperature and pressure.
-
Possible Cause: Onset of a runaway reaction.
-
Immediate Action:
-
Immediately initiate the emergency shutdown procedure.
-
If possible and safe to do so, inject a polymerization inhibitor (short-stop agent).
-
Maximize cooling to the reactor jacket and any internal cooling coils.
-
Evacuate the immediate area and alert safety personnel.[6]
-
Issue 2: Polymerization fails to initiate.
-
Possible Cause:
-
Inactive initiator.
-
Presence of an inhibitor in the monomer.
-
Insufficient temperature to decompose the initiator.
-
Oxygen contamination, which can interfere with some initiation systems.
-
-
Troubleshooting Steps:
-
Verify the age and storage conditions of the initiator.
-
Ensure the monomer has been passed through an inhibitor removal column if required.
-
Check that the reaction temperature is appropriate for the chosen initiator.
-
Ensure the system was properly purged of oxygen with an inert gas.
-
Issue 3: Low polymer yield.
-
Possible Cause:
-
Low initiator concentration.
-
Reaction time is too short.
-
Presence of impurities that act as retarders.
-
-
Troubleshooting Steps:
-
Verify the initiator concentration and calculation.
-
Extend the reaction time, monitoring monomer conversion.
-
Ensure high purity of the monomer and solvents.
-
Quantitative Data
Table 1: Physical and Thermodynamic Properties
| Property | Value | Monomer | Notes |
| Boiling Point | -51 °C | TrFE | |
| Heat of Polymerization | -250 cal/g (-10.5 x 10^5 J/kg) | TFE | Data for TFE used as an estimate for TrFE.[7] |
| Thermal Stability of Polymer (PTrFE) | Degradation starts from 362 °C | TrFE | Can be higher for polymers with greater molar masses.[8] |
Table 2: Recommended Storage and Handling Conditions for this compound Monomer
| Parameter | Recommendation | Reference |
| Storage Temperature | Below 52 °C (125 °F) | [5] |
| Storage Conditions | Dry, cool, well-ventilated area, away from direct sunlight and ignition sources. | [5] |
| Cylinder Orientation | Upright and firmly secured. | [5] |
| Incompatible Materials | Oxidizing agents. | [5] |
Experimental Protocols
Protocol 1: Controlled Radical Homopolymerization of this compound
This protocol is based on methodologies described in scientific literature for the controlled polymerization of TrFE.[8]
Materials:
-
This compound (TrFE) monomer
-
Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) as a source of •CF3 initiator
-
Anhydrous solvent (e.g., acetonitrile)
-
High-pressure stainless-steel reactor equipped with a magnetic stirrer, pressure transducer, thermocouple, and cooling jacket.
-
Inhibitor removal column (if monomer is stabilized)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the reactor with an inert gas to remove all oxygen.
-
Reagent Preparation: Prepare a solution of the PPFR initiator in the anhydrous solvent within a glovebox or under an inert atmosphere.
-
Charging the Reactor: Transfer the initiator solution to the reactor via cannula. Seal the reactor.
-
Monomer Addition: Cool the reactor to a low temperature (e.g., -78 °C) and evacuate. Introduce a precise amount of TrFE gas into the reactor.
-
Polymerization:
-
Bring the reactor to the desired reaction temperature (e.g., 80-100 °C) while stirring.
-
Monitor the internal pressure and temperature of the reactor continuously. A drop in pressure indicates monomer consumption.
-
Maintain a constant temperature using the cooling jacket. Be prepared to apply additional cooling if a rapid exotherm is observed.
-
-
Termination: After the desired reaction time or pressure drop, rapidly cool the reactor to quench the polymerization.
-
Work-up: Vent any unreacted monomer safely. Open the reactor and precipitate the polymer in a non-solvent (e.g., methanol). Filter and dry the resulting poly(this compound) (PTrFE) under vacuum.
Protocol 2: Emergency Shutdown Procedure for a Polymerization Reactor
This is a general guideline and should be adapted to specific laboratory and equipment safety protocols.
-
Initiate Alarm: Activate the local emergency alarm to alert personnel in the vicinity.
-
Stop Monomer and Initiator Feed: Immediately close all valves supplying monomer and initiator to the reactor.
-
Inject Short-Stop Inhibitor: If the reactor is equipped with an emergency inhibitor injection system, activate it immediately. Common inhibitors include phenolic compounds or stable radicals like TEMPO.[9]
-
Maximize Cooling: Fully open the flow of coolant to the reactor jacket and any internal cooling coils. If available, activate any secondary emergency cooling systems.
-
Reduce Pressure (if necessary): If the pressure approaches the maximum allowable working pressure of the vessel, vent the reactor to a safe location (e.g., a flare or a quench tank) through a designated emergency relief valve or bursting disc.[6]
-
Evacuate: All personnel should evacuate to a safe distance and designated assembly point.[6]
Visualizations
Caption: Troubleshooting workflow for a suspected runaway reaction.
Caption: Experimental workflow for controlled TrFE polymerization.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. airgas.com [airgas.com]
- 6. ehs.fiu.edu [ehs.fiu.edu]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Troubleshooting common issues in P(VDF-TrFE) copolymer synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of Poly(vinylidene fluoride-trifluoroethylene) P(VDF-TrFE) copolymers. It is intended for researchers, scientists, and drug development professionals working with this versatile fluoropolymer.
I. Frequently Asked Questions (FAQs)
This section addresses common questions related to P(VDF-TrFE) synthesis, providing concise answers and directing users to more detailed troubleshooting guides where applicable.
| Question | Brief Answer |
| 1. What are the most common methods for synthesizing P(VDF-TrFE)? | The most prevalent methods are free-radical copolymerization of vinylidene fluoride (B91410) (VDF) and trifluoroethylene (TrFE) monomers, typically via suspension or emulsion polymerization. An alternative route is the hydrogenation of a precursor polymer, poly(vinylidene fluoride-co-chlorothis compound) (P(VDF-CTFE)). |
| 2. My polymer yield is consistently low. What are the likely causes? | Low yield can stem from several factors including improper initiator concentration, the presence of inhibitors in your monomers, oxygen contamination, or inadequate reaction temperature and time. Refer to the "Low Polymer Yield" troubleshooting guide for a detailed analysis. |
| 3. How can I control the molecular weight of the P(VDF-TrFE) copolymer? | Molecular weight is primarily influenced by the initiator concentration, monomer concentration, reaction temperature, and the use of chain transfer agents. Lower initiator concentrations and higher monomer concentrations generally lead to higher molecular weight. For more details, see the "Poor Molecular Weight Control" troubleshooting guide. |
| 4. The VDF/TrFE ratio in my final copolymer is not what I expected based on my monomer feed. Why is this happening? | The reactivity ratios of VDF and TrFE are different, leading to variations in incorporation rates. The final copolymer composition is sensitive to the monomer feed ratio, reaction temperature, and pressure. Consult the "Inconsistent Copolymer Composition" guide for strategies to better control the final product composition. |
| 5. My synthesized P(VDF-TrFE) powder is difficult to dissolve. What could be the issue? | This can be due to very high molecular weight or cross-linking. Cross-linking can occur at excessively high reaction temperatures or in the presence of certain impurities. The choice of solvent is also critical; N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are commonly used. |
| 6. After synthesis, my P(VDF-TrFE) film has poor piezoelectric properties. What went wrong? | The piezoelectric properties are highly dependent on the crystalline phase of the polymer. The desirable ferroelectric β-phase is influenced by the copolymer composition, and post-synthesis processing steps like solvent casting, annealing temperature, and poling. While this guide focuses on synthesis, it's crucial to ensure your synthesis produces a copolymer with the correct composition to facilitate β-phase formation during film processing. |
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during P(VDF-TrFE) synthesis, presented in a question-and-answer format.
A. Issue: Low Polymer Yield
Q1: I am experiencing significantly lower than expected polymer yields in my suspension/emulsion polymerization. What are the potential causes and how can I address them?
A1: Low polymer yield is a common issue that can be attributed to several factors related to your reaction setup and reagents. Below is a breakdown of potential causes and their solutions.
Potential Causes & Solutions:
-
Improper Initiator Concentration: The concentration of the free-radical initiator is critical. Too little initiator will result in a slow reaction rate and incomplete conversion, while too much can lead to premature termination and lower molecular weight, which can sometimes affect precipitation and recovery of the polymer.
-
Solution: Optimize the initiator concentration. For many free-radical polymerizations, the yield increases with initiator concentration up to an optimal point.[1] It is recommended to perform a series of small-scale reactions with varying initiator concentrations to determine the optimal range for your specific system.
-
-
Presence of Inhibitors: Monomers are often shipped with inhibitors to prevent premature polymerization during storage. If not adequately removed, these inhibitors will scavenge the free radicals generated by your initiator, leading to an induction period or complete inhibition of the reaction.
-
Solution: Ensure your monomers are purified to remove inhibitors before use. This can often be achieved by passing the monomer through a column of activated alumina (B75360) or by distillation.
-
-
Oxygen Contamination: Oxygen is a potent inhibitor of free-radical polymerization. The presence of oxygen in your reaction vessel can significantly reduce the polymerization rate and, consequently, the yield.
-
Solution: Thoroughly deoxygenate your reaction mixture and the reactor headspace before initiating the polymerization. This is typically done by several cycles of vacuum and backfilling with an inert gas like nitrogen or argon.[2]
-
-
Inadequate Reaction Temperature: The rate of decomposition of the initiator and the propagation of the polymer chains are highly temperature-dependent. If the temperature is too low, the initiation will be slow, leading to low conversion.
-
Solution: Ensure your reaction is maintained at the appropriate temperature for the initiator you are using. Refer to the initiator's datasheet for its half-life at various temperatures to select a suitable reaction temperature. For suspension polymerization of VDF, temperatures can range from 30-60°C, while emulsion polymerization may be higher, around 75-90°C.[3]
-
-
Insufficient Reaction Time: Polymerization reactions take time to reach high conversion. If the reaction is stopped prematurely, the yield will be low.
-
Solution: Increase the reaction time. Monitor the reaction progress by taking samples at different time points (if possible) to determine when the conversion plateaus. Polymerization times for P(VDF-TrFE) can be in the range of 15-22 hours for suspension polymerization.[3]
-
Troubleshooting Workflow for Low Polymer Yield:
Caption: Logical workflow for troubleshooting low polymer yield.
B. Issue: Poor Molecular Weight Control
Q2: The molecular weight of my synthesized P(VDF-TrFE) is either too high, too low, or the distribution is very broad. How can I gain better control over the molecular weight?
A2: Controlling the molecular weight and its distribution is crucial for the final properties of the P(VDF-TrFE) copolymer. Here are the key parameters to consider:
Factors Influencing Molecular Weight:
-
Initiator Concentration: The molecular weight of the polymer is generally inversely proportional to the square root of the initiator concentration in free-radical polymerization.[4]
-
To Increase Molecular Weight: Decrease the initiator concentration. This reduces the number of growing chains, and each chain grows longer before termination.
-
To Decrease Molecular Weight: Increase the initiator concentration. This generates more polymer chains, which terminate at a shorter length.
-
-
Monomer Concentration: In semi-batch emulsion polymerization, higher monomer concentrations within the polymer particles lead to the formation of longer polymer chains and thus higher molecular weight.[5]
-
Solution: In a semi-batch process, a slower monomer feed rate can lead to lower monomer concentration in the particles and thus lower molecular weight, but may also increase branching.[5] Conversely, a faster feed rate can increase molecular weight.
-
-
Reaction Temperature: Higher reaction temperatures increase the rate of both initiation and termination. The net effect is often a decrease in the average molecular weight because more chains are initiated and terminate more quickly.
-
Solution: To achieve higher molecular weight, consider lowering the reaction temperature. This may require using an initiator that is effective at a lower temperature or accepting a longer reaction time.
-
-
Chain Transfer Agents: The addition of a chain transfer agent is a common and effective method to control and reduce molecular weight. These agents terminate a growing polymer chain and initiate a new one.
-
Solution: Introduce a chain transfer agent, such as a mercaptan, into the reaction mixture. The amount of chain transfer agent will determine the extent of molecular weight reduction. For PVDF suspension polymerization, the appropriate amount of a chain transfer agent can be in the range of 0.05% to 0.4% of the monomer mass.[3]
-
Quantitative Data on Synthesis Parameters and Outcomes:
| Parameter Varied | Effect on Molecular Weight | Effect on Yield/Conversion | Notes |
| Initiator Concentration | Generally, an inverse relationship.[4] | Yield typically increases with initiator concentration to a certain optimum, then may decrease.[1] | Finding the right balance is key. |
| Monomer Feed Rate (Semi-batch) | Faster feed can lead to higher MW.[5] | Can affect reaction rate and heat removal. | Slower feed may increase branching.[5] |
| Reaction Temperature | Higher temperatures generally lead to lower MW. | Increases reaction rate, potentially leading to higher conversion in a shorter time. | Can also increase side reactions. |
| Chain Transfer Agent Conc. | Increasing concentration significantly decreases MW.[3] | Can slightly decrease the overall reaction rate. | A very effective method for MW control. |
Troubleshooting Workflow for Molecular Weight Control:
Caption: Decision-making workflow for controlling molecular weight.
C. Issue: Inconsistent Copolymer Composition
Q3: The VDF:TrFE ratio in my final polymer is inconsistent and doesn't match my initial monomer feed ratio. How can I achieve better control over the copolymer composition?
A3: Achieving the desired copolymer composition is critical as it directly influences the material's crystalline structure and ferroelectric properties. The discrepancy between the monomer feed ratio and the final copolymer composition arises from the different reactivity ratios of VDF and TrFE.
Factors Affecting Copolymer Composition:
-
Monomer Reactivity Ratios: VDF and TrFE have different rates at which they add to the growing polymer chain. This means that one monomer may be consumed faster than the other, leading to a drift in the composition as the reaction progresses.
-
Solution: For batch polymerizations, the composition will naturally drift. To achieve a more uniform composition, a semi-batch process where the more reactive monomer is fed continuously to maintain a constant monomer ratio in the reactor is often preferred.
-
-
Monomer Feed Ratio: The initial feed ratio is a primary determinant of the final composition, but due to reactivity differences, it is not a 1:1 relationship.
-
Solution: You may need to adjust the initial monomer feed ratio to compensate for the differences in reactivity. This often requires experimental calibration where you synthesize a series of copolymers with different feed ratios and analyze the final composition of each.
-
-
Reaction Temperature and Pressure: These parameters can influence the reactivity ratios of the monomers.
-
Solution: Maintain strict control over the reaction temperature and pressure to ensure consistency between batches. The Curie temperature of P(VDF-TrFE) is highly dependent on the copolymer composition.[6]
-
Quantitative Data on VDF/TrFE Composition and Properties:
| VDF/TrFE Molar Ratio | Typical Curie Temperature (Tc) | General Ferroelectric Behavior |
| 80/20 | ~125°C | Normal Ferroelectric |
| 70/30 | ~105°C | Normal Ferroelectric |
| 65/35 | ~85°C | Normal Ferroelectric |
| 50/50 | ~65°C | Relaxor Ferroelectric behavior may start to appear |
Note: These values are approximate and can be influenced by synthesis and processing conditions.[6]
Experimental Protocol for Composition Control:
To gain better control over the final copolymer composition, a series of calibration experiments is recommended.
-
Select a Synthesis Method: Choose either suspension or emulsion polymerization and keep all other parameters (initiator, temperature, pressure, etc.) constant.
-
Vary Monomer Feed Ratio: Prepare a series of reactions with systematically varied VDF/TrFE monomer feed ratios (e.g., 85:15, 80:20, 75:25, 70:30, 65:35).
-
Synthesize and Purify: Carry out the polymerization to a consistent, relatively low conversion (e.g., <15%) to minimize compositional drift within each batch. Purify the resulting copolymer.
-
Characterize Composition: Use techniques like ¹H and ¹⁹F NMR spectroscopy to determine the actual VDF/TrFE ratio in the final copolymer for each reaction.
-
Create a Calibration Curve: Plot the final copolymer composition against the monomer feed ratio. This curve can then be used to select the appropriate feed ratio to achieve your desired final composition.
III. Experimental Protocols
This section provides detailed methodologies for key synthesis routes.
A. Suspension Polymerization of P(VDF-TrFE) (General Protocol)
This protocol is a general guideline and may require optimization for specific equipment and desired polymer properties.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (TrFE) monomer
-
Deionized water
-
Dispersing agent (e.g., polyvinyl alcohol)
-
Oil-soluble initiator (e.g., a diacyl peroxide)
-
Chain transfer agent (optional)
Equipment:
-
High-pressure stainless steel autoclave with a stirrer
-
Vacuum pump
-
Inert gas supply (Nitrogen or Argon)
-
Temperature and pressure control system
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave.
-
Check for leaks.
-
Purge the reactor by applying a vacuum and then backfilling with nitrogen. Repeat this cycle at least three times to remove all oxygen.[2]
-
-
Charging the Reactor:
-
Add deionized water and the dispersing agent to the autoclave.
-
Seal the reactor and begin stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 50°C).[3]
-
Introduce the VDF and TrFE monomers into the reactor to reach the target pressure (e.g., 3.5 MPa).[3] The ratio of monomers will depend on the desired final copolymer composition.
-
Add the initiator and any optional chain transfer agent.
-
-
Polymerization:
-
Maintain the reaction at the set temperature and pressure for the duration of the polymerization (e.g., 15-22 hours).[3]
-
Continuously add VDF and TrFE monomers to maintain the pressure if a semi-batch process is used.
-
-
Termination and Recovery:
-
Stop the monomer feed and cool the reactor.
-
Vent any unreacted monomers.
-
The resulting polymer will be in the form of suspended solid beads.
-
Filter the polymer beads from the water.
-
Wash the beads thoroughly with deionized water to remove any residual dispersing agent.
-
Dry the polymer powder in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Workflow for Suspension Polymerization:
Caption: Step-by-step workflow for the suspension polymerization of P(VDF-TrFE).
B. Synthesis of P(VDF-TrFE) via Hydrogenation of P(VDF-CTFE)
This method offers an alternative route to P(VDF-TrFE) with potentially better control over the final composition.[7]
Materials:
-
Poly(vinylidene fluoride-co-chlorothis compound) (P(VDF-CTFE))
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or another suitable radical initiator
-
Tributyltin hydride (nBu₃SnH) as a reducing agent
-
Anhydrous Tetrahydrofuran (THF) as a solvent
-
Methanol or another non-solvent for precipitation
Equipment:
-
Schlenk flask or similar glassware for reactions under an inert atmosphere
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Vacuum line and inert gas supply
Procedure:
-
Reaction Setup:
-
Add the P(VDF-CTFE) polymer and AIBN to a dry Schlenk flask equipped with a magnetic stir bar.[3]
-
Seal the flask and perform at least three cycles of vacuum and backfilling with nitrogen to create an inert atmosphere.[3]
-
Add anhydrous THF to the flask via syringe to dissolve the polymer and initiator. Stir until a homogeneous solution is formed.[3]
-
-
Hydrogenation Reaction:
-
Once the solution is homogeneous, inject the tributyltin hydride (nBu₃SnH) into the flask using a syringe.[3]
-
Heat the reaction mixture to a temperature appropriate for the initiator (e.g., reflux for AIBN in THF).
-
Allow the reaction to proceed for a set amount of time. The reaction time will determine the degree of hydrogenation and thus the final TrFE content.
-
-
Purification:
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction solution to a large volume of a stirred non-solvent, such as methanol.
-
The P(VDF-TrFE) copolymer will precipitate as a white solid.
-
Filter the polymer and wash it several times with fresh non-solvent to remove any residual reactants and byproducts.
-
Dry the purified P(VDF-TrFE) copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Workflow for Hydrogenation Synthesis:
Caption: Step-by-step workflow for the synthesis of P(VDF-TrFE) via hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijert.org [ijert.org]
- 3. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pcimag.com [pcimag.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of poly(vinylidene fluoride–this compound) via a controlled silyl radical reduction of poly(vinylidene fluoride–chlorothis compound) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Initiator Concentration for Trifluoroethylene (TrFE) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the polymerization of trifluoroethylene (TrFE). The following sections detail the impact of initiator concentration on key polymer properties, provide a detailed experimental protocol, and offer solutions to common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during TrFE polymerization, with a focus on problems related to initiator concentration.
Issue 1: Low Polymer Yield or Slow Polymerization Rate
-
Possible Cause: Insufficient initiator concentration. The concentration of the initiator may be too low to generate a sufficient number of free radicals to efficiently initiate and propagate the polymerization.
-
Solution:
-
Incrementally increase the initiator concentration. A stepwise increase will help identify the optimal concentration without drastically reducing the molecular weight.
-
Ensure the chosen initiator is appropriate for the reaction temperature. The initiator's half-life at the polymerization temperature is a critical factor for ensuring a steady supply of radicals throughout the reaction.
-
Check for and eliminate any potential inhibitors in the monomer or solvent, as these can consume free radicals and hinder polymerization.
-
Issue 2: Poor Control Over Molecular Weight (Mn)
-
Possible Cause: Incorrect initiator concentration. The molecular weight of the resulting polymer is inversely related to the initiator concentration. A high initiator concentration will lead to a higher number of polymer chains being initiated simultaneously, resulting in shorter chains and lower molecular weight.[1] Conversely, a very low initiator concentration can lead to excessively high molecular weight and broad polydispersity.
-
Solution:
-
To achieve a lower molecular weight, increase the initiator concentration.
-
To obtain a higher molecular weight, decrease the initiator concentration.
-
Refer to the data in Table 1 for a quantitative understanding of how the monomer-to-initiator ratio affects the number-average molecular weight (Mn) of poly(this compound) (PTrFE).
-
Issue 3: High Polydispersity Index (PDI)
-
Possible Cause: A non-uniform generation of free radicals or side reactions. This can be influenced by the initiator type and concentration.
-
Solution:
-
Consider using a controlled radical polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which has been shown to produce well-defined PTrFE.[2]
-
Ensure homogenous mixing of the initiator within the reaction medium to promote uniform initiation.
-
Optimize the reaction temperature to ensure a controlled decomposition rate of the initiator.
-
Issue 4: Discoloration of the Final Polymer
-
Possible Cause: While not directly linked to initiator concentration in all cases, some initiators or high concentrations of certain initiators can lead to side reactions or end-group functionalities that cause discoloration upon thermal processing.
-
Solution:
-
Select an initiator known to produce clean polymer end-groups. For example, the use of a ·CF3 radical generating initiator can result in stable CF3 end-groups.[3]
-
Avoid excessive initiator concentrations, which can increase the likelihood of side reactions.
-
Ensure thorough purification of the final polymer to remove any residual initiator or byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing the initiator concentration on the polymerization of TrFE?
A1: Generally, increasing the initiator concentration leads to a higher rate of polymerization and a lower average molecular weight of the resulting polymer.[1] This is because a higher initiator concentration generates more free radicals, which in turn initiate a larger number of polymer chains. With a finite amount of monomer, this results in shorter average chain lengths.
Q2: How can I predictably control the molecular weight of my PTrFE?
A2: The molecular weight of PTrFE can be controlled by adjusting the initial molar ratio of the monomer (TrFE) to the initiator. As demonstrated in studies using a persistent radical-mediated polymerization, increasing the relative amount of initiator (decreasing the [TrFE]₀:[Initiator]₀ ratio) leads to a systematic decrease in the number-average molecular weight (Mn).[3][4]
Q3: What are some common initiators used for the radical polymerization of TrFE?
A3: Common initiators for the radical polymerization of fluorinated monomers like TrFE include peroxides and azo compounds. A specific example from the literature is the use of a perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR), which generates ·CF3 radicals to initiate polymerization.[3][4] Other controlled polymerization methods like RAFT have also been successfully applied to TrFE.[2]
Q4: Can the choice of initiator affect the properties of the final PTrFE?
A4: Yes, the choice of initiator can significantly impact the properties of the final polymer. The initiator determines the end-groups of the polymer chains, which can influence the polymer's thermal stability and chemical resistance. For instance, using an initiator that produces stable CF3 end-groups can enhance the thermal properties of the PTrFE.[3]
Data Presentation
The following table summarizes the effect of the initial monomer-to-initiator molar ratio on the number-average molecular weight (Mn) and yield of PTrFE from a conventional radical homopolymerization study.[3]
| Entry | Initial [TrFE]₀:[PPFR]₀ Molar Ratio | Yield (%) | Mn ( g/mol ) |
| 1 | 100:2.5 | 87 | 38,100 |
| 2 | 100:5.0 | 85 | 22,100 |
| 3 | 100:10.0 | 76 | 12,500 |
| 4 | 100:20.0 | 83 | 7,700 |
Data sourced from Colpaert et al., Polymer Chemistry, 2018.[3]
Experimental Protocols
This section provides a detailed methodology for a representative conventional radical homopolymerization of this compound (TrFE), adapted from the literature.[3]
Materials:
-
This compound (TrFE) monomer
-
Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) as the initiator
-
Anhydrous solvent (e.g., acetonitrile)
-
High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and temperature controller
Procedure:
-
Reactor Preparation: The autoclave is first dried in an oven and then cooled under a stream of dry nitrogen.
-
Charging the Reactor: The desired amount of PPFR initiator is introduced into the autoclave under a nitrogen atmosphere.
-
Solvent Addition: Anhydrous solvent is cannulated into the autoclave.
-
Monomer Transfer: The autoclave is cooled, and a known amount of TrFE monomer is condensed into the reactor.
-
Polymerization: The reactor is sealed and heated to the desired reaction temperature (e.g., 90 °C) with constant stirring. The reaction is allowed to proceed for a set duration (e.g., 16 hours).
-
Termination and Product Isolation: After the reaction time has elapsed, the reactor is cooled to room temperature, and any unreacted TrFE is carefully vented. The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
Characterization: The polymer yield is determined gravimetrically. The number-average molecular weight (Mn) and polydispersity index (PDI) are determined by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Logical relationship between initiator concentration and polymerization outcomes.
Caption: Troubleshooting workflow for common TrFE polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. RAFT polymerisation of this compound: the importance of understanding reverse additions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Minimizing chain defects in poly(trifluoroethylene) synthesis.
Technical Support Center: Poly(trifluoroethylene) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and standardized protocols for the synthesis of poly(this compound) (PTrFE), with a primary focus on minimizing chain defects to ensure high-quality polymer production.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during PTrFE synthesis.
Q1: What are the primary types of chain defects in PTrFE and why are they problematic?
A1: The main chain defects in PTrFE are regio-defects that occur during radical polymerization. The this compound (C₂HF₃) monomer is asymmetrical, leading to different ways it can add to the growing polymer chain.[1] The desired propagation is Head-to-Tail (H-T) , where the -CF₂- group (head) of an incoming monomer adds to the -CHF- group (tail) of the growing chain.
The primary defects are:
-
Head-to-Head (H-H) addition: The -CF₂- group adds to another -CF₂- group.
-
Tail-to-Tail (T-T) addition: The -CHF- group adds to another -CHF- group.
These defects disrupt the regular, repeating structure of the polymer chain, which can negatively impact the material's crystallinity, thermal stability, and ferroelectric properties.[2][3][4] The level of these defects can be quantified using ¹⁹F NMR spectroscopy.[2][5][6]
Q2: How can I minimize the formation of Head-to-Head (H-H) chain defects?
A2: Minimizing H-H defects is crucial for achieving high regioregularity. The primary factor influencing defect formation is the polymerization temperature. Lower reaction temperatures are generally preferred as they increase the selectivity of the radical addition, favoring the more sterically and thermodynamically stable Head-to-Tail arrangement. While specific quantitative data correlating temperature to defect percentage for PTrFE is sparse, the principle of improved regioselectivity at lower temperatures is a well-established concept in radical polymerization.
Q3: My polymerization reaction has a very low yield or fails to initiate. What are the common causes?
A3: Several factors can lead to low yield or reaction failure:
-
Oxygen Contamination: Oxygen is a potent inhibitor of radical polymerizations as it scavenges radicals. Furthermore, its reaction with fluoroalkenes can form explosive peroxides.[7] It is critical to thoroughly deoxygenate the reaction medium (e.g., deionized water) and purge the reactor with an inert gas like nitrogen or argon before introducing the monomer.[8]
-
Monomer Impurities: The this compound monomer may contain polymerization inhibitors added for stability during storage and transport.[9][10] These inhibitors must be removed by passing the gas through an appropriate purification column before it enters the reactor.
-
Initiator Issues: The initiator may be old, decomposed, or used at an incorrect concentration. Ensure the initiator is stored correctly and used at a concentration appropriate for the desired reaction kinetics and molecular weight.
Q4: How can I control the molecular weight of the synthesized PTrFE?
A4: Controlling molecular weight is essential for tailoring the final properties of the polymer. The two main approaches are:
-
Adjusting Initiator Concentration: A higher initiator-to-monomer ratio will produce more polymer chains, resulting in a lower average molecular weight. Conversely, a lower initiator concentration leads to higher molecular weight polymers.
-
Using Chain Transfer Agents (CTAs): CTAs are compounds that can interrupt the growth of a polymer chain and initiate a new one, effectively lowering the average molecular weight.[7] The choice and concentration of the CTA must be carefully selected to be compatible with the reaction system. In a recent study, varying the concentration of a persistent radical initiator was used to control molar masses between 7,700 and 38,100 g·mol⁻¹.[2]
Q5: The PTrFE powder I synthesized has poor mechanical or thermal properties. What went wrong?
A5: Poor final properties often trace back to the polymer's structure and molecular weight.
-
High Defect Concentration: As discussed in Q1, a high number of H-H/T-T defects disrupts the polymer's crystalline structure, which can reduce its thermal stability and mechanical strength.[2]
-
Low Molecular Weight: Polymers with low molecular weight generally exhibit lower strength, creep resistance, and thermal stability.[11][12] Review your protocol to see if the initiator concentration was too high or if impurities acted as unintended chain transfer agents.
-
Incorrect Crystallinity: The properties of PTrFE are highly dependent on its degree of crystallinity.[13] The thermal history of the polymer, including the polymerization temperature and post-synthesis processing, will significantly influence its crystalline structure.
Data Presentation: Influence of Synthesis Parameters on PTrFE Quality
While specific quantitative data is highly dependent on the exact experimental setup, the following table summarizes the general effects of key parameters on the final polymer.
| Parameter | Change | Expected Effect on Chain Defects | Expected Effect on Molecular Weight | Expected Effect on Yield |
| Temperature | Increase | Increase (less regioselective) | Decrease (higher termination rate) | Varies; may increase rate but lower quality |
| Decrease | Decrease (more regioselective) | Increase (slower termination rate) | Varies; may decrease rate but improve quality | |
| Initiator Conc. | Increase | Minimal direct effect | Decrease | Generally Increases |
| Decrease | Minimal direct effect | Increase | Generally Decreases | |
| Monomer Purity | Increase | Decrease (removes inhibitors) | Increase | Increase |
| Decrease | Increase (impurities may interfere) | Decrease (impurities as CTAs) | Decrease (inhibition) | |
| Pressure | Increase | Minimal direct effect | May Increase slightly | Increases rate and yield |
| Decrease | Minimal direct effect | May Decrease slightly | Decreases rate and yield |
Experimental Protocols
Safety Notice: The polymerization of this compound is hazardous. The monomer is a flammable gas, and reactions are highly exothermic and conducted under high pressure.[1] All procedures must be carried out in a specialized high-pressure reactor (autoclave) by trained personnel with appropriate safety measures, including a blast shield.
Protocol 1: Suspension Polymerization of this compound
This protocol is adapted from general procedures for fluoropolymer suspension polymerization.[14][15]
Objective: To synthesize granular PTrFE with controlled particle size.
Materials:
-
This compound (TrFE) monomer, high purity (>99.9%)
-
Deionized water, deoxygenated
-
Initiator: Ammonium (B1175870) persulfate (APS)
-
Buffer (optional): Citric acid or a phosphate (B84403) buffer
-
Reactor: High-pressure stainless steel autoclave with a mechanical stirrer, temperature control, pressure transducer, and gas inlet/outlet ports.
Procedure:
-
Reactor Preparation: Charge the autoclave with deionized water (approx. 50-60% of the reactor volume). If used, add the buffer.
-
Deoxygenation: Seal the reactor and purge the system by pressurizing with high-purity nitrogen to ~5 bar and then venting. Repeat this cycle at least 5 times to ensure all oxygen is removed.
-
Initiator Addition: Add the required amount of APS initiator to the reactor as an aqueous solution.
-
Pressurization & Heating: Begin vigorous stirring (e.g., 400-600 rpm). Heat the reactor to the target temperature (e.g., 50-80°C).
-
Monomer Introduction: Introduce the TrFE monomer gas into the reactor to reach the desired operating pressure (e.g., 1.5-3.0 MPa).
-
Polymerization: Maintain constant pressure by continuously feeding TrFE gas as it is consumed. The reaction is highly exothermic and requires efficient cooling to maintain a constant temperature. Monitor the pressure drop; the reaction is complete when monomer uptake ceases.
-
Termination & Recovery: Stop the monomer feed and cool the reactor to room temperature. Carefully vent any unreacted monomer to a safe capture system.
-
Purification: Discharge the reactor contents, which will be an aqueous slurry of PTrFE granules. Filter the polymer, wash it repeatedly with deionized water to remove any residual initiator and buffer, and then wash with a solvent like ethanol.
-
Drying: Dry the white PTrFE powder in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Emulsion Polymerization of this compound
This protocol is adapted from general procedures for producing fine-powder fluoropolymers.[8][16]
Objective: To synthesize a stable aqueous dispersion of fine PTrFE particles.
Materials:
-
This compound (TrFE) monomer, high purity (>99.9%)
-
Deionized water, deoxygenated
-
Initiator: Potassium persulfate (KPS) or a redox system
-
Surfactant (Emulsifier): A fluorinated surfactant such as ammonium perfluorooctanoate (APFO) or a modern, shorter-chain alternative.
-
Reactor: Same high-pressure autoclave as for suspension polymerization.
Procedure:
-
Reactor Preparation: Charge the autoclave with deoxygenated deionized water, the surfactant, and any other additives like buffers.
-
Deoxygenation: Seal the reactor and thoroughly purge with high-purity nitrogen as described in the suspension protocol.
-
Heating and Pressurization: Heat the reactor to the target temperature (e.g., 60-90°C) with gentle stirring. Introduce the TrFE monomer to the desired operating pressure (e.g., 1.5-3.0 MPa).
-
Initiation: Inject an aqueous solution of the initiator to start the polymerization.
-
Polymerization: Maintain constant temperature and pressure by feeding TrFE gas. The reaction mixture will turn into a milky-white latex as polymer particles form.
-
Termination & Recovery: Once the desired solids content is reached (monitored by monomer consumption), stop the feed, cool the reactor, and vent the excess monomer.
-
Post-Processing: The resulting product is a stable aqueous dispersion (latex). To obtain a fine powder, the latex must be coagulated by adding an electrolyte (e.g., ammonium carbonate) or by mechanical shear.[8]
-
Purification and Drying: The coagulated polymer is filtered, washed extensively with deionized water to remove the surfactant and initiator, and dried in a vacuum oven to yield a fine white powder.
Visualizations
The following diagrams illustrate key concepts and workflows in PTrFE synthesis.
Caption: Regioselectivity in TrFE Polymerization.
Caption: General Workflow for PTrFE Synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Head-to-Tail and Head-to-Head Molecular Chains of Poly(p-Anisidine): Combined Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dispersion Polymerization Method for Producing Polytetrafluoroethylene (PTFE) [raw-teflon.com]
- 9. US7807859B2 - Polymerization inhibitor for tetrafluoroethylene - Google Patents [patents.google.com]
- 10. CN101306979A - Polymerization inhibitor of tetrafluoroethylene - Google Patents [patents.google.com]
- 11. 10 Common Defects of PTFE and Strategies for Improvement-DOWREN|TPE|TPEE [dowren.com]
- 12. What Are The Disadvantages Of Ptfe? Key Limitations In High-Performance Applications - Kintek [kintek-solution.com]
- 13. pro-kunststoff.de [pro-kunststoff.de]
- 14. US5405923A - Suspension polymerization of TFE - Google Patents [patents.google.com]
- 15. EP0152105B1 - Process for the suspension polymerization of tetrafluoroethylene - Google Patents [patents.google.com]
- 16. CN104403035A - Preparation method of polytetrafluoroethylene dispersion emulsion - Google Patents [patents.google.com]
Technical Support Center: RAFT Polymerization of Trifluoroethylene (TrFE)
Welcome to the technical support center for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of trifluoroethylene (TrFE). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of poly(this compound) (PTrFE) via RAFT polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My RAFT polymerization of TrFE is showing poor control over molecular weight and a broad dispersity. What are the likely causes?
A1: Poor control over molecular weight and high dispersity in TrFE RAFT polymerization are primarily attributed to two key challenges: reverse additions of the TrFE monomer and irreversible transfer reactions.[1][2] Similar to the RAFT polymerization of other fluoroolefins like vinylidene fluoride (B91410) (VDF), these side reactions can significantly impact the control of the polymerization and the functionality of the polymer chain ends.[1][2]
-
Reverse Additions: this compound can add to the growing polymer chain in a "reverse" or "tail-to-tail" fashion. This leads to the formation of less reactive dormant species, which disrupts the RAFT equilibrium and results in a loss of control over the polymerization.[2]
-
Irreversible Transfer Reactions: Transfer reactions to solvent or other species in the polymerization mixture can lead to the formation of dead polymer chains that can no longer participate in the RAFT process. This contributes to a broader molecular weight distribution.[1]
Q2: I am observing low monomer conversion in my TrFE RAFT polymerization. How can I improve the conversion rate?
A2: Low monomer conversion can be a result of several factors. Based on general RAFT principles and challenges with fluorinated monomers, consider the following:
-
Initiator Concentration: The concentration of the radical initiator plays a crucial role. While a higher initiator concentration can increase the rate of polymerization, an excessive amount can lead to a higher number of dead chains and loss of control.[][4] It is a delicate balance that needs to be optimized for your specific reaction conditions.
-
Reaction Time and Temperature: Ensure that the polymerization is allowed to proceed for a sufficient amount of time. The polymerization of fluorinated monomers can sometimes be slower than that of conventional monomers. The reaction temperature will also affect the rate of initiator decomposition and propagation.
-
RAFT Agent Selection: The choice of the RAFT agent is critical for successful polymerization. A RAFT agent that is not well-suited for TrFE may lead to poor control and low conversion. Xanthates, such as O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate, have been successfully used for the RAFT polymerization of TrFE.[2][5]
Q3: How can I confirm the occurrence of reverse additions in my PTrFE?
A3: The presence of reverse additions and the characterization of chain-end functionality can be investigated using advanced analytical techniques. Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is a powerful tool to identify the different microstructures within the polymer chain arising from head-to-tail and tail-to-tail additions.[6] Additionally, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can provide detailed information about the polymer chain ends and the presence of different species.[1][2]
Q4: What are the recommended starting conditions for a successful RAFT polymerization of TrFE?
A4: Based on reported successful RAFT polymerization of TrFE, here are some recommended starting conditions.[2][5] Please note that optimization may be required for your specific experimental setup.
-
Monomer: this compound (TrFE)
-
RAFT Agent: O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate (Xanthate)
-
Initiator: A thermal initiator such as azobisisobutyronitrile (AIBN) is commonly used in RAFT polymerizations.[][4][7]
-
Solvent: The choice of solvent is important. Solvents that can participate in transfer reactions should be avoided.
-
Temperature: The reaction temperature should be chosen based on the decomposition kinetics of the initiator.
For a more detailed protocol, please refer to the "Experimental Protocols" section below.
Data Presentation
The following tables summarize typical data for the RAFT polymerization of TrFE and a related fluorinated monomer, 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), for comparison.
Table 1: RAFT Polymerization of this compound (TrFE) - Example Data
| Entry | [TrFE]:[RAFT Agent]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) | Reference |
| 1 | Example Ratio | 24 | >95 | - | - | [2] |
Table 2: RAFT Dispersion Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA) - Example Data
| Entry | Stabilizer | Target DP of PTFEMA | Conversion (%) | Mn ( g/mol ) | Dispersity (Đ) | Reference |
| 1 | PSMA | 100 | ≥95 | - | ≤ 1.34 | [8] |
| 2 | PSMA | 200 | ≥95 | - | ≤ 1.34 | [8] |
| 3 | PSMA | 300 | ≥95 | - | ≤ 1.34 | [8] |
PSMA: Poly(stearyl methacrylate), DP: Degree of Polymerization. This data is for a related fluorinated monomer and illustrates the level of control achievable with RAFT.
Experimental Protocols
General Protocol for RAFT Polymerization of this compound (TrFE)
This protocol is a general guideline based on the successful RAFT polymerization of TrFE reported in the literature.[2][5]
Materials:
-
This compound (TrFE) monomer
-
RAFT Agent: O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate
-
Initiator: e.g., Azobisisobutyronitrile (AIBN)
-
Solvent (ensure it is degassed and anhydrous)
-
Reaction vessel (e.g., Schlenk tube or high-pressure reactor)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction vessel, add the RAFT agent and the initiator.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) multiple times to remove oxygen.
-
Add the desired amount of degassed solvent to dissolve the RAFT agent and initiator.
-
-
Monomer Addition:
-
Introduce the TrFE monomer into the reaction vessel. This is typically done under pressure as TrFE is a gas at room temperature. The amount of monomer can be controlled by pressure and temperature.
-
-
Polymerization:
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature. The temperature should be chosen based on the half-life of the initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired amount of time with constant stirring.
-
-
Termination and Isolation:
-
To quench the polymerization, rapidly cool the reaction vessel by immersing it in an ice bath.
-
Vent any unreacted TrFE monomer in a safe and controlled manner.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration and wash it with the non-solvent to remove any unreacted monomer, initiator fragments, and RAFT agent.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion by gravimetry or ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn) and dispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC).
-
Characterize the polymer structure and chain-end functionality by ¹H NMR, ¹⁹F NMR, and MALDI-TOF mass spectrometry.
-
Visualizations
Diagram 1: General Mechanism of RAFT Polymerization
Caption: The general mechanism of RAFT polymerization, including initiation, propagation, the key RAFT equilibrium, and termination steps.
Diagram 2: Troubleshooting Workflow for TrFE RAFT Polymerization
Caption: A troubleshooting decision tree for addressing common issues in the RAFT polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. RAFT polymerisation of this compound: the importance of understanding reverse additions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 5. RAFT polymerisation of this compound: the importance of understanding reverse additions†,10.1039/D0PY01754J – 960化工网 [m.chem960.com]
- 6. NMR investigations of polythis compound (PTrFE) synthesized by RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. boronmolecular.com [boronmolecular.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoroethylene (TrFE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of trifluoroethylene (TrFE).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the conversion of the starting material (e.g., chlorothis compound) lower than expected?
A1: Low conversion can stem from several factors related to reaction conditions and catalyst activity.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the catalytic hydrodechlorination of chlorothis compound (B8367) (CTFE), the temperature should typically be maintained between 200°C and 320°C.[1] Temperatures outside this range can significantly decrease the conversion rate.
-
Improper Contact Time: The duration of contact between the reactants and the catalyst influences conversion. For gas-phase reactions, a contact time of 0.1 to 4.0 seconds is often recommended.[1] Shorter times may not allow the reaction to proceed sufficiently, while excessively long times can lead to undesired side reactions.
-
Incorrect Reactant Molar Ratio: The stoichiometry of the reactants is crucial. In the synthesis from CTFE and hydrogen, a molar ratio of hydrogen to CTFE between 0.8:1 and 1.2:1 is generally optimal.[1] Deviations from this range can limit the conversion of the limiting reagent.
-
Catalyst Deactivation: The catalyst, typically palladium or platinum on a support like activated carbon, can lose activity over time.[2] This can be due to coking, poisoning by impurities in the feed, or sintering of the metal particles at high temperatures. Regeneration or replacement of the catalyst may be necessary.
Q2: The yield of this compound is low, despite high conversion of the starting material. What are the likely causes?
A2: Low yield with high conversion points towards the formation of undesired byproducts.
-
Side Reactions: Several side reactions can occur, reducing the selectivity for TrFE. For instance, over-hydrogenation can lead to the formation of 1,1,2-trifluoroethane (B1584508) and 1,1-difluoroethane.[2] The reaction scheme can be complex, with various byproducts possible depending on the specific conditions.
-
Reaction Temperature: As with conversion, temperature plays a key role in selectivity. While a certain temperature is needed for conversion, excessively high temperatures (e.g., above 320°C) can favor the formation of byproducts.[1] Fine-tuning the temperature within the optimal range (240°C to 300°C is often preferred) is essential for maximizing TrFE yield.[1]
-
Catalyst Choice: The choice of catalyst and support can influence selectivity. Palladium on activated carbon is a commonly used catalyst.[1][3] The characteristics of the activated carbon support, such as being extruded, have been noted to be important for catalyst performance.[3]
-
Impure Reactants: Impurities in the starting materials or the hydrogen gas can lead to side reactions or catalyst poisoning, thereby affecting the yield.
Q3: How can I minimize the risk of explosion during this compound synthesis and handling?
A3: this compound is a flammable gas and can form explosive peroxides, especially in the presence of oxygen.[2][4] Strict safety protocols are imperative.
-
Inert Atmosphere: The entire synthesis and purification process should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Storage Conditions: TrFE should be stored in appropriate containers, away from oxygen and ignition sources. The risk of auto-polymerization and peroxidation increases in the liquid phase.[4]
-
Dilution with an Inert Gas: In some processes, an inert gas like nitrogen is used to dilute the reactant mixture, which can help to mitigate explosion risks.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common laboratory methods for synthesizing this compound?
A1: The most frequently cited laboratory and industrial methods for TrFE synthesis include:
-
Catalytic Hydrodechlorination of Chlorothis compound (CTFE): This gas-phase reaction involves reacting CTFE with hydrogen over a palladium or platinum catalyst supported on activated carbon or alumina (B75360).[1][2][3]
-
Dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113): This process can be carried out in the gas phase at high temperatures in the presence of a catalyst.[2] It often produces CTFE as a primary product, with TrFE as a byproduct.[2]
Q2: What type of catalyst is most effective for the synthesis of this compound from chlorothis compound?
A2: The most effective catalysts are typically from Group VIII metals, with palladium and platinum being the most commonly used.[1][2] These metals are usually deposited on a high-surface-area support.
-
Catalyst Composition: Palladium or platinum on a support such as activated carbon or alumina is frequently employed.[1][5] The metal content is typically in the range of 0.2 to 7 weight percent.[1]
-
Catalyst Support: Activated carbon is a preferred support material.[1][2] Some studies suggest that the physical form of the support, such as extruded activated carbon, can enhance catalyst performance.[3]
Q3: What are the typical reaction conditions for the gas-phase hydrodechlorination of chlorothis compound?
A3: The optimal reaction conditions can vary, but the following ranges are commonly reported:
Data Presentation
Table 1: Reaction Parameters for Catalytic Hydrodechlorination of Chlorothis compound (CTFE)
| Parameter | Recommended Range | Notes |
| Catalyst | Palladium or Platinum on Activated Carbon/Alumina | 0.2-7 wt% metal loading is common.[1] |
| Temperature | 200 - 320 °C | A narrower range of 240-300°C may improve selectivity.[1] |
| H₂ to CTFE Molar Ratio | 0.8:1 to 1.2:1 | Ratios between 1:1 and 1.2:1 are often preferred.[2] |
| Contact Time | 0.1 - 4.0 seconds | Shorter contact times may be used at higher temperatures.[1] |
| Conversion of CTFE | > 60% | Can be influenced by all of the above parameters.[1][2] |
| Selectivity for TrFE | > 80% | Highly dependent on precise control of reaction conditions.[1][2] |
Experimental Protocols
Methodology for Gas-Phase Catalytic Hydrodechlorination of Chlorothis compound (CTFE)
This protocol is a generalized procedure based on common practices described in the literature.[1][2]
-
Catalyst Preparation:
-
Prepare the catalyst by impregnating a support material (e.g., activated carbon) with a solution of a palladium or platinum salt (e.g., palladium chloride).
-
Dry the impregnated support and then reduce the metal salt to its metallic form by heating under a hydrogen atmosphere at 150-500°C.[1]
-
-
Reactor Setup:
-
Pack a tubular reactor with the prepared catalyst. The catalyst bed can be placed between two layers of an inert material like silica.[2]
-
Equip the reactor with a heating system to maintain the desired reaction temperature and a thermocouple to monitor it.
-
Connect gas lines for hydrogen, CTFE, and an inert gas (e.g., nitrogen) to the reactor inlet, with mass flow controllers to regulate the gas flow rates.
-
-
Reaction Procedure:
-
Heat the reactor to the desired temperature (e.g., 250°C) under a flow of inert gas.
-
Introduce the reactant gases (hydrogen and CTFE) at the specified molar ratio and flow rate to achieve the desired contact time. An inert gas may also be co-fed.[2]
-
Pass the gas mixture through the catalyst bed.
-
-
Product Collection and Analysis:
-
Cool the effluent gas stream to condense the products and unreacted starting materials.
-
Analyze the composition of the product mixture using gas chromatography (GC) to determine the conversion of CTFE and the selectivity for this compound.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Simplified reaction pathway for TrFE synthesis.
References
- 1. US3564064A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 2. US9447003B2 - Method for synthesising this compound from chlorothis compound - Google Patents [patents.google.com]
- 3. WO2012000853A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 4. CN104125940A - Method for synthesizing this compound from chlorothis compound - Google Patents [patents.google.com]
- 5. EP0053657A1 - Preparation of chlorothis compound and this compound - Google Patents [patents.google.com]
Side reactions and byproduct formation in trifluoroethylene chemistry
Welcome to the Technical Support Center for Trifluoroethylene (TrFE) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactivity of this compound.
Disclaimer
Safety First: this compound (TrFE) is a hazardous material. It is an extremely flammable gas that can form explosive peroxides in the presence of air and is prone to spontaneous, violent polymerization and disproportionation, which can lead to explosions.[1][2][3] All experimental work with TrFE must be conducted in a well-ventilated fume hood or a specialized containment facility, with appropriate personal protective equipment (PPE) and engineering controls in place. Always consult the Safety Data Sheet (SDS) before use.[4]
Section 1: Polymerization of this compound
Q1: My TrFE polymerization is proceeding too quickly and feels uncontrolled. What is happening and how can I prevent it?
A1: You are likely experiencing a runaway reaction, which could be either a rapid, uncontrolled polymerization or a more dangerous exothermic disproportionation/deflagration.[2][5] TrFE has a tendency to undergo spontaneous and violent decomposition, especially under pressure or with an ignition source, which can be the heat from an uncontrolled polymerization.[2][6]
Troubleshooting Steps:
-
Immediate Action: If you suspect a runaway reaction, follow your lab's emergency procedures immediately. This may involve emergency cooling, quenching with an inhibitor, or evacuation.
-
Identify the Cause:
-
Impurities: The presence of oxygen can form explosive peroxides that act as uncontrolled initiators.[1] Ensure your TrFE and solvents are rigorously deoxygenated.
-
Excess Initiator: Too much initiator will generate an excessive number of radical chains, leading to a rapid exotherm.
-
Inadequate Heat Removal: Polymerization is exothermic. If your reaction vessel cannot dissipate the heat generated, the temperature will rise, accelerating the reaction rate in a dangerous feedback loop.
-
High Pressure: The risk of explosive disproportionation increases significantly at pressures above 0.35 MPa (50 psi).[2]
-
Preventative Measures:
-
Inhibitors: For storage, TrFE should contain a polymerization inhibitor, such as d-limonene or α-pinene.[7][8] Ensure this inhibitor is removed (e.g., by passing the gas through a column of activated alumina) immediately before use.
-
Monomer Purity: Use freshly purified monomer for polymerization to avoid unknown contaminants that could initiate polymerization.[9]
-
Controlled Initiation: Add the initiator slowly and in a controlled manner. For thermally initiated polymerizations, ensure the reaction temperature is stable before adding the initiator.
-
Solvent Choice: Using a low-boiling point solvent can help control the temperature through reflux cooling.[10]
-
Scale: Start with small-scale reactions to establish safe operating parameters before scaling up.
Logical Workflow for Preventing Runaway Reactions
Caption: Workflow for preventing runaway TrFE polymerization.
Q2: I am observing low yields in my TrFE polymerization. What are the common causes and how can I improve the yield?
A2: Low yields in TrFE polymerization can be attributed to several factors, often related to impurities or suboptimal reaction conditions.
Troubleshooting Guide for Low Polymer Yields:
| Potential Cause | Explanation | Recommended Solution |
| Inhibitor Presence | Residual storage inhibitor (e.g., limonene) will quench radicals, preventing polymerization initiation. | Purify the TrFE gas by passing it through an appropriate column (e.g., activated alumina) immediately before use. |
| Impurities in Monomer/Solvent | Oxygen is a radical scavenger and can inhibit polymerization. Other impurities can act as chain transfer agents, limiting polymer chain growth.[9] | Rigorously deoxygenate all reagents and solvents using techniques like sparging with an inert gas (N₂ or Ar) or freeze-pump-thaw cycles. Use high-purity, dry solvents. |
| Insufficient Initiator | The initiator may have decomposed, or the concentration may be too low to start the polymerization effectively. | Use a fresh batch of initiator. Optimize the initiator concentration; typical concentrations are 0.1-1 mol% relative to the monomer. |
| Incorrect Temperature | The reaction temperature may be too low for the chosen initiator to decompose efficiently, or too high, leading to side reactions and premature termination. | Ensure the reaction temperature is appropriate for the initiator's half-life. For persulfate initiators, temperatures of 60-80°C are common.[9] |
| Poor Monomer Solubility (Heterogeneous Systems) | In suspension or emulsion polymerization, poor dispersion of the monomer can lead to a slow reaction rate. | Optimize the stirring speed and the concentration of the suspending/emulsifying agent to ensure good mixing and monomer droplet/micelle formation.[11] |
Q3: What are the common byproducts in TrFE polymerization and how can I identify and minimize them?
A3: Byproduct formation in TrFE chemistry is often linked to the high reactivity of the monomer and its thermal instability.
Common Byproducts and Their Formation:
| Byproduct | Formation Mechanism | Identification (Typical ¹⁹F NMR) | Mitigation Strategy |
| Octafluorocyclobutane | [2+2] Cycloaddition (Dimerization) of TrFE, favored at higher temperatures.[12] | A sharp singlet in the perfluoroalkane region. | Maintain a lower reaction temperature. Keep monomer concentration controlled in the reaction phase. |
| Tetrafluoromethane (CF₄) and Carbon | Explosive disproportionation or thermal decomposition of TrFE at high temperatures or pressures.[1][5] | CF₄ is a gas; its presence is a sign of severe decomposition. Carbon appears as black soot. | Strictly control reaction temperature and pressure. Ensure proper heat removal and avoid localized hot spots.[12] |
| Oligomers | Excessive chain transfer reactions or premature termination. | Broad signals in the ¹⁹F NMR spectrum, difficult to resolve. GPC will show low molecular weight species. | Use a purified monomer and solvent to reduce chain transfer agents. Optimize initiator concentration. |
Experimental Protocol: Radical Solution Polymerization of TrFE
This protocol is a representative example and should be adapted and optimized for your specific equipment and safety procedures.
-
Reactor Setup: A 250 mL stainless steel autoclave equipped with a magnetic stir bar, thermocouple, pressure transducer, and gas inlet/outlet valves is used.
-
Preparation: The reactor is thoroughly cleaned, dried, and then assembled. It is purged with dry nitrogen gas for 30 minutes after being heated under vacuum to remove adsorbed moisture and air.
-
Reagent Charging:
-
Add 100 mL of anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Add the initiator (e.g., 0.2 g of azobisisobutyronitrile, AIBN).
-
Seal the reactor.
-
-
Deoxygenation: Subject the solvent/initiator mixture to three freeze-pump-thaw cycles to ensure it is free of oxygen.
-
Monomer Addition:
-
Cool the reactor to a low temperature (e.g., -78°C with a dry ice/acetone bath).
-
Evacuate the reactor headspace.
-
Introduce purified TrFE gas into the reactor. The amount can be determined by mass or by monitoring the pressure increase at a known volume. For example, add 20 g of TrFE.
-
-
Polymerization:
-
Warm the reactor to the desired temperature (e.g., 65°C for AIBN) while stirring.
-
Monitor the internal pressure. A drop in pressure indicates monomer consumption.
-
Maintain the reaction for the desired time (e.g., 12-24 hours).
-
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent any unreacted TrFE gas into a scrubber or capture system.
-
Open the reactor and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at 50°C to a constant weight.
-
Section 2: Cycloaddition and Nucleophilic Reactions
Q4: I am getting a mixture of endo and exo isomers in my [4+2] cycloaddition with TrFE. How can I control the stereoselectivity?
A4: The stereoselectivity of Diels-Alder reactions involving fluorinated dienophiles like TrFE can be sensitive to reaction conditions. Generally, the exo product is thermodynamically favored, while the endo product is kinetically favored due to secondary orbital interactions.
Strategies to Influence Stereoselectivity:
-
Temperature: Lower temperatures typically favor the kinetically controlled product (endo). Higher temperatures can allow for equilibration to the more stable thermodynamic product (exo).
-
Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, enhancing its reactivity and potentially influencing the transition state geometry, often favoring one isomer over the other.
-
Solvent: The polarity of the solvent can affect the stability of the transition states, thereby influencing the endo/exo ratio.
Logical Diagram of Selectivity Control
Caption: Factors influencing endo/exo selectivity in Diels-Alder reactions.
Q5: How can I purify my desired product from unreacted starting material and byproducts after a reaction with TrFE?
A5: Purifying fluorinated compounds often requires specialized techniques due to their unique physical properties, such as low polarity and high volatility.
Purification Techniques for Fluorinated Compounds:
| Technique | Application and Considerations |
| Distillation | Effective for volatile liquid products. Fractional distillation can separate compounds with different boiling points. Care must be taken due to the thermal sensitivity of some fluorinated compounds. |
| Chromatography (Flash/HPLC) | Stationary Phase: Standard silica (B1680970) gel can be effective, but for compounds with high fluorine content, specialized "fluorous" phases are recommended. These include columns functionalized with perfluoroalkyl chains (TDF) or pentafluorophenyl (PFP) groups, which offer different selectivity.[13][14][15] Mobile Phase: Standard normal-phase (e.g., hexanes/ethyl acetate) or reversed-phase (e.g., acetonitrile (B52724)/water) systems can be used. For fluorous columns, solvents like methanol (B129727) or acetonitrile are often used for elution.[15] |
| Crystallization | If the desired product is a solid, crystallization from an appropriate solvent system is an excellent method for achieving high purity. |
| Aqueous Wash (Work-up) | To remove water-soluble impurities (e.g., salts, acids, bases). Be aware that some fluorinated compounds can have surprising solubility properties. |
Experimental Protocol: Purification using Fluorous Solid-Phase Extraction (SPE)
This protocol is adapted for purifying a moderately fluorinated small molecule from non-fluorinated starting materials.
-
Sample Preparation: After the reaction work-up, dissolve the crude product mixture in a minimum amount of a suitable solvent (e.g., DMF, THF).
-
Cartridge Conditioning: Use a fluorous SPE cartridge (e.g., silica gel functionalized with tridecafluoro groups). Condition the cartridge by washing with 1-2 column volumes of methanol, followed by 1-2 column volumes of a "fluorophobic" solvent like 80:20 methanol/water.[15]
-
Loading: Load the sample solution onto the cartridge.
-
Washing (Elution of Non-fluorous Compounds): Wash the cartridge with 2-3 column volumes of the fluorophobic solvent (80:20 methanol/water). This will elute the non-fluorinated impurities, while the fluorinated product remains adsorbed on the stationary phase.[15]
-
Elution (Elution of Fluorinated Product): Elute the desired fluorinated product from the cartridge using a "fluorophilic" solvent, such as pure methanol.[15]
-
Analysis: Collect the fractions and analyze them by TLC, GC-MS, or NMR to confirm the purity of the product. Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: General Handling and Safety
Q6: How should I properly store and handle TrFE to avoid hazardous situations?
A6: Safe storage and handling are critical to prevent accidents with TrFE. The primary hazards are its flammability, tendency to form explosive peroxides, and potential for spontaneous, violent polymerization or decomposition.[1][2][3]
Guidelines for Safe Handling and Storage:
| Aspect | Recommendation | Reasoning |
| Storage Container | Store in a suitable gas cylinder rated for the pressure. | To safely contain the gas under pressure. |
| Temperature | Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[4][16] Cylinder temperatures should not exceed 52°C (125°F).[4] | Heat can increase the internal pressure and accelerate decomposition or spontaneous polymerization.[12] |
| Atmosphere | Always handle under an inert atmosphere (e.g., nitrogen). Exclude air and oxygen at all times. | To prevent the formation of highly explosive peroxides.[1] |
| Inhibitors | TrFE is typically supplied with an added inhibitor (e.g., limonene).[2][8] | To prevent spontaneous polymerization during transport and storage. |
| Pressure | Handle at the lowest practical pressure. The risk of explosive decomposition increases significantly above 0.35 MPa.[2] | To minimize the risk of deflagration. |
| Materials Compatibility | Use equipment made of compatible materials (e.g., stainless steel). Avoid incompatible materials that could catalyze decomposition. | To prevent corrosion and potential catalytic initiation of hazardous reactions. |
| Ignition Sources | Eliminate all ignition sources, including sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[3][4] | TrFE is extremely flammable and can be ignited by a static discharge. |
Safety Workflow Diagram
Caption: Safe handling workflow for using TrFE in experiments.
References
- 1. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 2. WO2013113785A1 - Stable compositions of this compound - Google Patents [patents.google.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. airgas.com [airgas.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. Exposure Data - Some Chemicals Used as Solvents and in Polymer Manufacture - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]
- 10. icheme.org [icheme.org]
- 11. US5814713A - Method for emulsion polymerization of tetrafluoroethylene and method for prevention of irregular polymerization thereof - Google Patents [patents.google.com]
- 12. aidic.it [aidic.it]
- 13. silicycle.com [silicycle.com]
- 14. academic.oup.com [academic.oup.com]
- 15. bia.si [bia.si]
- 16. echemi.com [echemi.com]
Enhancing the β-phase formation in P(VDF-TrFE) films.
Welcome to the technical support center for enhancing the β-phase formation in Poly(vinylidene fluoride-trifluoroethylene) P(VDF-TrFE) films. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for achieving a high β-phase content, which is crucial for piezoelectric and ferroelectric applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the fabrication of P(VDF-TrFE) films and provide actionable solutions.
Q1: My P(VDF-TrFE) film, characterized by FTIR, shows a low β-phase content. What are the likely causes and how can I improve it?
A1: A low β-phase content is a frequent issue and can stem from several factors throughout your process. Here’s a troubleshooting guide:
-
Solvent Selection: The choice of solvent is critical. Solvents with a lower evaporation rate and higher dipole moment, such as Dimethylformamide (DMF), tend to favor the formation of the thermodynamically stable β-phase.[1] Rapid solvent evaporation can sometimes lead to the formation of the non-polar α-phase. If you are using a solvent mixture like DMF/acetone, consider increasing the proportion of DMF.
-
Annealing Temperature: Post-deposition annealing is a key step to enhance crystallinity and promote the β-phase. The optimal annealing temperature is typically between the Curie temperature (Tc) and the melting temperature (Tm) of the P(VDF-TrFE) copolymer.[2] For many common compositions, this range is approximately 125°C to 140°C.[2] Annealing below Tc may not provide enough energy for chain reorientation, while annealing above Tm will melt the film and can lead to a decrease in β-phase upon recrystallization.[2]
-
Spin Coating Parameters: For spin-coated films, high rotational speeds can help in the formation of the β-phase.[3] The mechanical stretching of the polymer chains during the spinning process can favor the all-trans conformation of the β-phase. However, the effect of spin speed can also be dependent on the solution's viscosity.[4]
-
Mechanical Stretching: If your process allows, mechanical stretching of the film can significantly induce the transformation from the α-phase to the β-phase.[5][6] This is a well-established method for enhancing the piezoelectric properties of PVDF-based materials.
Q2: I'm observing inconsistent results between batches of P(VDF-TrFE) films, even with the same protocol. What could be the source of this variability?
A2: Inconsistent results often point to subtle variations in experimental conditions. Here are some factors to control more rigorously:
-
Environmental Humidity: The humidity level during spin coating can influence the film's morphology and crystalline structure. It's advisable to perform film casting in a controlled environment, such as a glovebox with a regulated humidity level.
-
Solution Preparation: Ensure your P(VDF-TrFE) powder is fully dissolved and the solution is homogeneous before casting. Undissolved polymer can act as a defect and lead to inconsistent film quality. Gentle heating and stirring can aid in complete dissolution.
-
Substrate Cleanliness: The substrate surface plays a crucial role in the nucleation and growth of the polymer film. Any contaminants can lead to variations in film adhesion, morphology, and crystalline phase. Implement a standardized and thorough substrate cleaning protocol.
-
Thermal Ramping and Cooling Rates: The rates at which you heat and cool the films during annealing can affect the final crystalline structure. A slower, more controlled cooling rate can sometimes be beneficial for achieving higher crystallinity.
Q3: How can I quantitatively determine the β-phase content in my P(VDF-TrFE) films?
A3: Fourier-Transform Infrared Spectroscopy (FTIR) is a common and effective technique for quantifying the β-phase content. The relative fraction of the β-phase, F(β), can be calculated using the Beer-Lambert law. The calculation involves the absorbances at specific wavenumbers corresponding to the α and β phases.
F(β) = Aβ / ((Kβ/Kα)Aα + Aβ)
Where:
-
Aα and Aβ are the absorbances of the α-phase (at ~766 cm⁻¹) and β-phase (at ~840 cm⁻¹), respectively.[9]
-
Kα and Kβ are the absorption coefficients for the respective phases at those wavenumbers (Kα ≈ 6.1 x 10⁴ cm²/mol and Kβ ≈ 7.7 x 10⁴ cm²/mol).[9]
X-ray Diffraction (XRD) is another powerful technique. The β-phase in P(VDF-TrFE) is characterized by a strong diffraction peak around 2θ = 19.8°.[1][10] The degree of crystallinity can be estimated from the area of the crystalline peaks relative to the total area under the XRD curve.
Data Presentation
The following tables summarize key quantitative data from various studies on enhancing the β-phase in P(VDF-TrFE).
Table 1: Influence of Annealing Temperature on Crystallinity
| Annealing Temperature (°C) | Effect on β-phase Crystallinity | Reference |
| 80 | Gradual increase in crystallinity | [2] |
| 120 | Continued increase in crystallinity | [2] |
| 138 | Further increase towards optimal crystallinity | [2] |
| 162 (above Tm) | Reduction in crystallinity | [2] |
Table 2: Effect of Solvent on β-phase Formation
| Solvent | Key Properties | Outcome on β-phase | Reference |
| Dimethylformamide (DMF) | Low evaporation rate, high dipole moment | Favors high crystallinity and β-phase content | [1][11] |
| Methyl Ethyl Ketone (MEK) | Higher evaporation rate | Can result in lower β-phase content compared to DMF | [1] |
| DMF/Acetone mixture | Intermediate evaporation rate | β-phase content depends on the ratio of the solvents | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the β-phase in P(VDF-TrFE) films.
Protocol 1: Spin Coating and Annealing for High β-phase Films
-
Solution Preparation:
-
Dissolve P(VDF-TrFE) powder (e.g., 70:30 mol%) in a suitable solvent like DMF to a desired concentration (e.g., 5-10 wt%).
-
Stir the solution on a hot plate at a moderate temperature (e.g., 60-70°C) for several hours until the powder is completely dissolved.
-
Filter the solution through a syringe filter (e.g., 0.45 µm pore size) to remove any impurities or undissolved particles.
-
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Optional: Treat the substrate with oxygen plasma to enhance surface wettability.
-
-
Spin Coating:
-
Dispense the P(VDF-TrFE) solution onto the center of the prepared substrate.
-
Spin coat at a desired speed (e.g., 1500-3000 rpm) for a specified time (e.g., 60 seconds) to achieve the target film thickness.
-
-
Solvent Removal:
-
Place the coated substrate on a hot plate at a moderate temperature (e.g., 70-80°C) for 10-15 minutes to evaporate the residual solvent.
-
-
Annealing:
-
Transfer the film to a preheated oven or hot plate.
-
Anneal the film at a temperature between the Curie and melting temperatures (e.g., 135°C) for a duration of 2 hours to promote the formation of the β-phase.
-
Allow the film to cool down to room temperature slowly.
-
Protocol 2: Characterization of β-phase using FTIR
-
Sample Preparation:
-
Ensure the P(VDF-TrFE) film is properly mounted for measurement. For films on IR-transparent substrates, transmission mode can be used. For opaque substrates, Attenuated Total Reflectance (ATR)-FTIR is suitable.
-
-
FTIR Measurement:
-
Record the FTIR spectrum of the film in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Pay close attention to the characteristic absorption bands for the α-phase (~766 cm⁻¹) and β-phase (~840 cm⁻¹ and ~1278 cm⁻¹).
-
-
Data Analysis:
-
Perform a baseline correction on the obtained spectrum.
-
Determine the absorbance values (Aα and Aβ) at the respective characteristic peaks.
-
Calculate the relative fraction of the β-phase (F(β)) using the formula mentioned in the FAQ section.
-
Visualizations
The following diagrams illustrate key experimental workflows and relationships to provide a clearer understanding of the processes involved in enhancing the β-phase of P(VDF-TrFE).
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the electrostatic effects of stretched PVDF films and nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A critical analysis of the α, β and γ phases in poly(vinylidene fluoride) using FTIR | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategies to improve the stability of trifluoroethylene monomer during storage.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stable storage and handling of trifluoroethylene (TrFE) monomer.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during the storage and use of this compound monomer.
Issue 1: Spontaneous Polymerization in Storage Cylinder
-
Symptoms:
-
Difficulty in regulating gas flow from the cylinder.
-
Pressure drop in the cylinder is faster than expected based on usage.
-
Visible white solid (polymer) formation at the valve outlet or in connected tubing.
-
-
Possible Causes:
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for spontaneous polymerization.
Issue 2: Inconsistent Experimental Results
-
Symptoms:
-
Variable reaction rates or yields in polymerization experiments.
-
Formation of unexpected byproducts.
-
-
Possible Causes:
-
Partial polymerization or oligomerization of the monomer, leading to impurities.
-
Inconsistent levels of inhibitor affecting initiation.
-
Contamination from storage container or transfer lines.
-
-
Troubleshooting Steps:
-
Verify Monomer Purity: Before use, run a Gas Chromatography (GC) analysis to check for the presence of oligomers or other impurities.
-
Quantify Inhibitor: Determine the concentration of the stabilizer (e.g., limonene) using an appropriate analytical method like GC-MS.
-
Purge Equipment: Ensure all transfer lines and reaction vessels are thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability? A1: The primary cause is spontaneous polymerization. This compound is an extremely flammable and chemically unstable gas that can polymerize, sometimes explosively, especially in the presence of initiators like oxygen or upon exposure to heat. [3][4] Q2: What are the recommended storage conditions for this compound monomer? A2: To ensure stability, store this compound in a cool, dry, well-ventilated area, away from direct sunlight and any sources of ignition. [1][2]Cylinders should be stored upright, secured to prevent falling, and the storage temperature should not exceed 52 °C (125 °F). [1][5] Q3: What types of inhibitors are used to stabilize this compound? A3: Terpenes, such as D-limonene, are commonly used to inhibit premature polymerization. [6]Other compounds effective for the closely related tetrafluoroethylene (B6358150), which may also be applicable, include α-pinene, α-terpinene, and γ-terpinene. [3][7]These inhibitors often work by reacting with and scavenging oxygen, which can act as a polymerization initiator. [4][7] Q4: How can I be sure my monomer is still good to use? A4: Before a critical experiment, it is advisable to test the monomer's purity. A simple method is to perform a Gas Chromatography (GC) analysis to ensure the absence of significant impurities or polymer/oligomer content. Refer to the experimental protocols section for a general procedure.
Q5: Can I re-stabilize a batch of this compound if the inhibitor is depleted? A5: This is not recommended. The addition of inhibitors is a precise process performed by the manufacturer under controlled conditions. Attempting to add inhibitors to a high-pressure gas cylinder is hazardous. If you suspect inhibitor depletion, contact your supplier for guidance.
Data on Stabilizer Performance
The selection of an appropriate stabilizer is critical. The following data, adapted from studies on the closely related tetrafluoroethylene, illustrates the comparative effectiveness of different terpenes in preventing polymerization in the presence of low oxygen levels.
| Stabilizer | Oxygen Concentration (mol ppm) | Polymerization Prevention |
| α-Terpinene | < 1.8 | High |
| α-Pinene | < 1.8 | Moderate |
| D-Limonene | < 1.8 | Moderate |
| Data adapted from patent information regarding tetrafluoroethylene stabilization, which demonstrates principles applicable to this compound.[7] |
Key Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC)
-
Objective: To determine the purity of the this compound monomer and detect the presence of low-molecular-weight oligomers.
-
Methodology:
-
System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Ensure the system is leak-tight.
-
Column: A suitable column for separating volatile fluorocarbons (e.g., a PLOT column) should be used.
-
Gas Sampling: Carefully connect a gas sampling valve to the this compound cylinder regulator. Ensure all lines are purged.
-
Injection: Inject a fixed volume of the gas sample into the GC.
-
GC Program:
-
Inlet Temperature: 200 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: The this compound monomer should appear as a major peak. Higher boiling point impurities or oligomers will have longer retention times. Calculate purity based on the peak area percentage.
Caption: Workflow for GC purity analysis of TrFE.
-
Protocol 2: Accelerated Stability Test
-
Objective: To evaluate the effectiveness of a stabilizer under stressed conditions.
-
Methodology:
-
Sample Preparation: In a high-pressure NMR tube or a suitable small pressure vessel, condense a known amount of stabilized this compound monomer.
-
Incubation: Place the sealed vessel in a controlled-temperature oven at a moderately elevated temperature (e.g., 50 °C). Caution: This must be done behind a blast shield due to the risk of explosion. [5] 3. Monitoring: At regular intervals (e.g., 24, 48, 72 hours), carefully cool the vessel to room temperature.
-
Analysis: Analyze the sample using ¹⁹F NMR spectroscopy or GC (as described in Protocol 1).
-
Evaluation: Monitor for the appearance of new peaks corresponding to oligomers or polymers, and quantify the depletion of the monomer peak over time. A stable sample will show minimal change.
-
References
- 1. airgas.com [airgas.com]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. fluoropolymers.eu [fluoropolymers.eu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. specialchem.com [specialchem.com]
- 7. US7807859B2 - Polymerization inhibitor for tetrafluoroethylene - Google Patents [patents.google.com]
Technical Support Center: Characterization of Poly(trifluoroethylene) (PTrFE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of poly(trifluoroethylene) (PTrFE) for various characterization techniques.
Frequently Asked Questions (FAQs)
Q1: Why is poly(this compound) (PTrFE) so difficult to dissolve?
A1: The poor solubility of PTrFE stems from the high electronegativity of the fluorine atoms, which creates strong, stable carbon-fluorine bonds within the polymer backbone. This leads to high crystallinity and strong intermolecular forces, making it resistant to dissolution in common organic solvents at ambient temperatures.
Q2: What are the most common characterization techniques affected by the poor solubility of PTrFE?
A2: Techniques that require the polymer to be in solution are most affected. These include:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for molecular weight determination.
-
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
-
Light Scattering (LS) techniques for determining molecular weight and size.
Q3: Are there any common solvents that can dissolve PTrFE at room temperature?
A3: Generally, PTrFE is insoluble in common organic solvents at room temperature. Mild heating may improve solubility in some polar aprotic solvents, but often, more rigorous conditions are required for complete dissolution.
Q4: What is High-Temperature GPC (HT-GPC) and why is it used for PTrFE?
A4: High-Temperature Gel Permeation Chromatography (HT-GPC) is a specialized form of GPC designed for polymers that are insoluble at ambient temperatures. By operating at elevated temperatures (often 140 °C or higher), HT-GPC enables the dissolution and accurate characterization of polymers like PTrFE in high-boiling point solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the characterization of PTrFE.
Issue 1: PTrFE sample does not dissolve for GPC analysis.
-
Possible Cause: The solvent and/or temperature are not suitable for dissolving the semi-crystalline PTrFE.
-
Troubleshooting Steps:
-
Select an appropriate high-boiling point solvent. For fluoropolymers, 1,2,4-trichlorobenzene (B33124) (TCB) and 1,2-dichlorobenzene (B45396) (o-DCB) are commonly used.
-
Increase the dissolution temperature. Many fluoropolymers require temperatures of 140 °C or higher to fully dissolve. Ensure your equipment is rated for such high temperatures.
-
Allow sufficient dissolution time. Highly crystalline polymers may require several hours to dissolve completely, even at elevated temperatures. Gentle agitation can aid the process.
-
Ensure proper sample preparation. Finely powdered PTrFE will have a larger surface area and may dissolve more readily than larger pellets or films.
-
Issue 2: Incomplete dissolution or precipitation of PTrFE for NMR analysis.
-
Possible Cause: The chosen deuterated solvent has insufficient solvating power for PTrFE at the attempted temperature.
-
Troubleshooting Steps:
-
Use a suitable deuterated solvent. Deuterated acetone (B3395972) (Acetone-d6) has been reported for solution-state NMR of PTrFE.
-
Gently heat the sample. Warming the NMR tube in a water bath may aid dissolution. However, be cautious of solvent evaporation and pressure buildup.
-
Consider solid-state NMR. If solution-state NMR proves too challenging, solid-state NMR is a powerful alternative for characterizing the structure of insoluble polymers like PTrFE.
-
Issue 3: Inconsistent or non-reproducible results in light scattering measurements.
-
Possible Cause: The PTrFE solution may not be homogenous, containing aggregates or undissolved microgels that can significantly affect light scattering measurements.
-
Troubleshooting Steps:
-
Ensure complete dissolution. Follow the high-temperature dissolution protocols outlined for GPC.
-
Filter the solution at high temperature. Use a filter compatible with the solvent and temperature to remove any particulate matter or microgels before analysis. This is a critical step for obtaining reliable light scattering data.
-
Use a suitable solvent. The solvent should have a refractive index increment (dn/dc) that provides a good signal for the polymer.
-
Data Presentation
The following tables summarize key quantitative data and recommended conditions for the characterization of PTrFE and related fluoropolymers.
Table 1: Recommended Solvents and Conditions for PTrFE Characterization
| Characterization Technique | Recommended Solvent(s) | Typical Temperature | Concentration | Notes |
| GPC/SEC | 1,2,4-Trichlorobenzene (TCB), 1,2-Dichlorobenzene (o-DCB) | 140 - 160 °C | 1 - 2 mg/mL | High-temperature GPC system required. |
| NMR Spectroscopy | Deuterated Acetone (Acetone-d6) | Ambient to mild heating | 10 - 50 mg/mL (for ¹³C) | Solid-state NMR is a viable alternative. |
| Light Scattering | 1,2,4-Trichlorobenzene (TCB) | 140 - 160 °C | 0.1 - 1 wt% | Solution must be filtered at high temperature. |
Table 2: Example of High-Temperature GPC (HT-GPC) Conditions for Fluoropolymers
| Parameter | Condition |
| Instrument | High-Temperature GPC System |
| Solvent/Mobile Phase | 1,2,4-Trichlorobenzene (TCB) |
| Temperature | 150 °C |
| Columns | Set of HT-GPC columns (e.g., PLgel Olexis) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene or Polymethylmethacrylate standards |
Experimental Protocols
Protocol 1: Sample Preparation for High-Temperature GPC (HT-GPC) of PTrFE
-
Weighing: Accurately weigh 10-20 mg of PTrFE into a GPC vial.
-
Solvent Addition: Add 10 mL of 1,2,4-trichlorobenzene (TCB) to the vial.
-
Dissolution: Place the vial in a high-temperature sample preparation system or a temperature-controlled shaker. Heat the sample at 150 °C with gentle agitation for 2-4 hours, or until the polymer is fully dissolved.
-
Filtration: If the solution contains any visible particulates, filter it at high temperature through a solvent-resistant filter (e.g., stainless steel frit) before injection into the GPC system.
-
Injection: Transfer the hot solution to an autosampler vial preheated to the GPC operating temperature and inject it into the HT-GPC system.
Protocol 2: Sample Preparation for Solution-State ¹⁹F NMR of PTrFE
-
Weighing: Weigh approximately 20-30 mg of PTrFE directly into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated acetone (Acetone-d6) to the NMR tube.
-
Dissolution: Cap the NMR tube securely. Gently agitate the sample. If the polymer does not dissolve at room temperature, carefully warm the tube in a water bath at 40-50 °C for a short period. Caution: Ensure the cap is properly sealed to prevent solvent evaporation and pressure buildup.
-
Homogenization: Allow the sample to sit at room temperature to ensure a homogeneous solution before placing it in the NMR spectrometer.
Visualizations
The following diagrams illustrate key experimental workflows.
Reducing electrical breakdown in P(VDF-TrFE) thin film devices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing electrical breakdown in their P(VDF-TrFE) thin film devices.
Troubleshooting Guides
This section addresses common issues encountered during the fabrication and testing of P(VDF-TrFE) thin film devices that can lead to premature electrical breakdown.
Issue: Device experiences breakdown at low electric fields.
-
Question: My P(VDF-TrFE) device is failing at electric fields significantly lower than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: Premature breakdown at low electric fields is a common issue that can stem from several factors throughout the fabrication and testing process. The primary culprits are often related to film quality, processing conditions, and the measurement setup.
-
Film Quality: Defects such as pinholes, cracks, and surface roughness can create localized points of high electric field, leading to early breakdown.[1][2] It is crucial to inspect the film morphology using techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
Annealing Protocol: The annealing process is critical for achieving good crystallinity and reducing defects.[3][4] Annealing at a temperature between the Curie temperature (Tc) and the melting temperature (Tm) generally improves crystallinity.[4][5] However, annealing at excessively high temperatures (above Tm) can induce nanoscale cracks, which are detrimental to the dielectric strength.[1][3]
-
Electrode Integrity: Poor adhesion or defects at the electrode-polymer interface can lead to delamination and non-uniform field distribution, causing breakdown. Ensure a clean substrate and proper deposition conditions for the electrodes.
-
Contamination: Particulate contamination during the spin-coating or annealing process can introduce defects into the film. All fabrication steps should be performed in a cleanroom environment.
-
Leakage Current: High leakage current can lead to thermal runaway and breakdown.[2][6] This can be caused by intrinsic material properties or extrinsic factors like defects and charge injection from the electrodes.
-
Issue: High leakage current observed in the device.
-
Question: I am observing a high leakage current in my P(VDF-TrFE) device, which I suspect is leading to breakdown. What are the common leakage current mechanisms and how can I reduce them?
-
Answer: High leakage current is a significant contributor to electrical breakdown. The dominant leakage mechanisms in P(VDF-TrFE) films depend on the applied electric field, temperature, and film quality.
-
Ohmic Conduction: At low electric fields, the leakage current is often ohmic, arising from the movement of free charge carriers within the material.
-
Schottky Emission: At higher electric fields, charge injection from the electrodes can become significant. This process, known as Schottky emission, is highly dependent on the electrode material and the interface quality.
-
Poole-Frenkel Emission: This mechanism involves the field-assisted thermal excitation of trapped electrons into the conduction band. The density of trap states, often associated with defects, plays a crucial role.
-
Space-Charge-Limited Current (SCLC): Injected charge carriers can form a space charge region within the film, which limits the current flow.
To reduce leakage current:
-
Optimize Annealing: Proper annealing can improve crystallinity and reduce the number of charge traps.[3]
-
Improve Film Quality: Minimizing defects such as pinholes and cracks will reduce leakage pathways.
-
Choice of Electrodes: Using electrode materials with a high work function can create a larger energy barrier for charge injection, thereby reducing Schottky emission.
-
Introduce Insulating Layers: Adding a thin insulating layer between the P(VDF-TrFE) film and the electrode can effectively block charge injection.[7]
-
Issue: Inconsistent breakdown voltage measurements across multiple devices.
-
Answer: Variability in breakdown voltage is often indicative of a lack of process control and the presence of random defects.
-
Non-uniform Film Thickness: Variations in spin-coating speed or solution viscosity can lead to inconsistent film thickness across the substrate and between different batches.
-
Inhomogeneous Microstructure: Inconsistent annealing conditions (temperature gradients, ramp rates) can result in variations in crystallinity and morphology.
-
Random Defects: The stochastic nature of defect formation (e.g., dust particles, air bubbles) will inherently lead to a distribution in breakdown strength.
-
Electrode Area: The probability of encountering a critical defect increases with the electrode area, which can influence the measured breakdown strength.[8]
To improve consistency:
-
Process Control: Tightly control all fabrication parameters, including spin-coating speed, solution concentration, annealing temperature and time, and electrode deposition rates.
-
Cleanroom Environment: Maintain a high level of cleanliness to minimize contamination.
-
Statistical Analysis: Use Weibull analysis to statistically characterize the breakdown strength, which can provide a more robust measure of device reliability.[9]
-
Frequently Asked Questions (FAQs)
Fabrication and Processing
-
Question: What is the optimal annealing temperature for P(VDF-TrFE) thin films to maximize breakdown strength?
-
Answer: The optimal annealing temperature is typically between the Curie temperature (Tc) and the melting temperature (Tm).[4][5] For a P(VDF-TrFE) 70:30 mol% copolymer, this range is roughly between 113°C and 154°C.[3] Annealing in this window promotes the formation of the ferroelectric β-phase and improves crystallinity, which can enhance dielectric strength.[3][4] However, annealing above the melting point can lead to the formation of cracks and should be avoided.[1][3]
-
Question: How does film thickness affect the breakdown strength of P(VDF-TrFE) devices?
-
Answer: Generally, the dielectric breakdown strength (in MV/m or kV/mm) of thin films tends to decrease as the film thickness increases.[8] This is often attributed to a higher probability of defects in thicker films and the influence of thermal breakdown mechanisms.[8] However, for ultrathin films, the breakdown behavior can be more complex.[10]
-
Question: Can the breakdown strength of P(VDF-TrFE) be improved by blending it with other polymers?
-
Answer: Yes, blending P(VDF-TrFE) with other polymers is an effective strategy to enhance its breakdown strength. For instance, blending with polymers like PVDF or P(VDF-HFP) can improve the dielectric properties and breakdown strength.[7][11][12] The introduction of a second polymer can disrupt the formation of large crystalline domains and introduce interfaces that scatter charge carriers, thereby increasing the breakdown field.[9][11]
Characterization and Measurement
-
Question: What is the standard procedure for measuring the electrical breakdown voltage of a thin film device?
-
Answer: The breakdown voltage is typically measured by applying a ramping voltage to the device until a sudden and irreversible increase in current is observed.[13][14] The test can be performed using either a DC or AC voltage source. For DC measurements, a voltage step-up test is common, where the voltage is increased at a constant rate until breakdown.[13][15] It is important to define a clear breakdown criterion, such as a sharp increase in leakage current beyond a certain threshold.[13]
-
Question: How can I differentiate between intrinsic and defect-mediated breakdown?
-
Answer: Intrinsic breakdown is a fundamental property of the material and is related to the energy required to generate a large number of charge carriers, leading to failure. Defect-mediated breakdown, on the other hand, is initiated at extrinsic flaws like pinholes, cracks, or impurities.[2] Statistical analysis of breakdown data, such as Weibull plots, can provide insights. A narrow distribution (high Weibull modulus) often suggests a more intrinsic-like breakdown, while a broad distribution (low Weibull modulus) points towards defect-dominated failure.[9]
Data Presentation
Table 1: Influence of Annealing Temperature on P(VDF-TrFE) Properties
| Annealing Temperature (°C) | Film Thickness (nm) | Dielectric Constant (at 10 Hz) | Observations | Reference |
| 120 | 250 | ~9 | - | [1] |
| 140 | 250 | ~11 | - | [1] |
| 160 | 250 | ~13.2 | Presence of nanoscale cracks | [1] |
Table 2: Breakdown Strength of P(VDF-TrFE) and its Composites
| Material Composition | Breakdown Strength (MV/m or kV/mm) | Key Features | Reference |
| Pure PVDF | ~260 | - | [11] |
| P(VDF-TrFE-CTFE) | 280 | Relaxor ferroelectric | [16][17] |
| P(VDF-TrFE-CTFE) (uniaxially drawn, ratio 6) | 620 | Improved crystallinity and β-phase transformation | [16][17] |
| P(VDF-TrFE-CFE)/PVDF (20 wt% terpolymer) | 480 | Polymer blend | [9][11] |
| P(VDF-TrFE-CTFE)/PVDF-HFP (70/30) | 570 | Polymer blend | [12] |
| PVDF | 720-770 (DC) | - | [18] |
| PVDF | 220-233 (AC, rms) | Lower AC breakdown strength | [18] |
Experimental Protocols
Protocol 1: P(VDF-TrFE) Thin Film Fabrication by Spin-Coating
-
Solution Preparation: Dissolve P(VDF-TrFE) powder (e.g., 70:30 mol%) in a suitable solvent like methyl ethyl ketone (MEK) or dimethylformamide (DMF) to the desired concentration (e.g., 5-10 wt%). Stir the solution for several hours at room temperature to ensure complete dissolution.
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer with a bottom electrode) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Spin-Coating: Dispense the P(VDF-TrFE) solution onto the center of the substrate. Spin-coat at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
Soft Bake: Bake the coated substrate on a hotplate at a temperature below the solvent's boiling point (e.g., 70-90°C) for a few minutes to remove the residual solvent.
-
Annealing: Transfer the substrate to an oven or a hotplate for annealing. The annealing temperature and duration are critical parameters. A typical condition is to anneal at a temperature between the Curie and melting temperatures (e.g., 135-140°C) for 1-2 hours.[5]
-
Cooling: Allow the film to cool down slowly to room temperature to prevent thermal stress and cracking.
-
Top Electrode Deposition: Deposit the top electrodes (e.g., Au, Al) by thermal evaporation or sputtering through a shadow mask to define the device area.
Protocol 2: Breakdown Voltage Measurement
-
Device Connection: Place the fabricated device on a probe station. Contact the top and bottom electrodes with micromanipulator probes.
-
Instrumentation: Connect the probes to a high-voltage source meter unit (SMU) or a dedicated breakdown tester.
-
Test Parameters: Set the voltage ramp rate (e.g., 0.5-1.0 kV/s) and the current compliance (a current limit to protect the instrument).[14][15]
-
Measurement Execution: Apply the ramping voltage and monitor the current. The breakdown voltage is the voltage at which a sudden, sharp increase in current is observed.
-
Data Recording: Record the breakdown voltage for multiple devices to perform statistical analysis.
Mandatory Visualization
Caption: Experimental workflow for fabricating and testing P(VDF-TrFE) thin film devices.
Caption: Key factors influencing the electrical breakdown strength of P(VDF-TrFE) devices.
References
- 1. Optimization of Annealing Temperature for PVDF-TrFE [studfile.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in P(VDF-TrFE) Composites: A Methodical Review on Enhanced Properties and Emerging Electronics Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. scu.edu [scu.edu]
- 11. Tunable dielectric polarization and breakdown behavior for high energy storage capability in P(VDF–TrFE–CFE)/PVDF polymer blended composite films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. tjh2b.com [tjh2b.com]
- 15. electronics.org [electronics.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. zenodo.org [zenodo.org]
P(VDF-TrFE) Crystallinity Control: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P(VDF-TrFE) copolymers. Our goal is to help you overcome common experimental challenges and achieve optimal control over the crystallinity of your films.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the crystallinity of P(VDF-TrFE) important?
A1: The degree of crystallinity and the specific crystalline phase of P(VDF-TrFE) are critical as they directly determine its ferroelectric, piezoelectric, and pyroelectric properties.[1][2] The copolymer exists in multiple polymorphs, with the all-trans (TTTT) conformation β-phase being the most polar and exhibiting the strongest electroactive responses.[3][4] For applications in sensors, actuators, energy harvesting, and non-volatile memories, maximizing the content of the highly crystalline ferroelectric β-phase is essential.[1][5]
Q2: What is the optimal VDF/TrFE molar ratio for high crystallinity and ferroelectric response?
A2: P(VDF-TrFE) copolymers crystallize directly into the ferroelectric β-phase from the melt or solution.[2][6] While various compositions are used, a VDF/TrFE ratio of 75/25 mol% is often cited as having the highest ferroelectric response in terms of polarization and coercive field.[7] Compositions with VDF content between 55 to 85 mol% generally show excellent ferroelectric and piezoelectric properties.[8]
Q3: How does the choice of solvent impact the final crystallinity of the film?
A3: The solvent plays a crucial role in determining the degree of crystallinity and β-phase formation.[9] Solvents with high polarity and high dipole moments, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), tend to promote higher crystallinity and improved polymer chain alignment.[10][11] The solvent's evaporation rate is also a key factor; slower evaporation rates, as seen with DMF, can yield a higher degree of crystallinity compared to more volatile solvents like Methyl Ethyl Ketone (MEK).[9][10]
Q4: What is the role of thermal annealing in controlling P(VDF-TrFE) crystallinity?
A4: Thermal annealing is a critical post-processing step to enhance the crystallinity and optimize the phase of P(VDF-TrFE) films.[12][13] Annealing the copolymer in its paraelectric phase, at a temperature between its Curie temperature (Tc) and melting temperature (Tm), is known to be most effective for achieving well-crystallized films.[2][14] This process allows for molecular chain reorganization into more stable, ordered crystalline structures, thereby increasing the degree of crystallinity.[15]
Q5: What is the ideal temperature range for annealing P(VDF-TrFE) films?
A5: The optimal annealing temperature (Ta) is between the Curie temperature (Tc) and the melting temperature (Tm).[14] For a typical P(VDF-TrFE) 70/30 copolymer, this range is approximately 110°C to 150°C.[14] Annealing within this window promotes the transformation to and perfection of the ferroelectric β-phase.[12] Increasing the temperature from 80°C towards 138°C generally leads to a gradual increase in the degree of crystallinity.[14] However, annealing above Tm (e.g., at 162°C) can reduce crystallinity and may introduce defects.[14][15]
Q6: How do spin coating parameters affect film crystallinity?
A6: Spin coating parameters, particularly the spin speed, influence the final film properties. Within a certain range, a lower spin speed can favor a better formation of the ferroelectric phase.[12] The rapid evaporation of solvent during high-speed spin coating can "freeze" polymer chains in a non-equilibrium state, highlighting the importance of a subsequent annealing step to achieve a relaxed, well-crystallized structure.[10]
Q7: What are the primary techniques for characterizing the crystallinity of P(VDF-TrFE)?
A7: The most common characterization techniques are:
-
X-Ray Diffraction (XRD): Used to identify the crystalline phase and determine the degree of crystallinity. The characteristic peak for the β-phase is found at 2θ ≈ 19.7°-19.9°.[9][14]
-
Differential Scanning Calorimetry (DSC): Used to measure thermal transitions, including the Curie temperature (Tc) and melting temperature (Tm), which define the optimal annealing window.[14][16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the presence of specific polymorphs. Characteristic peaks for the ferroelectric β-phase are observed at 843 cm⁻¹ and 1286 cm⁻¹.[6]
Troubleshooting Guides
Issue 1: Low Degree of Crystallinity in As-Processed Film
| Potential Cause | Recommended Solution |
| Suboptimal Solvent Choice | Use a solvent with a high dipole moment like DMF or DMSO, which promotes better polymer chain alignment and higher crystallinity.[10][11] Ensure the P(VDF-TrFE) powder is fully dissolved.[17] |
| Inadequate Annealing | The film has not been annealed or the annealing temperature/time was insufficient. Anneal the film at a temperature between Tc and Tm (e.g., 135°C-140°C) for at least 1-2 hours.[13][14] |
| Rapid Solvent Evaporation | A highly volatile solvent (e.g., MEK) combined with high spin speeds can lead to an amorphous structure.[10] Consider using a solvent with a lower evaporation rate like DMF or a solvent mixture.[9][18] Follow up with a proper annealing protocol to allow for chain relaxation and crystallization.[10] |
| Incorrect VDF/TrFE Ratio | The copolymer composition influences its crystallization behavior. Ratios with 55-85 mol% VDF are known to readily crystallize into the ferroelectric phase.[8] Verify the composition of your copolymer. |
Issue 2: Poor Film Quality (Cracks, Roughness) After Annealing
| Potential Cause | Recommended Solution |
| Annealing Above Melting Temp. (Tm) | Annealing above Tm causes the film to melt, leading to defects and reduced crystallinity upon cooling.[14][15] Use DSC to accurately determine the Tm of your specific batch and anneal at least 10-15°C below it.[14] |
| Surface Roughening During Annealing | High-temperature annealing can increase surface roughness. Consider using a capping layer (e.g., TMPC) spin-coated on top of the P(VDF-TrFE) film before annealing to prevent this.[10] |
| Internal Stress | Stress from rapid solvent evaporation or substrate mismatch can lead to cracks. Ensure a slow, controlled cooling process after annealing. |
| Contaminated Substrate | Poor substrate cleaning can lead to delamination and defects. Ensure a thorough, multi-step cleaning process for your substrates (e.g., sonication in acetone, isopropanol, and DI water). |
Issue 3: Presence of Undesired Crystalline Phases (e.g., α-phase)
| Potential Cause | Recommended Solution |
| Low Annealing Temperature | Annealing at temperatures below the Curie transition (Tc) may not be sufficient to fully convert the material to the ferroelectric β-phase. |
| Cooling Rate After Annealing | A very slow cooling rate can sometimes promote the formation of the paraelectric α-phase. While not always the dominant factor for copolymers, controlled cooling is recommended. |
| Copolymer Composition | While P(VDF-TrFE) typically crystallizes in the β-phase, compositions with very high VDF content might show traces of other phases. Annealing between Tc and Tm is the most reliable method to ensure a pure ferroelectric phase.[14] |
Data Presentation
Table 1: Influence of Solvent Properties on P(VDF-TrFE) Film Characteristics
| Solvent | Dipole Moment (D) | Boiling Point (°C) | Key Outcome on Crystallinity |
| Dimethylformamide (DMF) | 3.8 | 153 | High dipole moment and low evaporation rate promote high crystallinity and β-phase formation.[9][19] |
| Dimethyl sulfoxide (DMSO) | 4.1 | 189 | Highest dipole moment leads to the highest degree of crystallinity in resulting films.[11] |
| Methyl Ethyl Ketone (MEK) | 2.7 | 80 | More volatile; may result in lower crystallinity in as-spun films compared to DMF, requiring annealing.[9][10] |
| Diethyl Carbonate (DEC) | 0.9 | 126 | Lower polarity solvent, resulting in less ordered crystalline structures compared to DMF.[19] |
Table 2: Effect of Annealing Temperature on P(VDF-TrFE) 70/30 Crystallinity
| Annealing Temp. (Ta) | Relation to Thermal Transitions | Observation on Crystallinity & Film Morphology |
| Unannealed | - | Lower crystallinity, less defined structure. |
| 80°C | Below Tc (~112°C) | Initial increase in crystallinity.[14] |
| 120°C - 140°C | Between Tc and Tm (~151°C) | Optimal Range. Significant increase in β-phase crystallinity and formation of elongated ferroelectric crystal structures.[14][15] |
| 160°C | Above Tm | Reduced degree of crystallinity.[14] Potential for defects, cracks, and fibrous structures due to melting and re-crystallization.[15] |
Experimental Protocols
Protocol 1: P(VDF-TrFE) Thin Film Preparation via Spin Coating
-
Solution Preparation:
-
Dissolve P(VDF-TrFE) powder (e.g., 75/25 mol%) in a suitable solvent (e.g., DMF or MEK) to achieve the desired concentration (e.g., 2-10 wt%).
-
Stir the mixture on a hot plate at a moderate temperature (e.g., 50-60°C) for several hours (or overnight) until the powder is completely dissolved, resulting in a clear, homogeneous solution.[17]
-
Before use, filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate impurities.[20]
-
-
Substrate Preparation:
-
Thoroughly clean the desired substrates (e.g., silicon wafers, glass slides).
-
A typical cleaning procedure involves sequential ultrasonic baths in acetone, isopropyl alcohol, and deionized (DI) water, followed by drying with a nitrogen gun.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the filtered P(VDF-TrFE) solution onto the center of the substrate.
-
Use a two-step spin process:
-
The final thickness is controlled by the solution concentration and the final spin speed.
-
-
Soft Bake:
-
After coating, place the film on a hotplate at a moderate temperature (e.g., 70-90°C) for 10-15 minutes to evaporate the bulk of the solvent.
-
Protocol 2: Thermal Annealing for Enhanced Crystallinity
-
Temperature Program:
-
Place the soft-baked P(VDF-TrFE) films into a pre-heated oven or on a calibrated hotplate.
-
Set the annealing temperature to a value between the polymer's Curie temperature (Tc) and melting temperature (Tm). A temperature of 135°C is commonly used and effective.[14]
-
-
Annealing Duration:
-
Maintain the films at the set annealing temperature for a duration of 1 to 2 hours . Studies have shown that even short annealing times can be effective, but 2 hours ensures a more complete crystalline transformation.[13]
-
-
Cooling:
-
After the annealing duration, turn off the heat source and allow the films to cool down slowly and naturally to room temperature. Avoid rapid quenching, as it can induce stress in the film.
-
Visualizations
Experimental & Logic Diagrams
Caption: Experimental workflow for fabricating high-crystallinity P(VDF-TrFE) films.
Caption: A logical flowchart for troubleshooting low crystallinity in P(VDF-TrFE) films.
Caption: Relationship map of parameters affecting P(VDF-TrFE) copolymer crystallinity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Application of PVDF and Its Copolymer Films Prepared by Spin-Coating and Langmuir–Blodgett Method | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of the TrFE Content on the Crystallization and SSA Thermal Fractionation of P(VDF-co-TrFE) Copolymers [mdpi.com]
- 8. ijert.org [ijert.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. rsc.org [rsc.org]
- 11. Solvent-Dependent Triboelectric Output Performance of Poly(vinylidene fluoride–trifluoroethylene–chlorofluoroethylene) Terpolymer [mdpi.com]
- 12. Research on the effect of spin-coating process on ferroelectric phase of PVDF-TrFE/ZnO film | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. Effect of the TrFE Content on the Crystallization and SSA Thermal Fractionation of P(VDF-co-TrFE) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Varying Solvents on Structural Properties of Annealed PVDF-Trfe Thin Films | Semantic Scholar [semanticscholar.org]
- 20. piezopvdf.com [piezopvdf.com]
Technical Support Center: Mitigating UV Degradation of Trifluoroethylene-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoroethylene-based polymers and copolymers, such as poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)). The following information is designed to help you address challenges related to UV-induced degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based polymers susceptible to UV degradation?
A1: While fluoropolymers are generally more stable than many other polymers, the carbon-fluorine and carbon-hydrogen bonds in this compound-based polymers can still be broken by high-energy UV radiation. This process, known as photodegradation, can lead to the formation of free radicals, which initiate chemical reactions that alter the polymer's structure and properties. Studies on similar fluoropolymers have shown that UV exposure can lead to the scission of C-F and C-H bonds.
Q2: What are the common signs of UV degradation in my polymer films?
A2: Common signs of UV degradation include:
-
Discoloration: Yellowing or browning of the film.
-
Changes in Mechanical Properties: The film may become brittle, lose its flexibility, or show a decrease in tensile strength.
-
Surface Changes: The surface may become hazy, chalky, or develop microcracks.
-
Alteration of Functional Properties: For materials like P(VDF-TrFE), a decrease in piezoelectric or ferroelectric performance may be observed.
Q3: What are the primary strategies for mitigating UV degradation in these polymers?
A3: The most common strategy is the incorporation of UV stabilizers into the polymer matrix before film casting or processing. These stabilizers can be broadly categorized as:
-
UV Absorbers: These molecules, such as benzophenones and benzotriazoles, absorb harmful UV radiation and dissipate it as less harmful thermal energy.
-
Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but act as radical scavengers.[1] They trap free radicals generated during photo-oxidation, preventing them from causing further degradation.[2][3][4] HALS are particularly effective for long-term protection as they are regenerated during the stabilization process.[5]
-
Inorganic Fillers: Nanoparticles of materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) can physically block or scatter UV radiation, protecting the polymer underneath.
Q4: Can I combine different types of UV stabilizers?
A4: Yes, it is common practice to use a combination of UV absorbers and HALS to achieve synergistic protective effects.[1] The UV absorber provides a "first line of defense" by reducing the amount of UV radiation penetrating the polymer, while the HALS neutralizes any free radicals that may still form.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Polymer solution turns yellow during preparation. | 1. The solvent, such as Dimethylformamide (DMF), may be degrading the polymer at elevated temperatures.[6] 2. The UV stabilizer is not fully dissolving or is reacting with the solvent. | 1. Consider using a different solvent, like acetone, which is less likely to cause degradation.[6] 2. Ensure the UV stabilizer is soluble in the chosen solvent at the processing temperature. You may need to sonicate the solution or use a co-solvent. |
| Stabilized polymer film still shows significant discoloration after UV exposure. | 1. The concentration of the UV stabilizer is too low. 2. The chosen stabilizer is not effective for the specific wavelength range of your UV source. 3. The stabilizer has poor compatibility with the polymer, leading to leaching or aggregation. | 1. Increase the weight percentage of the UV stabilizer in your formulation. 2. Check the absorption spectrum of your UV absorber and ensure it overlaps with the emission spectrum of your UV lamp. 3. Consider using a high-molecular-weight HALS for better compatibility and lower volatility.[5] |
| Film becomes brittle and cracks after UV exposure, even with a stabilizer. | 1. The UV exposure is too intense or prolonged for the current stabilizer concentration. 2. The stabilizer is only protecting against discoloration and not preserving mechanical properties. 3. The degradation is occurring at the surface, creating stress concentrations. | 1. Reduce the intensity of the UV source or the duration of the exposure in your experiment. 2. Combine a UV absorber with a HALS to protect both the aesthetic and mechanical properties of the film. 3. Ensure uniform dispersion of the stabilizer throughout the polymer matrix. |
| Inconsistent results between different batches of stabilized films. | 1. Inhomogeneous dispersion of the UV stabilizer in the polymer solution. 2. Variations in film thickness. 3. Inconsistent UV exposure conditions. | 1. Use mechanical stirring and sonication to ensure the stabilizer is fully dissolved and evenly distributed before casting the film. 2. Precisely control the film casting parameters (e.g., blade height, solution viscosity) to achieve uniform thickness. 3. Calibrate your UV exposure chamber regularly to ensure consistent irradiance and temperature. |
Quantitative Data on Stabilizer Performance
While specific data for this compound-based polymers is limited in publicly available literature, the following table provides an example of how to quantify the effectiveness of UV stabilizers based on studies of other polymers. Researchers should perform similar experiments on their specific this compound-based polymer formulations to obtain accurate data.
Table 1: Example of Color Change (ΔE*) in a Pigmented Polymer After Accelerated UV Weathering
| Stabilizer System | Concentration (wt%) | ΔE* after 500 hours | ΔE* after 1000 hours |
| Control (No Stabilizer) | 0 | 5.19 | 9.57 |
| Chimassorb 81 (UV Absorber) | 1.0 | 3.66 | 5.49 |
| Uvinul 5050 (HALS) | 1.0 | Not Reported | 7.47 |
Data adapted from a study on pigmented silicone elastomers and is for illustrative purposes only.
Experimental Protocols
Protocol 1: Incorporation of UV Stabilizers into a P(VDF-TrFE) Film via Solution Casting
-
Polymer Solution Preparation:
-
Stabilizer Addition:
-
Weigh the desired amount of UV stabilizer (e.g., Tinuvin, Chimassorb) corresponding to the target weight percentage (e.g., 0.5-2.0 wt% relative to the polymer).
-
Add the stabilizer to the polymer solution and continue stirring until it is completely dissolved. Sonication may be used to aid dissolution.
-
-
Film Casting:
-
Pour the stabilized polymer solution onto a clean, flat substrate (e.g., glass plate).
-
Use a doctor blade or film applicator to cast a film of uniform thickness.[7]
-
Dry the film in an oven at a controlled temperature (e.g., 70-90°C) to evaporate the solvent. The drying time will depend on the solvent and film thickness.[8]
-
-
Annealing (Optional):
-
To enhance crystallinity, anneal the dried film at a temperature between the Curie and melting temperatures of the P(VDF-TrFE) (e.g., 120-140°C).
-
Protocol 2: Accelerated UV Weathering Test
-
Sample Preparation:
-
Cut the stabilized and control (unstabilized) polymer films into standardized sample sizes.
-
-
Initial Characterization:
-
Measure the initial properties of the samples, such as color (using a spectrophotometer), tensile strength, and surface morphology (using SEM or AFM).
-
-
UV Exposure:
-
Place the samples in an accelerated weathering chamber equipped with a xenon arc or fluorescent UV lamp.
-
Set the desired irradiance, temperature, and humidity conditions according to standard test methods (e.g., ASTM G154, ASTM G155).
-
-
Periodic Evaluation:
-
At predetermined intervals (e.g., every 100 or 200 hours), remove a subset of samples from the chamber.
-
Re-measure the color, mechanical properties, and surface morphology to track the changes over time.
-
-
Data Analysis:
-
Compare the rate of property change between the stabilized and control samples to determine the effectiveness of the stabilizer.
-
Visualizations
Caption: Experimental workflow for preparing and testing UV-stabilized polymer films.
Caption: Logic diagram for troubleshooting common UV degradation issues in polymer films.
References
- 1. schem.net [schem.net]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. 3vsigmausa.com [3vsigmausa.com]
- 4. How Light Stabilizers Protect Polymers from UV Degradation | Everlight Chemical [everlight-uva.com]
- 5. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104877151A - Preparation method of PVDF (polyvinylidene fluoride) film and PVDF film - Google Patents [patents.google.com]
- 8. eudl.eu [eudl.eu]
Validation & Comparative
A Comparative Guide to the Ferroelectric Properties of P(VDF-TrFE) and PVDF
In the realm of ferroelectric polymers, Poly(vinylidene fluoride) (PVDF) and its copolymer with trifluoroethylene, P(VDF-TrFE), stand out for their remarkable piezoelectric, pyroelectric, and ferroelectric characteristics. This guide provides a detailed comparison of their ferroelectric properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate material for their applications.
Quantitative Comparison of Ferroelectric Properties
The ferroelectric performance of P(VDF-TrFE) and PVDF is primarily defined by key parameters such as remnant polarization (Pr), coercive field (Ec), and Curie temperature (Tc). The following table summarizes these properties based on reported experimental data.
| Property | P(VDF-TrFE) | PVDF | Notes |
| Remnant Polarization (Pr) | 40 - 110 mC/m²[1] | 30 - 75 mC/m²[1] | P(VDF-TrFE) generally exhibits a higher remnant polarization due to its stable β-phase crystalline structure. |
| Coercive Field (Ec) | 24 - 55 MV/m[1] | 50 - 120 MV/m[1] | The lower coercive field of P(VDF-TrFE) indicates that less energy is required to switch its polarization state.[1] |
| Curie Temperature (Tc) | 60 - 135 °C (VDF/TrFE ratio dependent)[2] | ~205 °C (estimated, above melting point)[3] | The Curie temperature of P(VDF-TrFE) is below its melting point, allowing for a distinct ferroelectric-to-paraelectric phase transition.[2] For PVDF, this transition is not experimentally observed as it lies above its melting temperature.[3] |
| Crystalline Phase | Predominantly ferroelectric β-phase[4][5] | Typically crystallizes in the non-polar α-phase, requires mechanical stretching or electrical poling to induce the β-phase.[5][6] | The incorporation of TrFE into the PVDF polymer chain promotes the direct crystallization into the all-trans (β-phase) conformation.[4] |
Crystalline Structure and Ferroelectricity
The ferroelectric properties of these polymers are intrinsically linked to their crystalline structure. The β-phase, with its all-trans (TTTT) chain conformation, results in the alignment of C-F and C-H dipoles, leading to a net spontaneous polarization. In contrast, the α-phase possesses a trans-gauche-trans-gauche' (TGTG') conformation, where the dipole moments within the unit cell cancel each other out, rendering it non-polar.
The introduction of the bulkier this compound (TrFE) monomer into the PVDF chain in P(VDF-TrFE) sterically hinders the formation of the TGTG' conformation, thereby favoring the direct crystallization into the ferroelectric β-phase.[5] PVDF, on the other hand, naturally crystallizes into the non-polar α-phase and requires additional processing steps like mechanical stretching or high-voltage poling to transform it into the desired β-phase.[5][6]
Experimental Protocols
Accurate characterization of ferroelectric properties is crucial for material evaluation. The following are detailed methodologies for key experiments.
Polarization-Electric Field (P-E) Hysteresis Loop Measurement
This technique is fundamental for determining the remnant polarization (Pr) and coercive field (Ec) of a ferroelectric material.
Methodology:
-
Sample Preparation: Thin films of the polymer are prepared, typically by solution casting or spin coating, onto a substrate with a bottom electrode (e.g., Pt/Si). A top electrode (e.g., Au, Al) is then deposited on the polymer film to form a metal-ferroelectric-metal capacitor structure.
-
Instrumentation: A ferroelectric tester (e.g., Radiant Technologies Precision LC) is used to apply a sinusoidal or triangular voltage waveform across the sample.
-
Measurement: The applied voltage is ramped up while the resulting polarization is measured. The polarization is determined by integrating the switching current.
-
Data Analysis: The data is plotted as polarization (P) versus electric field (E). The remnant polarization (Pr) is the polarization at zero electric field, and the coercive field (Ec) is the electric field required to switch the polarization.
Differential Scanning Calorimetry (DSC) for Curie Temperature Determination
DSC is used to measure the heat flow associated with thermal transitions in a material, including the Curie temperature (Tc), which marks the transition from the ferroelectric to the paraelectric phase.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used. The instrument has two pans, one for the sample and one for a reference (usually an empty pan).
-
Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain both pans at the same temperature.
-
Data Analysis: The heat flow is plotted against temperature. The Curie transition is observed as an endothermic peak on the heating scan.[7] The peak of this transition is taken as the Curie temperature (Tc).[8]
X-ray Diffraction (XRD) for Crystal Phase Identification
XRD is a powerful technique to determine the crystalline structure of materials. For PVDF and P(VDF-TrFE), it is used to identify the presence of the α and β phases.
Methodology:
-
Sample Preparation: A thin film of the polymer is prepared on a suitable substrate.
-
Instrumentation: An X-ray diffractometer is used. The instrument directs a beam of X-rays onto the sample.
-
Measurement: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting XRD pattern shows peaks at specific 2θ values that are characteristic of the different crystalline phases. For PVDF, the α-phase typically shows characteristic peaks at 2θ values of approximately 17.7°, 18.3°, and 19.9°, while the β-phase exhibits a strong peak around 20.3°.[6] For P(VDF-TrFE), a prominent peak corresponding to the (110)/(200) reflection of the β-phase is observed around 2θ = 19.8°.[9][10]
Conclusion
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the TrFE Content on the Crystallization and SSA Thermal Fractionation of P(VDF-co-TrFE) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P(VDF-TrFE) nanofibers: structure of the ferroelectric and paraelectric phases through IR and Raman spectroscopies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05478J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Multiscale understanding of electric polarization in poly(vinylidene fluoride)-based ferroelectric polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04310A [pubs.rsc.org]
- 7. cris.unibo.it [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Piezoelectric Polymers for Advanced Sensor Applications: P(VDF-TrFE) vs. Alternatives
In the landscape of flexible and sensitive sensor technology, particularly for applications in research, life sciences, and drug development, the choice of piezoelectric material is critical. Poly(vinylidene fluoride-trifluoroethylene), or P(VDF-TrFE), has emerged as a frontrunner due to its remarkable piezoelectric, pyroelectric, and ferroelectric properties.[1] This guide provides an objective comparison of P(VDF-TrFE) against other common piezoelectric polymers—Poly(vinylidene fluoride) (PVDF), Polylactic Acid (PLA), and Poly-L-lactic acid (PLLA)—supported by experimental data to inform material selection for sophisticated sensor applications.
Quantitative Performance Comparison
The efficacy of a piezoelectric polymer in a sensor is determined by several key parameters. The piezoelectric coefficient (d₃₃) indicates the electric charge generated per unit of applied force, while the voltage coefficient (g₃₃) represents the electric field produced per unit of applied stress. The electromechanical coupling factor (k₃₃) describes the efficiency of converting mechanical to electrical energy. The dielectric constant (εr) influences the material's ability to store electrical energy. Thermal and chemical stability are also crucial for operational robustness.
| Property | P(VDF-TrFE) | PVDF | PLA | PLLA |
| Piezoelectric Coefficient (d₃₃) (pC/N) | -25 to -40[2][3] | -20 to -30[4] | ~10-15 | ~10 |
| Voltage Coefficient (g₃₃) (Vm/N) | -0.2 to -0.4 | -0.15 to -0.3 | High (qualitative) | High (qualitative) |
| Electromechanical Coupling Factor (k₃₃) | ~0.3 | ~0.2 | Moderate | Moderate |
| Dielectric Constant (εr) @ 1 kHz | 6-12[3] | 10-13 | 2.5-3.5 | 2.5-3.5 |
| Thermal Stability (Max. Operating Temp.) | Up to 100°C[5] | Up to 80°C | ~50-60°C | ~50-60°C |
| Chemical Resistance | Excellent | Excellent | Moderate | Moderate |
Note: Values presented are typical ranges and can vary based on material processing, morphology, and measurement conditions.
In-Depth Analysis
P(VDF-TrFE) consistently demonstrates a superior piezoelectric charge coefficient (d₃₃) compared to its counterparts, making it highly sensitive for dynamic sensing applications.[2][3] Its copolymer structure facilitates the formation of the electroactive β-phase, which is responsible for its strong piezoelectric response, often without the need for the mechanical stretching required for PVDF.[6] While PVDF also exhibits good piezoelectric properties, P(VDF-TrFE) generally offers a higher and more stable performance.[4]
PLA and PLLA, being biodegradable polymers, present an interesting alternative for biomedical and environmentally sensitive applications. Their piezoelectric coefficients are lower than the fluoropolymers, but their biocompatibility is a significant advantage for in-vivo sensors or drug delivery systems.
Experimental Protocols
Reproducible and reliable sensor performance is contingent on well-defined fabrication and characterization protocols. Below are generalized methodologies for key experiments.
Sensor Fabrication via Spin Coating
Spin coating is a common technique for producing uniform thin films of piezoelectric polymers.[7][8]
-
Solution Preparation: Dissolve the piezoelectric polymer (e.g., P(VDF-TrFE)) in a suitable solvent (e.g., dimethylformamide/acetone mixture) to a specific concentration (e.g., 10-20 wt%).
-
Substrate Preparation: Clean a substrate (e.g., silicon wafer, flexible PET) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Deposition: Dispense the polymer solution onto the center of the substrate.
-
Spinning: Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.[9]
-
Annealing: Anneal the film at a temperature above its glass transition and below its melting point (e.g., 135-145°C for P(VDF-TrFE)) to enhance crystallinity and promote the formation of the β-phase.
-
Electrode Deposition: Deposit top and bottom electrodes (e.g., gold, aluminum) via sputtering or thermal evaporation.
-
Poling: Apply a strong DC electric field (e.g., 50-100 V/µm) across the film at an elevated temperature (e.g., 80-100°C) for a specific duration (e.g., 1-2 hours) to align the electric dipoles and induce piezoelectricity.[5]
Characterization of Piezoelectric Coefficient (d₃₃)
The direct piezoelectric coefficient (d₃₃) is a crucial parameter for quantifying sensor performance.
-
Sample Preparation: Prepare a poled polymer film with electrodes on both surfaces.
-
Measurement Setup: Use a quasi-static d₃₃ meter (e.g., Berlincourt-type meter). This instrument applies a low-frequency mechanical force to the sample and measures the generated charge.[10]
-
Force Application: Apply a known, oscillating force (e.g., at 110 Hz) to the film in the thickness direction (the '3' direction).
-
Charge Measurement: Measure the charge generated on the electrodes using a charge amplifier.
-
Calculation: The d₃₃ value is calculated as the ratio of the generated charge to the applied force (d₃₃ = Charge/Force).
-
Data Analysis: Repeat the measurement at multiple points on the sample to ensure uniformity and calculate an average value. It is important to control ambient conditions like temperature and humidity, as they can affect the measurement.[11]
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key experimental workflows.
References
- 1. afm.cn [afm.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. piezopvdf.com [piezopvdf.com]
- 5. Thermally Stable Piezoelectric and Pyroelectric Polymers - Tech Briefs [techbriefs.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. mdpi.com [mdpi.com]
- 8. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 9. ossila.com [ossila.com]
- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 11. youtube.com [youtube.com]
Unveiling Trifluoroethylene Reactivity: A Comparative Guide to DFT Validation
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of fluorinated compounds like trifluoroethylene (TrFE) is paramount for designing novel synthetic pathways and materials. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and elucidate these mechanisms. This guide provides a comprehensive comparison of DFT-calculated predictions with experimental data for three key reaction classes of this compound: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, [4+2] cycloaddition, and radical addition reactions.
RAFT Polymerization of this compound: A Synergy of Experiment and Theory
The controlled synthesis of poly(this compound) (PTrFE) via RAFT polymerization presents a significant challenge due to the monomer's electronic properties. A combined approach using DFT calculations and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) has been instrumental in validating the proposed reaction mechanisms, particularly the unusual reverse propagation of TrFE.[1][2]
Experimental and Computational Data Comparison
| Parameter | Experimental Value | DFT Calculated Value | Validation Notes |
| Polymer Microstructure | Evidence of head-to-head and tail-to-tail linkages from ¹⁹F NMR. | DFT calculations support the energetic feasibility of reverse monomer addition, leading to these linkages. | The combination of NMR spectroscopy and DFT calculations provided crucial evidence for the unusual reverse propagation of TrFE, a phenomenon not as prevalent in the polymerization of similar fluoromonomers like vinylidene fluoride (B91410) (VDF).[1][2] |
| Molecular Weight (Mₙ) | Controllable, e.g., Mₙ ~ 5000-15000 g/mol . | Not directly calculated but the mechanism elucidated by DFT supports the controlled nature of the polymerization. | Experimental Mₙ values are determined by GPC and show a linear increase with monomer conversion, characteristic of a controlled polymerization process. |
| Polydispersity (Đ) | Relatively low, typically between 1.2 and 1.5. | Not directly calculated, but the validated mechanism is consistent with a low polydispersity. | The low experimental polydispersity indices are indicative of a well-controlled polymerization, which is supported by the DFT-elucidated mechanism. |
Experimental Protocol: RAFT Polymerization of TrFE
A typical experimental setup for the RAFT polymerization of this compound involves the following steps:
-
Reagents : this compound (monomer), a RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate), a thermal initiator (e.g., AIBN), and a suitable solvent are combined in a reaction vessel.
-
Degassing : The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.
-
Polymerization : The reaction vessel is heated to a specific temperature (e.g., 70-90 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time.
-
Characterization : The resulting polymer is purified and analyzed.
-
¹⁹F and ¹H NMR Spectroscopy : To determine the polymer microstructure, including the presence of head-to-head and tail-to-tail linkages resulting from reverse monomer addition.
-
Gel Permeation Chromatography (GPC) : To determine the number-average molecular weight (Mₙ) and the polydispersity index (Đ) of the polymer.
-
Computational Protocol: DFT Calculations of RAFT Polymerization
DFT calculations are employed to investigate the energetics of the various elementary steps in the RAFT polymerization mechanism:
-
Model System : Small model systems representing the propagating radical and the RAFT agent are constructed.
-
DFT Method : A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen to perform the calculations.[3][4]
-
Transition State Search : The transition state geometries and energies for the key steps, such as radical addition to the monomer and fragmentation of the RAFT adduct, are located.
-
Energy Profile : The calculated energies are used to construct a potential energy surface for the reaction, allowing for the comparison of different reaction pathways (e.g., normal vs. reverse monomer addition).
[4+2] Cycloaddition: Predicting Stereoselectivity
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. DFT calculations have been used to predict the stereoselectivity and regioselectivity of the reaction between this compound and furan (B31954) derivatives. These theoretical predictions can be compared with experimental product distributions.
Experimental and Computational Data Comparison
| Reactant | Product Ratio (Exo:Endo) - Experimental | Product Ratio (Exo:Endo) - DFT Calculated | Validation Notes |
| This compound + Furan | Major product is the exo adduct. | The calculated activation energy for the exo pathway is lower than the endo pathway, predicting the exo adduct as the major product. | DFT calculations correctly predict the preference for the exo adduct in the [4+2] cycloaddition of this compound with furan. |
Experimental Protocol: [4+2] Cycloaddition of TrFE and Furan
-
Reaction Setup : this compound is reacted with furan in a sealed reaction vessel, often under pressure due to the gaseous nature of TrFE. The reaction is typically carried out at elevated temperatures.
-
Product Isolation : After the reaction is complete, the products are isolated and purified using techniques such as distillation or chromatography.
-
Product Characterization : The stereochemistry of the products (exo vs. endo) is determined using spectroscopic methods, primarily NMR.
Computational Protocol: DFT Calculations of [4+2] Cycloaddition
-
Reactant and Product Geometries : The geometries of the reactants (this compound and furan) and the possible products (exo and endo adducts) are optimized.
-
Transition State Search : The transition state structures for both the exo and endo pathways are located.
-
Activation Energy Calculation : The activation energies for both pathways are calculated as the energy difference between the transition state and the reactants. The pathway with the lower activation energy is predicted to be the kinetically favored one.
References
Comparative study of different initiators for trifluoroethylene polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of poly(trifluoroethylene) (PTrFE), a polymer with significant potential in advanced materials due to its ferroelectric, piezoelectric, and pyroelectric properties, is highly dependent on the choice of initiator. The initiator not only dictates the polymer yield and molecular weight but also influences the polymer's microstructure and ultimate performance characteristics. This guide provides a comparative overview of different initiator systems for the polymerization of this compound (TrFE), supported by available experimental data and detailed protocols to aid in the selection of the most suitable initiator for your research and development needs.
Performance Comparison of Initiators
The selection of an initiator is a critical step in designing a TrFE polymerization strategy. The following table summarizes the performance of various initiators based on published data. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the publicly available literature. Therefore, the data presented here is compiled from different studies and should be considered as a guide for initiator selection.
| Initiator System | Initiator Type | Polymerization Method | Polymer Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Key Observations |
| PPFR | Persistent Free Radical | Conventional Radical | 76 - 87[1] | 7,700 - 38,100[1] | Not Reported | Yields are high, and molecular weight can be controlled by adjusting the initiator concentration.[1] |
| Thermal Initiator with RAFT Agent | Thermal Radical | RAFT Polymerization | Not Reported | Not Reported | Well-defined (low PDI)[2] | Allows for the synthesis of well-defined polymers with controlled architecture.[2] |
| Benzoyl Peroxide (BPO) | Peroxide | Conventional Radical | Data not available for TrFE | Data not available for TrFE | Not Reported | Commonly used for fluorinated monomers, but specific data for TrFE is limited.[3][4] |
| AIBN | Azo Compound | Conventional Radical | Data not available for TrFE | Data not available for TrFE | Not Reported | Another common radical initiator; its performance in TrFE polymerization is not well-documented in comparative studies. |
| Ammonium Persulfate (APS) | Persulfate (Redox) | Emulsion Polymerization | Data not available for TrFE | Data not available for TrFE | Not Reported | Often used in aqueous emulsion polymerization of fluoropolymers.[5] |
Note: The absence of quantitative data for BPO, AIBN, and APS specifically for TrFE polymerization highlights a gap in the current literature. Researchers may need to perform initial screening experiments to determine the optimal conditions for these initiators.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful polymer synthesis. Below are representative protocols for different TrFE polymerization methods.
Conventional Radical Polymerization using a Persistent Free Radical (PPFR) Initiator
This protocol is based on the work of Colpaert et al.[1]
Materials:
-
This compound (TrFE) monomer
-
Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) initiator
-
Suitable solvent (e.g., 1,1,1,3,3-pentafluorobutane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller.
Procedure:
-
The autoclave is charged with the desired amount of PPFR initiator.
-
The reactor is then cooled in a liquid nitrogen bath and evacuated under a high vacuum.
-
A specific amount of TrFE monomer is transferred into the autoclave via condensation.
-
The reactor is allowed to warm to room temperature and then heated to the desired reaction temperature (e.g., 105 °C) with constant stirring.
-
The polymerization is allowed to proceed for a set duration (e.g., 16 hours).
-
After the reaction, the autoclave is cooled to room temperature, and any unreacted TrFE is carefully vented.
-
The resulting polymer is dissolved in a suitable solvent (e.g., acetone) and precipitated in a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration and dried under a vacuum to a constant weight.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
This protocol is a general representation based on the first report of TrFE RAFT polymerization.[2]
Materials:
-
This compound (TrFE) monomer
-
RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate)
-
Thermal initiator (e.g., AIBN)
-
Suitable solvent (e.g., dimethyl carbonate)
-
High-pressure autoclave reactor.
Procedure:
-
The RAFT agent, thermal initiator, and solvent are introduced into the autoclave.
-
The reactor is sealed, degassed by several freeze-pump-thaw cycles, and then backfilled with an inert gas (e.g., argon).
-
TrFE monomer is then introduced into the reactor.
-
The reactor is heated to the desired temperature to initiate polymerization.
-
The reaction is monitored for monomer conversion over time.
-
Upon reaching the desired conversion, the polymerization is quenched by rapid cooling.
-
The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.
General Protocol for Conventional Free-Radical Polymerization (BPO, AIBN, or APS)
This is a general guideline that can be adapted for common radical initiators.
Materials:
-
This compound (TrFE) monomer
-
Initiator (Benzoyl Peroxide, AIBN, or Ammonium Persulfate)
-
Solvent (organic for BPO and AIBN, aqueous for APS)
-
Surfactant (for emulsion polymerization with APS)
-
High-pressure autoclave reactor.
Procedure:
-
The reactor is charged with the solvent and, if applicable, a surfactant.
-
The system is deoxygenated by purging with an inert gas.
-
The initiator is introduced into the reactor. For redox systems like APS, a reducing agent may also be added.
-
The reactor is pressurized with TrFE monomer to the desired pressure.
-
The temperature is raised to the decomposition temperature of the initiator to start the polymerization.
-
The reaction is maintained at a constant temperature and pressure for the desired duration.
-
After the reaction, the reactor is cooled, and the unreacted monomer is vented.
-
The polymer is isolated by filtration (for suspension) or coagulation (for emulsion), followed by washing and drying.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of TrFE polymerization initiators.
References
- 1. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DE1030563B - Process for the preparation of trifluorochloroethylene polymers - Google Patents [patents.google.com]
- 5. repository.up.ac.za [repository.up.ac.za]
A Comparative Guide to Polytetrafluoroethylene (PTrFE) Molecular Weight Determination: Cross-Validation of NMR and GPC Techniques
For researchers, scientists, and professionals in drug development, accurate characterization of polymer molecular weight is critical for ensuring material performance and batch-to-batch consistency. Polytetrafluoroethylene (PTrFE), a highly inert and versatile fluoropolymer, presents unique challenges in this regard due to its limited solubility. This guide provides an objective comparison of two common analytical techniques for determining the molecular weight of PTrFE: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Temperature Gel Permeation Chromatography (HT-GPC). We present supporting experimental methodologies and a comparative data structure.
Quantitative Data Summary
Cross-validation of PTrFE molecular weight using NMR and HT-GPC provides a more complete understanding of the polymer's characteristics. NMR, particularly through end-group analysis, yields an absolute number-average molecular weight (Mn), while HT-GPC provides a relative molecular weight distribution (Mn, Mw, and PDI) based on calibration standards. The following table illustrates a hypothetical comparison of data obtained from both techniques for different PTrFE samples.
| PTrFE Sample | Technique | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| Sample A | ¹⁹F Solid-State NMR | 115,000 | - | - |
| HT-GPC | 125,000 | 262,500 | 2.1 | |
| Sample B | ¹⁹F Solid-State NMR | 250,000 | - | - |
| HT-GPC | 265,000 | 583,000 | 2.2 | |
| Sample C | ¹⁹F Solid-State NMR | 55,000 | - | - |
| HT-GPC | 62,000 | 111,600 | 1.8 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are methodologies for determining PTrFE molecular weight using ¹⁹F Solid-State NMR and HT-GPC.
¹⁹F Solid-State NMR for Number-Average Molecular Weight (Mn) Determination
This protocol is based on the principle of end-group analysis, where the concentration of polymer chain end-groups is quantified and related to the total number of monomer units.[1]
1. Sample Preparation:
-
A known quantity of the dry PTrFE powder is packed into a solid-state NMR rotor. No solvent is required for this technique.
2. NMR Spectroscopy:
-
Solid-state ¹⁹F Magic Angle Spinning (MAS) NMR spectra are acquired on a high-field NMR spectrometer.
-
Key acquisition parameters include:
-
Pulse Program: A standard single-pulse excitation sequence is typically used.
-
Magic Angle Spinning (MAS) Speed: A high spinning speed (e.g., 12 kHz) is employed to average out anisotropic interactions and obtain high-resolution spectra.
-
Decoupling: Proton decoupling may be used if the end-groups contain hydrogen.
-
Relaxation Delay: A sufficient relaxation delay must be chosen to ensure quantitative signal intensities.
-
3. Data Analysis:
-
The ¹⁹F NMR spectrum of PTrFE will show a large, broad resonance corresponding to the repeating -CF₂- units of the polymer backbone.
-
Distinct, smaller signals corresponding to the fluorine atoms in the end-groups (e.g., -CF₃) will be observed at different chemical shifts.[2]
-
The number-average molecular weight (Mn) is calculated by comparing the integrated intensity of the end-group signal to the integrated intensity of the repeating monomer unit signal. The following equation can be used:
Mn = [(Area of repeating unit) / (Number of F atoms in repeating unit)] / [(Area of end-group) / (Number of F atoms in end-group)] * (Molecular weight of repeating unit) + (Molecular weight of end-groups)
High-Temperature Gel Permeation Chromatography (HT-GPC) for Molecular Weight Distribution
Due to the insolubility of PTrFE in common solvents at ambient temperatures, HT-GPC is employed. This technique separates polymer chains based on their hydrodynamic volume in solution at elevated temperatures.[3][4]
1. Sample Preparation and Dissolution:
-
A precise amount of the PTrFE sample is weighed into a vial.
-
A high-boiling point solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB), is added to achieve a low concentration (e.g., 1 mg/mL).
-
The mixture is heated to a high temperature (typically 160-175 °C) with gentle agitation for a set period to ensure complete dissolution.[3][5]
2. GPC System and Conditions:
-
An integrated HT-GPC system capable of maintaining a constant high temperature (e.g., 160 °C) for the injector, columns, and detectors is required.[6]
-
Columns: A set of columns packed with a thermostable porous gel suitable for high-temperature operation is used.
-
Mobile Phase: The same high-boiling point solvent used for dissolution (e.g., TCB) is used as the eluent.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Detector: A differential refractive index (RI) detector is commonly used.
3. Calibration and Data Analysis:
-
The GPC system is calibrated using a series of well-characterized, narrow-polydispersity polymer standards (e.g., polystyrene or polyethylene) with known molecular weights.
-
A calibration curve of log(Molecular Weight) versus retention time is generated.
-
The PTrFE sample is injected, and its elution profile is recorded.
-
The molecular weight distribution (Mn, Mw, and PDI) of the PTrFE sample is calculated relative to the calibration standards using GPC software.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of PTrFE molecular weight determination using NMR and HT-GPC.
Caption: Workflow for PTrFE molecular weight cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High Temperature GPC (HT-GPC): A Complete Guide - Polymer Char [polymerchar.com]
- 4. High-Temperature Gel Permeation Chromatography (HT-GPC) Analysis of Polyolefins [intertek.com]
- 5. somf.engr.tamu.edu [somf.engr.tamu.edu]
- 6. agilent.com [agilent.com]
A Comparative Guide to the Effects of Comonomers on Trifluoroethylene (TrFE) Copolymer Properties
For Researchers, Scientists, and Drug Development Professionals
The incorporation of comonomers into trifluoroethylene (TrFE) copolymers, particularly in the well-studied poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)), is a key strategy for tuning its material properties. This guide provides a comparative analysis of the effects of different comonomers on the ferroelectric, piezoelectric, dielectric, and mechanical characteristics of TrFE copolymers, supported by experimental data.
Data Presentation: Quantitative Comparison of Copolymer Properties
The following tables summarize the quantitative effects of incorporating chlorothis compound (B8367) (CTFE) as a termonomer and blending with poly(methyl methacrylate) (PMMA) on the properties of P(VDF-TrFE).
Table 1: Influence of CTFE Comonomer on P(VDF-TrFE-CTFE) Terpolymer Properties
| Property | P(VDF-TrFE) (Neat) | P(VDF-TrFE-CTFE) (4.4 mol% CTFE) | P(VDF-TrFE-CTFE) (9.7 mol% CTFE) |
| Ferroelectric Properties | |||
| Remnant Polarization (Pr) | ~80-100 mC/m² | Reduced | Significantly Reduced (Relaxor) |
| Coercive Field (Ec) | ~50 MV/m | Reduced | Significantly Reduced (Relaxor) |
| Curie Temperature (Tc) | ~115-135 °C | Decreased | Decreased |
| Dielectric Properties | |||
| Dielectric Constant (@ 1 kHz) | ~10-15 | Increased | ~50-60 |
| Dielectric Loss (@ 1 kHz) | ~0.02-0.04 | Increased | Increased |
| Piezoelectric Properties | |||
| Piezoelectric Coefficient (d33) | ~ -25 to -35 pC/N | Decreased | Significantly Decreased |
| Mechanical Properties | |||
| Young's Modulus | ~2.5 GPa | Slightly Decreased | Decreased |
Table 2: Influence of PMMA Blending on P(VDF-TrFE) Properties
| Property | P(VDF-TrFE) (Neat) | P(VDF-TrFE) + 10 wt% PMMA | P(VDF-TrFE) + 20 wt% PMMA |
| Ferroelectric Properties | |||
| Remnant Polarization (Pr) | High | Reduced | Significantly Reduced |
| Coercive Field (Ec) | High | Reduced | Significantly Reduced |
| Dielectric Properties | |||
| Dielectric Constant (@ 1 kHz) | ~10-15 | Slightly Increased | Increased |
| Dielectric Loss (@ 1 kHz) | ~0.02-0.04 | Slightly Increased | Increased |
| Energy Storage | |||
| Discharged Energy Density | Lower | Increased | Significantly Increased |
Mandatory Visualization
Figure 1: Logical workflow of comonomer effects on P(VDF-TrFE) properties.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Ferroelectric Hysteresis Loop Measurement (Sawyer-Tower Method)
Objective: To measure the remnant polarization (Pr) and coercive field (Ec) of the copolymer films.
Apparatus:
-
Ferroelectric test system (e.g., Radiant Technologies Precision Premier II)
-
High-voltage amplifier
-
Oscilloscope
-
Sample holder with top and bottom electrodes
Procedure:
-
Sample Preparation: Deposit thin films of the copolymer onto a suitable substrate (e.g., silicon with a bottom electrode). Deposit a top electrode of a known area (e.g., gold or aluminum) via sputtering or thermal evaporation.
-
Circuit Setup: Connect the sample in a Sawyer-Tower circuit configuration.[1][2] A standard capacitor of known capacitance is placed in series with the sample.
-
Measurement: Apply a sinusoidal or triangular AC electric field to the sample. The voltage across the standard capacitor is proportional to the polarization of the sample, and the applied voltage is proportional to the electric field.
-
Data Acquisition: The oscilloscope displays the polarization (P) versus electric field (E) hysteresis loop.[3][4]
-
Analysis: From the P-E loop, determine the remnant polarization (the polarization at zero electric field) and the coercive field (the electric field required to switch the polarization).
Piezoelectric Coefficient (d33) Measurement
Objective: To quantify the piezoelectric response of the copolymer films.
Apparatus:
-
d33 meter (e.g., a Berlincourt-style meter)
-
Sample holder with probes
Procedure:
-
Sample Preparation: Prepare a poled film sample of the copolymer. Poling is typically done by applying a strong DC electric field at an elevated temperature.
-
Calibration: Calibrate the d33 meter using a standard sample with a known piezoelectric coefficient.[5][6]
-
Measurement: Place the poled sample between the probes of the d33 meter. The instrument applies a small, low-frequency AC force to the sample.[7][8]
-
Data Acquisition: The meter measures the charge generated by the sample in response to the applied force and calculates the d33 coefficient (charge per unit force).
-
Analysis: Record the d33 value. For thin films, it is crucial to ensure good contact between the probes and the film and to consider the potential influence of the substrate.
Dielectric Spectroscopy
Objective: To measure the dielectric constant and dielectric loss as a function of frequency.
Apparatus:
-
LCR meter or Impedance Analyzer
-
Sample holder with parallel plate electrodes
-
Temperature-controlled chamber
Procedure:
-
Sample Preparation: Place the copolymer film between the parallel plate electrodes of the sample holder. Ensure good contact and a known electrode area and sample thickness.
-
Measurement: Connect the sample holder to the LCR meter. Apply a small AC voltage across the sample and sweep the frequency over the desired range (e.g., 100 Hz to 1 MHz).[9][10]
-
Data Acquisition: The LCR meter measures the capacitance (C) and dissipation factor (tan δ) at each frequency.
-
Analysis: Calculate the dielectric constant (ε') using the formula: ε' = (C * d) / (ε₀ * A), where d is the sample thickness, A is the electrode area, and ε₀ is the permittivity of free space. The dielectric loss is given by the dissipation factor.
Mechanical Tensile Testing (ASTM D882)
Objective: To determine the Young's modulus, tensile strength, and elongation at break of the copolymer films.[11]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for thin films
-
Extensometer (optional, for precise strain measurement)
Procedure:
-
Sample Preparation: Cut the copolymer films into rectangular specimens of specific dimensions as per ASTM D882 (e.g., 25 mm width and 150 mm length).[12][13]
-
Measurement: Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Testing: Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.[14]
-
Data Acquisition: The UTM records the load applied and the corresponding elongation of the specimen.
-
Analysis: From the resulting stress-strain curve, calculate the Young's modulus (the initial slope of the curve), the tensile strength (the maximum stress), and the elongation at break.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, such as the Curie temperature (Tc) and melting temperature (Tm), and the degree of crystallinity.
Apparatus:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the copolymer (5-10 mg) and seal it in an aluminum DSC pan.
-
Measurement: Place the sample pan and an empty reference pan in the DSC furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. Then, cool the sample at a controlled rate. A second heating scan is often performed to observe the properties after erasing the thermal history.[15][16][17]
-
Data Acquisition: The DSC records the heat flow into or out of the sample as a function of temperature.
-
Analysis: From the DSC thermogram, identify the endothermic and exothermic peaks corresponding to the Curie transition and melting/crystallization events. The degree of crystallinity can be estimated by comparing the measured heat of fusion to the value for a 100% crystalline sample.
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases and determine the degree of crystallinity.
Apparatus:
-
X-ray diffractometer with a Cu Kα radiation source
Procedure:
-
Sample Preparation: Mount the copolymer film on a sample holder. For thin films, grazing incidence XRD (GIXRD) may be necessary to enhance the signal from the film.[18][19]
-
Measurement: Scan the sample over a range of 2θ angles (e.g., 10° to 40°).
-
Data Acquisition: The detector records the intensity of the diffracted X-rays as a function of the 2θ angle.
-
Analysis: Identify the characteristic diffraction peaks corresponding to the different crystalline phases (e.g., the ferroelectric β-phase). The degree of crystallinity can be calculated by separating the crystalline peaks from the amorphous halo and calculating the ratio of the crystalline peak area to the total area under the curve.[20][21]
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the crystalline phases (e.g., α, β, γ) present in the copolymer.
Apparatus:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: For ATR-FTIR, place the copolymer film directly onto the ATR crystal and ensure good contact.[22][23][24]
-
Measurement: Collect the infrared spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Data Acquisition: The spectrometer records the absorbance or transmittance of infrared radiation by the sample.
-
Analysis: Identify the characteristic absorption bands associated with the different crystalline phases. For P(VDF-TrFE), the β-phase is typically identified by bands around 840 and 1280 cm⁻¹.
References
- 1. Objectives_template [archive.nptel.ac.in]
- 2. Ferroelectric Studies, Sawyer–Tower Circuit [ebrary.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. physmath.spbstu.ru [physmath.spbstu.ru]
- 5. americanpiezo.com [americanpiezo.com]
- 6. sinocera.net [sinocera.net]
- 7. researchgate.net [researchgate.net]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. jays.co.kr [jays.co.kr]
- 11. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 12. m.youtube.com [m.youtube.com]
- 13. testresources.net [testresources.net]
- 14. zwickroell.com [zwickroell.com]
- 15. asiamzsteel.com [asiamzsteel.com]
- 16. store.astm.org [store.astm.org]
- 17. torontech.com [torontech.com]
- 18. researchgate.net [researchgate.net]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. icdd.com [icdd.com]
- 21. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. piketech.com [piketech.com]
- 24. azom.com [azom.com]
Head-to-Head vs. Head-to-Tail Linkages in Poly(trifluoroethylene): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of poly(trifluoroethylene) (PTrFE) synthesized with predominantly head-to-head (H-H) versus head-to-tail (H-T) monomer linkages. Understanding the influence of this regioisomerism on the polymer's properties is crucial for its application in advanced materials and drug delivery systems. This document outlines the synthetic strategies to control these linkages, detailed experimental protocols for their characterization, and a comparative analysis of their properties based on available experimental data.
Synthesis of Regioisomeric PTrFE
The arrangement of this compound (TrFE) monomer units during polymerization dictates the final properties of the polymer. Head-to-tail (isoregic) polymerization results in a regular, repeating structure, while head-to-head (syndioregic) linkages are considered "defects" in the polymer chain.
Synthesis of Pure Head-to-Tail (Isoregic) PTrFE:
A method for synthesizing pure head-to-tail PTrFE involves a two-step process. First, a precursor polymer, such as poly(bromothis compound) (PBF3E) or poly(chlorothis compound) (PCF3E), is synthesized. Subsequently, a reductive dehalogenation is performed to yield the isoregic PTrFE. This method ensures a polymer with no head-to-head structures.
Synthesis of PTrFE with Head-to-Head Linkages (Aregic PTrFE):
PTrFE with a significant level of head-to-head linkages is typically produced through free-radical polymerization of this compound. The level of these "defects" can be influenced by the polymerization temperature, with higher temperatures generally leading to a greater proportion of H-H linkages. For instance, the defect level in free-radical polymerized PTrFE can range from 10% at -80°C to 14% at +80°C.
A model for head-to-head:tail-to-tail (syndioregic) PTrFE can also be prepared by the copolymerization of 1,2-difluoroethylene (B154328) with tetrafluoroethylene.
Experimental Protocols
1. Synthesis of Pure Head-to-Tail PTrFE (via Reductive Dehalogenation):
-
Precursor Polymer Synthesis: Poly(bromothis compound) (PBF3E) or poly(chlorothis compound) (PCF3E) is synthesized via free-radical polymerization of the respective monomer.
-
Reductive Dehalogenation:
-
The precursor polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).
-
A molar excess of a reducing agent, for example, tri-n-butyltin hydride, is added to the solution.
-
A radical initiator, such as azobisisobutyronitrile (AIBN), is introduced (approximately 10 mol %).
-
The reaction mixture is heated (e.g., at 60°C) for a specified duration (e.g., 24 hours).
-
The resulting head-to-tail PTrFE is recovered by precipitation in a non-solvent like hexane (B92381).
-
Purification is performed by extraction with a solvent such as refluxing hexane to remove any residual tin compounds.
-
The complete removal of bromine or chlorine is confirmed by X-ray fluorescence spectroscopy.
-
2. Characterization by 19F NMR Spectroscopy:
High-resolution Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful tool for determining the chemical microstructure of PTrFE, including the quantification of H-H and H-T linkages.
-
Sample Preparation: PTrFE samples are dissolved in a suitable deuterated solvent, such as acetone-d6.
-
Instrumentation: A high-frequency NMR spectrometer (e.g., 470 MHz) is used to acquire the spectra.
-
Data Acquisition: Proton-decoupled 19F NMR spectra are recorded at ambient temperature.
-
Spectral Analysis:
-
The 19F NMR spectrum of PTrFE typically shows two main regions corresponding to the -CF2- and -CFH- fluorine atoms.
-
Head-to-Tail (-CHF-CF2-) Linkages: The -CF2- resonance in a regular H-T sequence is sensitive to the stereochemistry and can appear as a singlet for the racemic dyad and an AB quartet for the meso dyad.
-
Head-to-Head (-CHF-CHF-) and Tail-to-Tail (-CF2-CF2-) Linkages: These "defect" structures give rise to distinct peaks at different chemical shifts. For example, the racemic tail-to-tail fluorine of the CFH group appears at the lowest frequency (around -218.4 to -218.8 ppm).
-
Quantification of Defect Level: The percentage of H-H linkages (defect level) is determined by integrating the areas of the peaks corresponding to the different linkages.
-
Data Presentation
Table 1: Defect Levels in PTrFE Synthesized under Different Conditions
| Polymerization Method | Polymerization Temperature (°C) | Initiator | Defect Level (%) |
| Free-radical | -80 | γ-radiation | 10 |
| Free-radical | +80 | Trichloroacetyl peroxide | 14 |
| Reductive Dechlorination of PCF3E | - | - | ~2 |
| Reductive Debromination of PBF3E | - | - | 0 |
Comparative Analysis of Properties
Direct comparative studies on the properties of PTrFE with controlled H-H and H-T linkages are limited. However, based on the principles of polymer science and data from related fluoropolymers, the following trends can be anticipated:
Thermal Properties:
-
Head-to-Tail PTrFE: A more regular polymer chain structure is expected to lead to higher crystallinity and, consequently, a higher melting point and greater thermal stability.
-
Head-to-Head PTrFE: The presence of H-H linkages disrupts the chain regularity, leading to lower crystallinity, a broader melting range, and potentially lower thermal degradation temperatures. One study on a PTrFE homopolymer with a 14% defect level showed high thermal stability, with degradation starting from 362 °C.[1]
Mechanical Properties:
-
Head-to-Tail PTrFE: Higher crystallinity generally correlates with increased stiffness, tensile strength, and hardness.
-
Head-to-Head PTrFE: The amorphous regions resulting from irregular linkages would likely lead to a more flexible and less rigid material.
Piezoelectric Properties:
The piezoelectric response in fluoropolymers is closely linked to the crystalline phase and the alignment of dipoles.
-
Head-to-Tail PTrFE: The regular all-trans conformation, which is favored in the crystalline phase of some fluoropolymers and is crucial for a strong piezoelectric response, is more likely to be achieved in isoregic PTrFE.
-
Head-to-Head PTrFE: The disruption of the regular chain structure by H-H linkages could hinder the formation of the polar crystalline phase, potentially leading to a weaker piezoelectric effect. While direct data for PTrFE is scarce, studies on the related copolymer P(VDF-TrFE) highlight the importance of crystalline structure for its piezoelectric performance.[2]
Visualizations
Below are diagrams illustrating the synthesis and characterization workflows.
Caption: Workflow for the synthesis of pure head-to-tail PTrFE.
References
A Comparative Kinetic Analysis of Vinylidene Fluoride (VDF) and Trifluoroethylene (TrFE) Copolymerization
A detailed examination of the copolymerization behavior of vinylidene fluoride (B91410) (VDF) and trifluoroethylene (TrFE) is crucial for tailoring the properties of the resulting P(VDF-TrFE) copolymers, which are renowned for their unique ferroelectric, piezoelectric, and pyroelectric properties. This guide provides a comparative kinetic study of the VDF and TrFE copolymerization process, presenting key quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
The copolymerization of VDF (M₁) and TrFE (M₂) is a free-radical polymerization process that results in a random copolymer. The kinetic behavior of this copolymerization is primarily dictated by the reactivity ratios of the two monomers, which describe the relative rate at which a growing polymer chain ending in one monomer unit adds the same versus the other monomer.
Kinetic Parameters: Reactivity Ratios
The reactivity ratios for the radical copolymerization of VDF and TrFE have been determined to be:
-
r₁ (VDF) = 0.7
-
r₂ (TrFE) = 0.5 [1]
These values provide significant insight into the copolymerization process:
-
Since both r₁ and r₂ are less than 1, it indicates that both growing polymer chain ends (one ending in a VDF unit and one ending in a TrFE unit) preferentially add the other monomer over their own. This tendency leads to a copolymer with a more alternating sequence of monomer units rather than long blocks of either VDF or TrFE.
-
The product of the reactivity ratios (r₁ * r₂ = 0.7 * 0.5 = 0.35) is less than 1, which confirms the tendency towards alternation in the copolymer chain.[1]
-
As neither reactivity ratio is zero, the formation of a strictly alternating copolymer is unlikely. Instead, a random copolymer with a higher degree of alternation is formed.
The relative values of r₁ and r₂ also influence the incorporation of the monomers into the copolymer chain based on the feed composition. Since r₁ (VDF) is slightly higher than r₂ (TrFE), VDF is slightly more reactive than TrFE towards both propagating radicals. This means that for a given feed ratio, the copolymer will be slightly richer in VDF units.
Quantitative Data Summary
The following table summarizes the key kinetic parameters for the copolymerization of VDF and TrFE.
| Parameter | Symbol | Value | Significance |
| Reactivity Ratio of VDF | r₁ | 0.7[1] | Indicates the preference of a VDF-terminated growing chain to add another VDF monomer versus a TrFE monomer. |
| Reactivity Ratio of TrFE | r₂ | 0.5[1] | Indicates the preference of a TrFE-terminated growing chain to add another TrFE monomer versus a VDF monomer. |
| Reactivity Ratio Product | r₁ * r₂ | 0.35 | A value less than 1 signifies a tendency towards the formation of a random copolymer with alternating monomer units.[1] |
Experimental Protocols
The determination of the kinetic parameters for VDF and TrFE copolymerization involves a series of well-defined experimental procedures.
Copolymer Synthesis
A series of bulk polymerizations are carried out with varying initial molar ratios of VDF and TrFE monomers.[1]
-
Materials: Vinylidene fluoride (VDF) and this compound (TrFE) monomers, a suitable free-radical initiator (e.g., a peroxide).[1]
-
Apparatus: A high-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls.
-
Procedure:
-
The desired molar amounts of VDF and TrFE are charged into the reactor.
-
The initiator is introduced into the reactor.
-
The reactor is sealed and heated to the desired polymerization temperature under pressure.
-
The polymerization is allowed to proceed for a specific time, ensuring low conversion (<10%) to assume the monomer feed ratio remains constant.
-
The reaction is terminated by cooling the reactor and venting the unreacted monomers.
-
The resulting copolymer is purified by dissolving it in a suitable solvent (e.g., acetone) and precipitating it in a non-solvent (e.g., methanol).
-
The purified copolymer is dried under vacuum.
-
Copolymer Composition Analysis
The composition of the synthesized copolymers is determined using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Apparatus: A high-resolution NMR spectrometer.
-
Procedure:
-
A sample of the purified copolymer is dissolved in a suitable deuterated solvent.
-
The ¹⁹F NMR spectrum of the solution is recorded.
-
The relative amounts of VDF and TrFE units in the copolymer are determined by integrating the characteristic peaks corresponding to the fluorine atoms in each monomer unit.
-
Determination of Reactivity Ratios
The reactivity ratios are calculated from the monomer feed composition and the resulting copolymer composition data using methods such as the Fineman-Ross method or the Kelen-Tüdös method. These methods linearize the copolymerization equation, allowing for the determination of r₁ and r₂ from a graphical plot.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for a comparative kinetic study of VDF and TrFE copolymerization.
References
A Comparative Guide to the Experimental Validation of Predicted Trifluoroethylene Polymer Microstructure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of predicted and experimentally validated microstructural features of trifluoroethylene polymers. We will delve into the powerful combination of computational predictions and established analytical techniques, offering detailed experimental protocols and supporting data to aid in the comprehensive characterization of these complex materials.
Predicted Microstructure of this compound Polymers
Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting the energetically favorable conformations and microstructures of fluoropolymers. For poly(this compound) (PTrFE), theoretical calculations predict several key features:
-
Chain Conformation: DFT studies suggest that the all-trans (TTTT) conformation is an energetically preferred structure for PTrFE chains. This is attributed to increased intramolecular repulsion between fluorine atoms and favorable intermolecular interactions within a crystal lattice.[1][2]
-
Tacticity and Defects: While a high degree of atacticity is often confirmed experimentally, computational models can predict the energetic favorability of different stereosequences (isotactic, syndiotactic).[3] Furthermore, DFT calculations, in conjunction with NMR data analysis, have been used to elucidate unusual microstructural defects such as reverse propagation (head-to-head or tail-to-tail linkages) during polymerization.[4]
-
Crystalline Phases: Theoretical modeling can predict the stability of various crystalline phases, which can then be experimentally verified.[3]
Experimental Validation Techniques
The predicted microstructural features are experimentally validated using a suite of analytical techniques. The most prominent and effective methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹⁹F NMR, is a cornerstone technique for elucidating the detailed microstructure of fluoropolymers. It provides quantitative information on chain defects, tacticity, and monomer sequencing.[3][5]
Experimental Protocol: ¹⁹F NMR Spectroscopy for Microstructure Analysis
-
Sample Preparation: Dissolve 10-20 mg of the poly(this compound) sample in a suitable deuterated solvent (e.g., deuterated acetone) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for qualitative analysis. For more detailed structural assignments, 2D NMR experiments like COSY and J-resolved spectroscopy can be employed.[5][6]
-
Temperature: All experiments are generally conducted at ambient temperature (e.g., 296 K).
-
Decoupling: Proton decoupling (e.g., WALTZ-16) is applied to simplify the spectra.
-
Recycle Delay: A recycle delay of 2.0 seconds is commonly used.
-
Number of Transients: Acquire a sufficient number of transients (e.g., 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The resulting ¹⁹F NMR spectrum is referenced to an internal or external standard (e.g., CFCl₃). The chemical shifts and splitting patterns of the resonances are analyzed to identify different fluorine environments, which correspond to variations in tacticity, head-to-tail and head-to-head linkages, and chain-end groups.[4][5]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups and determining the different crystalline phases and conformations of the polymer chains.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: A small amount of the solid polymer film or powder is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal. No extensive sample preparation is required.[9][10]
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: Typically, spectra are collected in the mid-infrared range from 4000 to 600 cm⁻¹.[9]
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.[9]
-
Number of Scans: Co-add a number of scans (e.g., 64) to improve the signal-to-noise ratio.[9]
-
Background Correction: A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum.[9]
-
-
Data Analysis: The positions and intensities of the absorption bands in the FTIR spectrum are analyzed. Specific bands correspond to different vibrational modes of the polymer chain, which are characteristic of particular conformations (e.g., all-trans vs. gauche) and crystalline phases (e.g., β-phase).[7]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a primary method for determining the melting temperature (Tm), glass transition temperature (Tg), and the degree of crystallinity of a polymer.[11][12]
Experimental Protocol: DSC for Thermal Characterization
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. The pan is then hermetically sealed.[12]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Acquisition Parameters:
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 180 °C) at a controlled rate (e.g., 10 °C/min) to erase the previous thermal history.[12]
-
Cool the sample at a controlled rate (e.g., 5 °C/min) to ambient temperature.[12]
-
Reheat the sample at a controlled rate (e.g., 5 °C/min) to above its melting point.[12]
-
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere.[12]
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed. The melting temperature (Tm) is determined from the peak of the melting endotherm. The heat of fusion (ΔHf) is calculated by integrating the area of the melting peak. The percent crystallinity (%C) is then calculated using the following equation:[12] %C = (ΔHf / ΔHf,100%) x 100 where ΔHf,100% is the theoretical heat of fusion for a 100% crystalline sample of the polymer.
Comparison of Predicted vs. Experimental Microstructure
The following table summarizes the comparison between theoretically predicted microstructural parameters and their experimentally determined values for poly(this compound).
| Microstructural Feature | Predicted (Computational) | Experimental Validation (Technique) | Experimentally Determined Values |
| Chain Conformation | All-trans (TTTT) conformation is energetically favorable.[1][2] | FTIR Spectroscopy | Presence of absorption bands characteristic of the all-trans conformation (β-phase).[7] |
| Chain Defects | Prediction of reverse monomer additions (head-to-head linkages).[4] | ¹⁹F NMR Spectroscopy | Quantification of defect levels, confirming a certain percentage of reverse additions.[4] |
| Tacticity | Energetic preference for specific stereosequences can be calculated.[3] | ¹⁹F NMR Spectroscopy | High degree of atacticity is often confirmed.[3] |
| Crystallinity | Modeling can infer crystalline packing and stability. | DSC | Degree of crystallinity can be quantified (e.g., 30-50%).[12] |
Alternative Characterization Techniques
While NMR, FTIR, and DSC are the primary methods, other techniques can provide complementary information about the microstructure of this compound polymers:
-
X-Ray Diffraction (XRD): Provides detailed information about the crystalline structure, including the identification of different crystalline phases and the determination of crystallite size.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the polymer, which can influence its microstructure and properties.
-
Scanning Electron Microscopy (SEM): Allows for the visualization of the surface morphology and can reveal information about the crystalline structures.[13]
Visualizing the Workflow
The following diagrams illustrate the logical flow of predicting and validating the microstructure of this compound polymers.
Caption: Workflow for predicting and validating polymer microstructure.
Caption: Comparison of characterization techniques for PTrFE.
References
- 1. Conformational studies of poly(vinylidene fluoride), poly(this compound) and poly(vinylidene fluoride-co-trifluoroethylene) using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RAFT polymerisation of this compound: the importance of understanding reverse additions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. NMR investigations of polythis compound (PTrFE) synthesized by RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. XPS and FTIR Studies of Polytetrafluoroethylene Thin Films Obtained by Physical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. covalentmetrology.com [covalentmetrology.com]
- 13. scielo.br [scielo.br]
A Comparative Analysis of PTrFE and PTFE Degradation Pathways
For researchers, scientists, and drug development professionals, understanding the stability and degradation of fluoropolymers is paramount for material selection and application development. This guide provides a detailed comparison of the degradation pathways of poly(trifluoroethylene) (PTrFE), also known as polychlorothis compound (PCTFE), and poly(tetrafluoroethylene) (PTFE), supported by experimental data.
This comprehensive analysis delves into the thermal, chemical, and radiation-induced degradation mechanisms of these two prominent fluoropolymers. While both exhibit remarkable chemical inertness and thermal stability, the presence of a chlorine atom in the repeating unit of PTrFE introduces distinct differences in its degradation behavior compared to the fully fluorinated PTFE.
Chemical Structure Overview
The fundamental difference in the chemical structure of PTrFE and PTFE dictates their degradation pathways. PTFE is a homopolymer of tetrafluoroethylene (B6358150), characterized by a carbon backbone fully saturated with fluorine atoms (-[CF₂-CF₂]n-). In contrast, PTrFE is a homopolymer of chlorothis compound, where one fluorine atom in each monomer unit is replaced by a chlorine atom (-[CF₂-CFCl]n-). This structural variance, specifically the weaker C-Cl bond compared to the C-F bond, is a key factor in the differing degradation mechanisms.
Comparative Degradation Analysis
The degradation of PTrFE and PTFE can be initiated through three primary mechanisms: thermal stress, chemical exposure, and high-energy radiation. The following sections detail the degradation products and conditions for each pathway, with quantitative data summarized for direct comparison.
Thermal Degradation
Thermal decomposition is a critical consideration for high-temperature applications. Both polymers degrade at elevated temperatures, but the onset temperatures and the resulting byproducts differ significantly.
Table 1: Thermal Degradation Products of PTrFE and PTFE
| Polymer | Atmosphere | Onset Degradation Temperature (°C) | Major Degradation Products |
| PTrFE | Inert (Nitrogen) | ~310 | Chlorothis compound (CTFE monomer), -CF=CF₂, CF₂=CFCl, CF₂=CCl₂ |
| Oxidative (Air/Oxygen) | ~310 | Carbonyl fluoride (B91410) (-C(O)-F) | |
| PTFE | Inert (Vacuum/Nitrogen) | ~350 - 400 | Tetrafluoroethylene (TFE monomer), Hexafluoropropylene (HFP), Octafluorocyclobutane[1] |
| Oxidative (Air/Oxygen) | ~260 | Carbonyl fluoride, Hydrogen fluoride (HF), Tetrafluoroethylene (TFE), Hexafluoropropylene (HFP), Perfluoroisobutylene (B1208414) (PFIB)[1][2] |
The presence of the C-Cl bond in PTrFE leads to a lower thermal degradation onset compared to PTFE. In an inert atmosphere, PTrFE primarily undergoes chain scission to yield its monomer, chlorothis compound, along with other chlorinated and fluorinated alkenes. Conversely, in the presence of oxygen, the formation of carbonyl fluoride is a key degradation pathway.
PTFE's thermal degradation in an inert atmosphere is characterized by depolymerization to its monomer, tetrafluoroethylene (TFE).[1] However, in an oxidative environment, a more complex array of products is formed, including highly toxic compounds like perfluoroisobutylene (PFIB) and corrosive hydrogen fluoride.[2][3]
Chemical Degradation
Both PTrFE and PTFE are renowned for their exceptional chemical resistance. They are inert to a wide range of chemicals, including strong acids, bases, and organic solvents. However, under extreme conditions, some chemical degradation can occur.
Table 2: Chemical Resistance of PTrFE and PTFE
| Polymer | Resistant To | Susceptible To |
| PTrFE | Strong acids, bases, organic solvents | Molten alkali metals, Chlorosulfonic acid (at high temperatures) |
| PTFE | Strong acids, bases, organic solvents | Molten alkali metals, highly reactive fluorinating agents[1][4] |
The primary mode of chemical attack on both polymers involves highly reactive species that can disrupt the strong carbon-fluorine and carbon-chlorine bonds. For both PTrFE and PTFE, molten alkali metals are capable of defluorination.[1][4] PTrFE also shows susceptibility to chlorosulfonic acid at elevated temperatures.
Radiation-Induced Degradation
High-energy radiation, such as gamma rays or electron beams, can induce degradation in both PTrFE and PTFE. The primary mechanism is chain scission, leading to a reduction in molecular weight and a deterioration of mechanical properties.
Table 3: Radiation-Induced Degradation of PTrFE and PTFE
| Polymer | Radiation Effects | Key Observations |
| PTrFE | Chain scission | Becomes brittle with increasing radiation dose. |
| PTFE | Chain scission (especially in air) | Significant reduction in tensile strength and elongation. Cross-linking can occur in an oxygen-free environment above its melting point.[1] |
In the presence of oxygen, radiation-induced degradation is more severe for PTFE, leading to a rapid loss of mechanical strength.[5] While PTrFE also undergoes degradation, the specific byproducts and the influence of the atmosphere are less extensively documented in publicly available literature. However, it is known to become more brittle upon irradiation.
Experimental Protocols
The data presented in this guide are based on established analytical techniques for polymer degradation studies.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the fluoropolymers.
Methodology:
-
A small, known mass of the polymer sample (typically 5-10 mg) is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of degradation is identified as the temperature at which a significant mass loss is observed.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile products of thermal degradation.
Methodology:
-
A small amount of the polymer is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere.
-
The volatile degradation products are transferred to a gas chromatograph (GC) for separation.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio.[6]
Conclusion
The choice between PTrFE and PTFE for a specific application will depend on the precise operating conditions, including the maximum service temperature, the chemical environment, and potential exposure to radiation. This comparative guide provides the foundational knowledge for making an informed material selection in demanding research and development settings.
References
Assessing the Long-Term Stability of Poled P(VDF-TrFE) Films: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging piezoelectric materials, the long-term stability of poled Poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)) films is a critical parameter for ensuring device reliability and consistent performance. This guide provides a comparative assessment of the long-term stability of poled P(VDF-TrFE) films against other common piezoelectric polymers, supported by experimental data.
Performance Comparison of Piezoelectric Polymer Films
The long-term performance of piezoelectric polymers is crucial for applications requiring sustained electromechanical response. P(VDF-TrFE) is a popular choice due to its high piezoelectric coefficient and inherent ferroelectric β-phase. However, its stability over time and under various stresses is a key consideration. This section compares the initial piezoelectric properties and long-term stability of P(VDF-TrFE) with its parent polymer, Polyvinylidene fluoride (B91410) (PVDF), and other emerging piezoelectric polymers like Nylon.
Table 1: Comparison of Initial Piezoelectric and Thermal Properties
| Property | P(VDF-TrFE) | PVDF | Piezoelectric Nylons (e.g., Nylon-7, -11) |
| Piezoelectric Coefficient (d33) | -20 to -40 pC/N[1][2][3] | -20 to -30 pC/N[1] | ~17 pC/N (d31 for Nylon-7)[4] |
| Remanent Polarization (Pr) | 50 - 100 mC/m² | 30 - 75 mC/m² | Not widely reported |
| Coercive Field (Ec) | 40 - 60 MV/m | 50 - 120 MV/m | Not widely reported |
| Upper Operating Temperature | ~130 °C | ~80-120 °C[4] | Up to 200 °C[4] |
Table 2: Long-Term Stability Under Ambient Conditions
| Polymer | Duration | Parameter | Stability | Source |
| P(VDF-TrFE) | 150 days | Relative Remanent Polarization (Pr/Pr(0)) | 80% retention at 25°C | [5] |
| P(VDF-TrFE) | 6 months | Piezoelectric Properties | Stable | [1] |
Table 3: Performance Under Fatigue Conditions
| Polymer | Fatigue Type | Cycles | Parameter | Degradation | Source |
| P(VDF-TrFE) | Electrical | 1 x 10⁶ | Switched Polarization | ~13% loss | [6] |
| P(VDF-TrFE) | Electrical | > 1 x 10⁶ | Remanent Polarization | ~40% loss (may be electrode dependent) | [7] |
| PVDF | Mechanical (Tensile) | 1 x 10⁷ | Remanent Polarization | ~0% loss | [7] |
| PVDF | Mechanical (Compressive) | 1 x 10⁷ | Remanent Polarization | ~7% loss | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for accurately assessing and comparing the long-term stability of piezoelectric polymer films.
Thermal Aging
This protocol is designed to evaluate the stability of the piezoelectric properties of the films after exposure to elevated temperatures for extended periods. This procedure is adapted from ASTM D3045 "Standard Practice for Heat Aging of Plastics Without Load" and IEC 60216 "Electrical insulating materials – Thermal endurance properties".[8][9][10]
Objective: To determine the degradation of the piezoelectric coefficient (d33) and remanent polarization (Pr) as a function of time at a constant elevated temperature.
Apparatus:
-
Forced-air convection oven with temperature control of ±2°C.
-
Piezo-d33 meter for measuring the piezoelectric coefficient.
-
Ferroelectric tester for measuring P-E hysteresis loops (for Pr and Ec).
-
Specimen mounting rack made of inert material (e.g., PTFE or stainless steel).
Procedure:
-
Initial Characterization:
-
Measure and record the initial d33, remanent polarization (Pr), and coercive field (Ec) of a statistically significant number of poled film samples at room temperature.
-
-
Specimen Preparation and Mounting:
-
Cut the poled films into uniform sizes.
-
Mount the specimens on the rack, ensuring they are not in contact with each other and have adequate air circulation. The films should be in a "free" or "unconstrained" state to allow for any dimensional changes.
-
-
Accelerated Aging:
-
Place the rack with the specimens in the preheated convection oven. The aging temperature should be chosen based on the material's expected operating range but below its Curie temperature (e.g., 70°C, 90°C, 110°C for P(VDF-TrFE)).
-
Set the aging duration, which can range from hours to months. For long-term assessment, time points such as 100, 500, 1000, and 2000 hours are common.
-
-
Interim and Final Measurements:
-
At predetermined time intervals, remove a subset of the specimens from the oven.
-
Allow the specimens to cool to room temperature for at least 24 hours in a controlled environment (e.g., 23°C, 50% RH).
-
Measure and record the d33, Pr, and Ec of the aged specimens.
-
-
Data Analysis:
-
Plot the percentage change in d33 and Pr as a function of aging time for each temperature.
-
An Arrhenius relationship can be used to extrapolate the lifetime at a lower, nominal operating temperature. The failure criterion is often defined as a 50% reduction in the initial property value.[10]
-
Electrical Fatigue
This protocol assesses the degradation of ferroelectric and piezoelectric properties under repeated electrical cycling.
Objective: To measure the decrease in remanent polarization (Pr) and the increase in coercive field (Ec) as a function of the number of switching cycles.
Apparatus:
-
Ferroelectric tester with a function generator capable of applying bipolar voltage waveforms (e.g., sinusoidal, triangular, or square waves).
-
Sample holder with electrical probes.
Procedure:
-
Initial Characterization:
-
Measure the initial P-E hysteresis loop of the poled film to determine the initial Pr and Ec.
-
-
Fatigue Cycling:
-
Apply a continuous bipolar voltage waveform to the film. The amplitude of the voltage should be sufficient to saturate the polarization (typically 1.5 to 2 times the coercive field).
-
The frequency of the cycling can range from 1 Hz to several kHz, depending on the application being simulated. Common frequencies are in the 100 Hz to 1 kHz range.
-
-
Intermittent Hysteresis Measurement:
-
Periodically interrupt the fatigue cycling at logarithmic intervals (e.g., 10¹, 10², 10³, 10⁴, 10⁵, 10⁶ cycles).
-
After each interval, measure a low-frequency (e.g., 1-10 Hz) P-E hysteresis loop to determine the current Pr and Ec.
-
-
Data Analysis:
-
Plot the normalized Pr (Pr / initial Pr) and Ec as a function of the number of cycles on a semi-logarithmic scale.
-
The fatigue life can be defined as the number of cycles at which Pr drops to a certain percentage (e.g., 80%) of its initial value.
-
Mechanical Fatigue
This protocol evaluates the stability of the piezoelectric output under repeated mechanical deformation. This procedure is based on principles from ASTM D7791 "Standard Test Method for Uniaxial Fatigue Properties of Plastics" and ASTM D7774 "Standard Test Method for Flexural Fatigue Properties of Plastics".[11][12][13]
Objective: To measure the change in the piezoelectric voltage output or charge coefficient (d33) after a large number of mechanical cycles.
Apparatus:
-
A mechanical testing system capable of applying cyclic strain (e.g., a linear motor for bending or a tensile tester for stretching).
-
A charge amplifier or a high-impedance oscilloscope to measure the electrical output.
-
A system to clamp the film and apply a controlled, repeatable deformation.
Procedure:
-
Initial Characterization:
-
Measure the initial piezoelectric voltage output or d33 of the poled film under a defined mechanical stimulus.
-
-
Fatigue Cycling:
-
Mount the film in the mechanical testing system.
-
Apply a cyclic mechanical strain (e.g., bending to a specific radius or tensile strain to a percentage of its elastic limit) at a set frequency (e.g., 1-10 Hz). Higher frequencies can induce heating, which should be monitored.[14]
-
-
In-situ or Intermittent Measurement:
-
In-situ: Continuously monitor the peak-to-peak voltage output during the fatigue test.
-
Intermittent: Periodically stop the cycling (e.g., after 10⁴, 10⁵, 10⁶, 10⁷ cycles) and measure the piezoelectric response under the same initial stimulus conditions.
-
-
Data Analysis:
-
Plot the normalized piezoelectric output as a function of the number of cycles.
-
Inspect the film for any mechanical failure, such as cracks or delamination of electrodes.
-
Visualization of Stability Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive assessment of the long-term stability of poled piezoelectric polymer films.
References
- 1. Frontiers | Enhanced Piezoelectric Coefficient of PVDF-TrFE Films via In Situ Polarization [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Low-cost high performance piezoelectric fabrics based on Nylon-6 nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. kiyorndlab.com [kiyorndlab.com]
- 9. mdpi.com [mdpi.com]
- 10. Thermal Aging Tests for Plastics | UL Solutions [ul.com]
- 11. mdpi.com [mdpi.com]
- 12. Improvement of the piezoelectric properties of PVDF-HFP using AgNWs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Critical Review of Trifluoroethylene Polymerization Techniques
For Researchers, Scientists, and Drug Development Professionals
Trifluoroethylene (TrFE) is a fluorinated monomer of significant interest for the synthesis of polymers with unique dielectric, piezoelectric, and ferroelectric properties. These characteristics make poly(this compound) (PTrFE) and its copolymers highly valuable in the development of advanced materials for sensors, actuators, and biomedical devices. The performance of these materials is intrinsically linked to the polymer's microstructure, molecular weight, and crystallinity, which are dictated by the polymerization technique employed. This guide provides a critical review and comparison of key this compound polymerization techniques, focusing on controlled radical polymerization methods for which experimental data is available.
Comparison of this compound Polymerization Techniques
While traditional free-radical polymerization methods like suspension and emulsion polymerization are widely used for other fluoroalkenes such as tetrafluoroethylene (B6358150) (TFE), there is a notable lack of specific quantitative data in the peer-reviewed literature for their application to this compound.[1][2][3][4] The majority of recent research has focused on controlled radical polymerization techniques, which offer greater control over the polymer architecture. This review will therefore focus on Persistent Radical Mediated Polymerization (PRMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
The following table summarizes the quantitative data obtained from the literature for these two techniques.
| Parameter | Persistent Radical Mediated Polymerization | RAFT Polymerization |
| Number-Average Molecular Weight (Mn) | 7,700 - 38,100 g/mol [5] | Controlled, but specific range not detailed in cited abstracts[6] |
| Polydispersity Index (PDI or Đ) | Not explicitly stated in cited abstracts | Well-defined polymers with narrow dispersity[7] |
| Yield | 76 - 87%[5] | Not explicitly stated in cited abstracts |
| Crystallinity | ~36% (semi-crystalline)[5] | Crystalline structure consistent with previous reports[6] |
| Thermal Stability (Td, 5%) | 362 - 428 °C (degradation under oxidative atmosphere)[5] | Not explicitly stated in cited abstracts |
Experimental Protocols
Persistent Radical Mediated Polymerization of this compound
This method utilizes a persistent fluorinated radical to initiate and control the polymerization of TrFE. The following protocol is based on the homopolymerization of TrFE initiated by a •CF3 radical generated in situ from perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR).[5]
Materials:
-
This compound (TrFE) monomer
-
Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) initiator
-
Solvent (e.g., acetonitrile)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure transducer, and temperature controller
-
Schlenk line for inert gas handling
Procedure:
-
The autoclave reactor is dried under vacuum and purged with an inert gas (e.g., argon) several times to remove oxygen.
-
A specific amount of PPFR initiator is introduced into the reactor under an inert atmosphere. The concentration of PPFR is varied to control the final molecular weight of the polymer.[5]
-
The reactor is sealed and cooled to a low temperature (e.g., -80 °C) using a cooling bath.
-
A known amount of TrFE monomer is condensed into the reactor. The initial molar ratio of TrFE to PPFR is a critical parameter for controlling the molecular weight.[5]
-
The reactor is then heated to the desired polymerization temperature (e.g., 85 °C) and the reaction is allowed to proceed for a set period (e.g., 24 hours).
-
After the polymerization, the reactor is cooled to room temperature and the unreacted monomer is carefully vented.
-
The resulting polymer is dissolved in a suitable solvent (e.g., acetone) and precipitated in a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. The following is a general protocol for the RAFT polymerization of TrFE.[6]
Materials:
-
This compound (TrFE) monomer
-
RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate)
-
Thermal initiator (e.g., azobisisobutyronitrile - AIBN)
-
Solvent (e.g., 1,1,1,3,3-pentafluorobutane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, pressure transducer, and temperature controller
-
Schlenk line for inert gas handling
Procedure:
-
The RAFT agent, thermal initiator, and solvent are added to the autoclave reactor.
-
The reactor is sealed and the contents are degassed by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
A known amount of TrFE monomer is then condensed into the cooled reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 70 °C) to initiate the polymerization.
-
The reaction is monitored by taking aliquots at different time intervals to determine monomer conversion and polymer molecular weight progression.
-
Upon reaching the desired conversion, the polymerization is quenched by rapid cooling (e.g., immersing the reactor in an ice bath).
-
The unreacted monomer is vented, and the polymer is isolated by precipitation in a suitable non-solvent.
-
The polymer is then filtered, washed, and dried under vacuum.
Signaling Pathways and Experimental Workflows
The logical relationship between the discussed polymerization techniques and the resulting polymer properties can be visualized as follows:
Caption: this compound Polymerization Techniques and Outcomes.
Conclusion
The synthesis of poly(this compound) with well-defined properties is crucial for its application in high-performance materials. Controlled radical polymerization techniques, such as Persistent Radical Mediated Polymerization and RAFT Polymerization, have demonstrated significant advantages in achieving control over molecular weight, polydispersity, and microstructure. The data presented in this guide highlights the capabilities of these methods. However, a significant gap exists in the literature regarding the application of traditional suspension and emulsion polymerization techniques specifically to this compound. Further research in this area would be beneficial for a more comprehensive understanding and to potentially develop more cost-effective production methods for PTrFE. Researchers and professionals in drug development and material science are encouraged to consider these advanced polymerization methods to tailor the properties of PTrFE for their specific applications.
References
- 1. US5405923A - Suspension polymerization of TFE - Google Patents [patents.google.com]
- 2. hansaplas.com [hansaplas.com]
- 3. bladenptfe.com [bladenptfe.com]
- 4. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 5. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. RAFT polymerisation of this compound: the importance of understanding reverse additions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Trifluoroethanol (TrFE) Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for 2,2,2-Trifluoroethanol (TrFE), a versatile solvent used in pharmaceutical synthesis, protein chemistry, and as a mobile phase in chromatography.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact reaction outcomes, protein conformation, and analytical results. This guide provides a comprehensive comparison of the primary analytical methods for assessing TrFE purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Karl Fischer Titration.
Comparison of Analytical Methods for TrFE Purity
The choice of an analytical method for TrFE purity assessment depends on the specific requirements of the analysis, such as the need for routine quality control, detailed impurity profiling, or the quantification of specific impurities like water. Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the different analytical methods. It is important to note that while GC and Karl Fischer titration are commonly used for TrFE, specific comparative data for HPLC and qNMR for TrFE is less readily available. The data presented for HPLC and GC are based on studies of similar alcohol compounds and serve as a reference.[4][5]
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Quantitative NMR (qNMR) | Karl Fischer Titration |
| Primary Application | Overall purity (assay) and volatile organic impurities | Non-volatile organic impurities, UV-active impurities | Absolute purity (assay) and structural confirmation of impurities | Water content |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL (estimated for TrFE)[5][6][7][8][9] | ~0.3 - 2 µg/mL (estimated for TrFE)[4][5][10][11] | ~0.05 - 0.1% (impurity detection)[12] | Volumetric: ~0.1%Coulometric: ~0.001% (10 ppm)[13][14][15][16] |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL (estimated for TrFE)[5][6][7][8][9] | ~0.9 - 6 µg/mL (estimated for TrFE)[4][5][10][11] | ~0.1 - 0.3% (impurity quantification)[12] | Volumetric: ~0.1%Coulometric: ~0.001% (10 ppm)[13][14][15][16] |
| Precision (%RSD) | < 2%[4][5] | < 2%[4][5] | < 1%[12] | < 2% |
| Accuracy (% Recovery) | 98 - 102%[5][6][7] | 98 - 102%[4][5] | Highly accurate as a primary method[12] | 99 - 101% |
| Analysis Time | ~15 - 30 minutes | ~10 - 20 minutes | ~10 - 20 minutes | ~5 - 15 minutes |
| Strengths | High sensitivity for volatile compounds, robust, widely available. | Suitable for non-volatile and thermally labile impurities, high resolution. | Primary method (no need for a specific TrFE reference standard for purity), provides structural information. | Specific and highly accurate for water determination. |
| Limitations | Not suitable for non-volatile impurities, requires sample volatilization. | TrFE has a low UV cutoff, limiting detection of impurities without a chromophore. | Lower sensitivity for trace impurities compared to chromatographic methods. | Only measures water content. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for each of the discussed analytical methods for TrFE purity assessment.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for determining the overall purity of TrFE and quantifying volatile organic impurities. Potential impurities originating from the manufacturing process include unreacted starting materials and byproducts such as trifluoroacetaldehyde (B10831) and trifluoroacetic acid.[1][17]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the TrFE sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., methanol (B129727) or acetone).
-
Prepare a series of calibration standards of TrFE and any known impurities in the same solvent.
-
-
GC-FID Conditions:
-
Column: A polar capillary column, such as a DB-WAX or a column specifically designed for volatile amines and alcohols (e.g., Agilent CP-Volamine), is recommended to achieve good peak shape for the polar TrFE.[9] A typical dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
The purity of TrFE is typically determined by area percent, assuming that all components have a similar response factor with the FID.
-
For more accurate quantification of specific impurities, calibration curves should be used.
-
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC-UV is suitable for the analysis of non-volatile or thermally labile impurities in TrFE that possess a UV chromophore. Trifluoroacetic acid is a potential impurity that can be monitored by this method.[17][18]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the TrFE sample into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Prepare calibration standards of any known UV-active impurities.
-
-
HPLC-UV Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of water (with an acidic modifier like 0.1% phosphoric acid to suppress ionization of acidic impurities) and a suitable organic solvent like acetonitrile (B52724) or methanol.[18] The high transparency of TrFE in the low UV region makes direct analysis challenging, so the focus is on impurities with stronger UV absorbance.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength appropriate for the impurities of interest (e.g., 210 nm for trifluoroacetic acid).[19][20]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantification is performed using an external standard calibration curve for each impurity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct determination of the absolute purity of TrFE without the need for a specific TrFE reference standard.[12] It relies on the use of a certified internal standard of known purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the TrFE sample and a suitable, certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.[21] The internal standard should have signals that do not overlap with the TrFE signals.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of both TrFE and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal for TrFE (e.g., the CH2 quartet) and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = TrFE
-
IS = Internal Standard
-
-
Karl Fischer Titration
Karl Fischer titration is the standard method for the determination of water content in TrFE.[17] The choice between volumetric and coulometric titration depends on the expected water concentration.
Methodology (Volumetric):
-
Apparatus: An automatic volumetric Karl Fischer titrator.
-
Reagent: A one-component or two-component Karl Fischer reagent.
-
Procedure:
-
Standardize the Karl Fischer reagent using a certified water standard or disodium (B8443419) tartrate dihydrate.
-
Add a known volume of a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable endpoint to remove any residual water.
-
Accurately weigh and inject a suitable amount of the TrFE sample into the titration vessel.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed.
-
Methodology (Coulometric):
-
Apparatus: An automatic coulometric Karl Fischer titrator.
-
Reagent: A coulometric Karl Fischer anolyte solution.
-
Procedure:
-
The instrument generates iodine electrochemically.
-
Inject a known amount of the TrFE sample into the titration cell.
-
The instrument automatically titrates the water and calculates the water content based on the total charge passed. This method is highly sensitive and ideal for trace amounts of water.[14][16]
-
Visualization of Workflows
Logical Workflow for Method Selection
The selection of an appropriate analytical method for TrFE purity assessment is a critical decision that depends on the specific analytical goal. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A decision tree for selecting the appropriate analytical method for TrFE purity assessment.
General Experimental Workflow for Chromatographic Purity Analysis
The following diagram outlines a typical experimental workflow for purity analysis of TrFE using a chromatographic technique such as GC or HPLC.
Caption: A general workflow for TrFE purity analysis using chromatographic methods.
References
- 1. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. phytojournal.com [phytojournal.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements [scirp.org]
- 10. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. benchchem.com [benchchem.com]
- 13. Karl Fischer; coulometric vs volumetric - Chromatography Forum [chromforum.org]
- 14. news-medical.net [news-medical.net]
- 15. wdslifesci.com [wdslifesci.com]
- 16. Karl Fischer titration: When to use volumetry or coulometry | Metrohm [metrohm.com]
- 17. benchchem.com [benchchem.com]
- 18. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 19. lcms.cz [lcms.cz]
- 20. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]
- 21. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Unveiling the Relationship Between TrFE Content and Curie Temperature in P(VDF-TrFE) Copolymers: A Comparative Guide
A comprehensive analysis of the ferroelectric properties of Poly(vinylidene fluoride-trifluoroethylene) [P(VDF-TrFE)] copolymers reveals a strong correlation between the molar content of trifluoroethylene (TrFE) and the material's Curie temperature (Tc). This guide provides a comparative overview of this relationship, supported by experimental data, to aid researchers, scientists, and drug development professionals in the selection and application of these versatile ferroelectric polymers.
The Curie temperature is a critical parameter for ferroelectric materials, marking the transition from a ferroelectric phase (possessing spontaneous polarization) to a paraelectric phase (losing spontaneous polarization). In P(VDF-TrFE) copolymers, the incorporation of the bulkier TrFE monomer into the polyvinylidene fluoride (B91410) (PVDF) polymer chain significantly influences its crystalline structure and, consequently, its ferroelectric properties. The primary effect of varying the TrFE content is a systematic change in the Curie temperature, a phenomenon that has been extensively studied to tailor the material's performance for specific applications.
Correlation Between TrFE Content and Curie Temperature
Experimental evidence consistently demonstrates an inverse relationship between the TrFE molar content and the Curie temperature of P(VDF-TrFE) copolymers. As the percentage of TrFE increases, the Curie temperature generally decreases. This is attributed to the larger size of the TrFE monomer compared to VDF, which alters the crystal lattice parameters and facilitates the rotational motion of the polymer chains, thus lowering the energy barrier for the ferroelectric-to-paraelectric phase transition.
For instance, studies have shown that the Curie temperature can be systematically tuned over a broad range, from as high as 135°C for copolymers with lower TrFE content (around 20 mol%) down to 60°C for those with higher TrFE content (up to 50 mol%).[1] This tunability is a key advantage of P(VDF-TrFE) copolymers, allowing for the optimization of their operating temperature range for various applications, including sensors, actuators, and non-volatile memory devices.
Quantitative Data Summary
The following table summarizes the experimentally determined Curie temperatures for P(VDF-TrFE) copolymers with varying TrFE content, as reported in the literature.
| VDF (mol%) | TrFE (mol%) | Curie Temperature (Tc) on Heating (°C) | Curie Temperature (Tc) on Cooling (°C) | Measurement Technique | Reference |
| 82 | 18 | Not detected | 75 | DSC | [2] |
| 80 | 20 | ~110 | - | Dielectric Spectroscopy | [3] |
| 75 | 25 | - | - | DSC, XRD | [4] |
| 72 | 28 | - | 55 and 42 (two transitions) | DSC | [2] |
| 70 | 30 | ~108 | - | DSC | [5] |
| 65 | 35 | - | - | DSC, XRD, Dielectric Spectroscopy | [6] |
| 50 | 50 | - | - | DSC, XRD, Dielectric Spectroscopy | [6] |
Note: The Curie temperature can vary depending on the specific processing conditions of the copolymer films, such as annealing temperature and time. The values presented here are indicative of the general trend.
Experimental Protocols
The determination of the Curie temperature in P(VDF-TrFE) copolymers is typically performed using several analytical techniques, with Differential Scanning Calorimetry (DSC) and dielectric spectroscopy being the most common.
1. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The ferroelectric-to-paraelectric phase transition at the Curie temperature is an endothermic process on heating and an exothermic process on cooling, which is observed as a peak in the DSC thermogram.
-
Methodology:
-
A small sample of the P(VDF-TrFE) copolymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC furnace alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) to a temperature above its melting point to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below the expected Curie transition.
-
A second heating scan is performed at the same rate. The endothermic peak observed during this heating scan corresponds to the Curie temperature (Tc). The exothermic peak on the cooling scan also indicates the transition.
-
2. Dielectric Spectroscopy
-
Principle: This technique measures the dielectric properties of a material as a function of frequency and temperature. At the Curie temperature, the dielectric permittivity of a ferroelectric material exhibits a sharp peak.
-
Methodology:
-
A thin film of the P(VDF-TrFE) copolymer is prepared, and electrodes are deposited on both surfaces to form a capacitor structure.
-
The sample is placed in a temperature-controlled chamber.
-
An alternating electric field of a specific frequency is applied across the sample, and the capacitance is measured.
-
The temperature is swept over the range of interest (encompassing the Curie temperature) while continuously measuring the capacitance.
-
The dielectric permittivity is calculated from the capacitance and the sample dimensions. The temperature at which the permittivity reaches its maximum value is identified as the Curie temperature.
-
3. X-ray Diffraction (XRD)
-
Principle: XRD is used to study the crystal structure of materials. The ferroelectric and paraelectric phases of P(VDF-TrFE) have distinct crystal structures. The transition between these phases can be monitored by observing the changes in the XRD pattern as a function of temperature.
-
Methodology:
-
The P(VDF-TrFE) sample is mounted on a temperature-controlled stage in an X-ray diffractometer.
-
XRD patterns are collected at various temperatures, stepping through the expected Curie transition range.
-
The changes in the position and intensity of the diffraction peaks corresponding to the ferroelectric and paraelectric phases are analyzed to determine the transition temperature.
-
Logical Relationship and Experimental Workflow
The following diagrams illustrate the logical relationship between TrFE content and the Curie temperature, as well as a typical experimental workflow for its determination.
Caption: Relationship between TrFE content and Curie temperature.
Caption: Experimental workflow for Curie temperature determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Pronounced Surface Effects on the Curie Transition Temperature in Nanoconfined P(VDF-TrFE) Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
Safety Operating Guide
Proper Disposal of Trifluoroethylene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of trifluoroethylene, a highly flammable and hazardous gas. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is an extremely flammable gas stored under pressure and poses a significant explosion risk if heated.[1][2][3][4] It can also displace oxygen, leading to rapid suffocation.[1] Adherence to strict safety protocols is mandatory.
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[1][3] Use only non-sparking tools and explosion-proof electrical equipment.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves. In case of inadequate ventilation, a suitable respirator is necessary.[1]
-
Cylinder Handling: Use a suitable hand truck for moving gas cylinders and ensure they are secured.[1] Do not open the cylinder valve until it is connected to the appropriate equipment.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂HF₃[2][5] |
| Molecular Weight | 82.02 g/mol [2] |
| Physical State | Gas[1] |
| Classification | Extremely Flammable Gas, Contains gas under pressure[2][3][4] |
| Vapor Pressure | 325.0 psia (@ 20 °C)[1] |
| ACGIH TLV (as F) | TWA: 2.5 mg/m³ (8 hours)[1] |
| OSHA PEL (as F) | TWA: 2.5 mg/m³ (8 hours)[1] |
Step-by-Step Disposal Procedures
The primary and most crucial step in disposing of this compound is to manage the gas cylinder itself. For waste generated during experimental use, this compound waste falls under the category of halogenated organic solvents.[6] Disposal in landfills or via the sanitary sewer is strictly prohibited.[6]
Part 1: Managing Empty or Unused Gas Cylinders
-
Return to Supplier: The preferred method of disposal for empty, partially used, or unused gas cylinders is to return them to the supplier.[3] Ensure the cylinder valve is tightly closed.
-
Contact Environmental Health and Safety (EHS): If returning to the supplier is not possible, contact your institution's EHS department for guidance on disposal through a licensed hazardous waste contractor.
-
Labeling: Ensure the cylinder is clearly labeled with its contents. Do not remove or deface the original manufacturer's label.
Part 2: Managing this compound-Contaminated Waste
Waste generated from processes involving this compound (e.g., solvent traps, reaction residues) must be treated as halogenated hazardous waste.[6][7][8]
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[6][7][9] Mixing these wastes increases disposal costs and complexity.[6][8] Do not mix with other waste categories like acids, bases, or heavy metals.[7]
-
Waste Container Selection: Collect this compound-contaminated liquid waste in a designated, leak-proof container with a secure screw-top cap.[6][10] The container must be compatible with the chemical.
-
Labeling: Label the waste container with a hazardous waste tag before adding any waste.[7][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
All chemical constituents and their approximate percentages.
-
Relevant hazard warnings (e.g., Flammable, Toxic).
-
-
Accumulation:
-
Keep the waste container tightly closed except when adding waste.[10][11]
-
Do not fill the container beyond 90% capacity to allow for expansion.[11]
-
Store the container in a designated Satellite Accumulation Area (SAA), within secondary containment (e.g., a chemically resistant tub).[7]
-
The storage area must be cool, well-ventilated, and away from ignition sources.[7]
-
-
Requesting Pickup: Once the container is full or has been stored for the maximum allowable time per your institution's policy (often 3 months), request a pickup from your EHS department or licensed hazardous waste disposal service.[9]
Spill and Emergency Procedures
In the event of a leak or spill, immediate action is required.
-
Evacuate: Evacuate all non-essential personnel from the affected area.[1][3]
-
Ventilate: Increase ventilation to the area.
-
Eliminate Ignition Sources: Immediately shut off all sources of ignition.[1][3]
-
Stop the Leak (If Safe): If it can be done without personal risk, stop the leak. For a leaking cylinder, move it to a safe, isolated location and allow the gas to dissipate.[3]
-
Contact Emergency Personnel: For large spills or leaks, immediately contact your institution's emergency response team and the local fire department.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. airgas.com [airgas.com]
- 2. This compound | C2HF3 | CID 9665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 359-11-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
Personal protective equipment for handling Trifluoroethylene
This guide provides critical safety, operational, and disposal information for the handling of Trifluoroethylene (C₂HF₃) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices. This compound is an extremely flammable, compressed liquefied gas that poses significant health and safety risks.[1][2] Adherence to these protocols is mandatory to minimize exposure and prevent accidents.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance.[3] It is an extremely flammable gas that can displace oxygen, leading to rapid suffocation.[1][3] The gas is kept under pressure and may explode if heated.[1][2] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4]
Table 1: Quantitative Safety Data for this compound
| Parameter | Value | Source |
| Occupational Exposure Limits | ||
| ACGIH TLV (TWA) | 2.5 mg/m³ (as F), 8 hours | [3] |
| OSHA PEL (TWA) | 2.5 mg/m³ (as F), 8 hours | [3] |
| Physical Hazard Data | ||
| Flammability | Extremely Flammable Gas | [1][2] |
| Storage Temperature | Do not exceed 52 °C (125 °F) | [3] |
| Explosion Risk | Risk of explosion if heated under confinement | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1] | Protects against gas contact and potential splashes. Contact lenses can absorb irritants and should be avoided.[1] |
| Hand Protection | Cloth or leather gloves for cylinder handling.[1] Chemical-resistant gloves for potential direct contact. | Prevents skin contact and frostbite from the liquefied gas. |
| Body Protection | Protective overalls, closely fitted at the neck and wrist.[1] A lab coat may be sufficient for low-risk operations. | Protects skin from accidental contact and contamination.[1] |
| Respiratory Protection | A suitable respirator must be worn if ventilation is inadequate.[3] For emergencies or major leaks, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[1] | Prevents inhalation of the gas, which can act as a simple asphyxiant and neurotoxin.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety. The following procedural steps must be followed.
-
Preparation and Pre-Handling:
-
Read and fully understand the Safety Data Sheet (SDS) for this compound.[3]
-
Ensure the work area is well-ventilated, using a chemical fume hood or local exhaust ventilation.[3]
-
Check that emergency equipment, including a safety shower and eyewash station, is accessible and functional.[1]
-
Remove all potential ignition sources from the area, such as sparks, open flames, and hot surfaces.[1][3]
-
Use only non-sparking tools and explosion-proof electrical equipment.[3]
-
Secure the gas cylinder upright to prevent it from falling or being knocked over.[1][3] Use a suitable hand truck for any cylinder movement.[3]
-
Don all required PPE as specified in Table 2.
-
-
Handling and Usage:
-
Ensure all equipment is rated for cylinder pressure and constructed of compatible materials.[3]
-
Use a back-flow prevention device in the piping to avoid suckback into the cylinder, which could cause a rupture.[1]
-
Open the cylinder valve slowly.
-
Avoid all contact with the substance, including skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
Post-Handling and Shutdown:
-
Close the cylinder valve securely after each use and when the cylinder is empty.[3]
-
Store the cylinder in a cool, dry, well-ventilated, and segregated area away from direct sunlight and incompatible materials.[3]
-
Wash hands and forearms thoroughly after handling the chemical.[3]
-
Remove any potentially contaminated clothing carefully. Soak contaminated clothing with water before removal to reduce the risk of static discharge.[3]
-
-
The generation of waste should be minimized whenever possible.[3]
-
All surplus and non-recyclable this compound must be disposed of through a licensed waste disposal contractor.[3]
-
Waste should never be disposed of untreated into the sewer system.[3]
-
Empty gas cylinders should be returned to the supplier.[1][3]
-
Damaged or non-returnable cylinders must be rendered gas-free by a qualified professional before disposal.[1]
Emergency Protocols
Immediate and appropriate action is critical in an emergency.
-
Minor Leak:
-
Major Leak/Spill:
-
Evacuate all personnel from the area, moving upwind to avoid the gas cloud.[1]
-
Alert emergency authorities, advising them of the location and nature of the hazard.[1]
-
Shut off all possible ignition sources.[3] Do not use flares, smoke, or have open flames in the hazard area.[3]
-
Only personnel with appropriate training and wearing full protective equipment, including an SCBA, should attempt to stop the leak.[1][3]
-
A water spray or fog may be used to help disperse the vapor.[1]
-
-
Inhalation: Remove the individual to fresh air immediately. If the person is not breathing, administer artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Flush the contaminated skin with plenty of water.[3] Remove contaminated clothing and shoes.[3] If symptoms like irritation or frostbite occur, get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound from preparation through disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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